molecular formula C21H23NO6 B193307 3-Demethylcolchicine CAS No. 7336-33-6

3-Demethylcolchicine

Número de catálogo: B193307
Número CAS: 7336-33-6
Peso molecular: 385.4 g/mol
Clave InChI: JRRUSQGIRBEMRN-HNNXBMFYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Desmethylcolchicine, also known as 3-Demethylcolchicine, is a biologically active metabolite of the ancient anti-inflammatory drug colchicine . It is produced through enzymatic demethylation at the C-3 position, a process that can be catalyzed by human CYP3A4 enzymes or specific microbial strains like Bacillus megaterium . This compound is of significant research interest due to its markedly reduced toxicity profile; studies indicate it has about 35-fold lower toxicity compared to the parent colchicine molecule . Despite this improved safety margin, 3-Desmethylcolchicine retains potent biological activity, making it a valuable chemical tool for probing the mechanisms of tubulin-binding agents and for developing novel therapeutics with better safety profiles. The primary mechanism of action for colchicine and its analogues is tubulin disruption, which inhibits microtubule assembly . Microtubules are critical components of the cytoskeleton, involved in maintaining cell shape, intracellular trafficking, cell division, and the migration of immune cells such as neutrophils . By binding to tubulin, colchicine and its derivatives subsequently downregulate multiple inflammatory pathways. This includes the inhibition of neutrophil chemotaxis and adhesion, suppression of superoxide production, and modulation of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome, which is a key complex in the innate immune response responsible for the activation of interleukin-1β (IL-1β) . Given this multifaceted anti-inflammatory activity, 3-Desmethylcolchicine serves as a critical compound for researching crystal-induced arthropathies like gout, Familial Mediterranean Fever, and other inflammatory conditions . Furthermore, its anti-mitotic properties and retained anti-tumor activity against certain forms of leukemia and solid tumors position it as a promising lead structure in oncology research . Researchers utilize 3-Desmethylcolchicine to investigate the structure-activity relationships of colchicinoids and to explore new potential applications in cardiovascular disease and other fields where inflammation is a key driver .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRUSQGIRBEMRN-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223604
Record name 3-Desmethylcolchicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7336-33-6
Record name 3-Demethylcolchicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7336-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Desmethylcolchicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Desmethylcolchicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Desmethylcolchicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Demethylcolchicine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-DESMETHYLCOLCHICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C939KS8QEL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide on the Biological Activity of 3-Demethylcolchicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethylcolchicine is a tropolone alkaloid and an active metabolite of colchicine, a compound well-known for its potent anti-inflammatory and antimitotic properties.[1][2] Colchicine and its derivatives, including this compound, exert their biological effects primarily by interacting with tubulin, the fundamental protein component of microtubules.[1] This interaction disrupts microtubule dynamics, which are crucial for various cellular processes, including mitosis, cell motility, and intracellular transport. Consequently, these compounds have been extensively investigated for their potential as anticancer agents.[3][4] Among the various colchicine derivatives, this compound has demonstrated significant biological activity, showing appreciable in vitro and in vivo effects with potentially lower toxicity than its parent compound, colchicine.[5]

This technical guide provides a comprehensive overview of the biological activity of this compound and its closely related analogs. It includes a summary of its antiproliferative effects, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways it modulates.

Core Mechanism of Action: Tubulin Interaction

The primary mechanism of action for this compound, like colchicine, is its binding to the colchicine-binding site on β-tubulin.[1][6] This binding event inhibits the polymerization of tubulin into microtubules. At low concentrations, colchicinoids suppress the rate and extent of microtubule growth, while at higher concentrations, they can induce microtubule depolymerization.[7][8] The disruption of microtubule dynamics leads to several downstream cellular consequences, most notably mitotic arrest and the induction of apoptosis.[6] The binding of colchicine to tubulin induces a conformational change in the tubulin dimer, preventing its proper incorporation into the microtubule lattice and thereby destabilizing the entire structure.[6]

Quantitative Data on Antiproliferative Activity

Table 1: Antiproliferative Activity (IC50) of 10-demethylcolchicine (Colchiceine) and its Derivatives [3]

CompoundA549 (Lung Adenocarcinoma) IC50 [µM]MCF-7 (Breast Adenocarcinoma) IC50 [µM]LoVo (Colon Adenocarcinoma) IC50 [µM]BALB/3T3 (Normal Fibroblasts) IC50 [µM]
10-demethylcolchicine (1) 0.048 ± 0.0050.031 ± 0.0010.021 ± 0.0020.329 ± 0.008
Colchicine 0.015 ± 0.0010.010 ± 0.0010.008 ± 0.0010.030 ± 0.002
Cisplatin 5.31 ± 0.128.24 ± 0.234.98 ± 0.1511.21 ± 0.31

Table 2: Antiproliferative Activity (IC50) of 1-demethylthiocolchicine and its Derivatives [3]

CompoundA549 (Lung Adenocarcinoma) IC50 [µM]MCF-7 (Breast Adenocarcinoma) IC50 [µM]LoVo (Colon Adenocarcinoma) IC50 [µM]BALB/3T3 (Normal Fibroblasts) IC50 [µM]
1-demethylthiocolchicine (3) 0.089 ± 0.0070.065 ± 0.0030.045 ± 0.0040.587 ± 0.012

Key Biological Activities and Signaling Pathways

Induction of Apoptosis

Disruption of microtubule dynamics by this compound is a potent trigger for apoptosis, or programmed cell death. The primary mechanism is the activation of the intrinsic apoptotic pathway, which is initiated by mitochondrial stress. The sustained mitotic arrest caused by the compound leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins of the Bcl-2 family. This shift in balance results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Intrinsic Apoptosis Pathway Induced by Microtubule Disruption cluster_0 Microtubule Disruption cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Microtubule_Polymerization->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Microtubule_Polymerization->Bax Upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Permeabilizes membrane Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Activates Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 (Effector) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway initiated by microtubule disruption.

Cell Cycle Arrest

By disrupting the formation of the mitotic spindle, this compound effectively halts the cell cycle at the G2/M phase.[9] The mitotic spindle, composed of microtubules, is essential for the proper segregation of chromosomes during mitosis. In the presence of this compound, the spindle fails to form correctly, activating the spindle assembly checkpoint (SAC). This checkpoint prevents the cell from proceeding into anaphase until all chromosomes are properly attached to the spindle microtubules. Prolonged activation of the SAC due to persistent microtubule disruption leads to a sustained arrest in mitosis, which often culminates in apoptotic cell death.

Cell Cycle Arrest at G2/M Phase This compound This compound Tubulin_Polymerization Tubulin Polymerization This compound->Tubulin_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Tubulin_Polymerization->Mitotic_Spindle Disrupts SAC Spindle Assembly Checkpoint (SAC) Mitotic_Spindle->SAC Activates Anaphase Anaphase SAC->Anaphase Inhibits Progression G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase M_Phase->Anaphase Progression Blocked Apoptosis Apoptosis M_Phase->Apoptosis Prolonged Arrest Leads to

Caption: Mechanism of G2/M cell cycle arrest induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound and its analogs.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, LoVo)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Tubulin Polymerization Assay

Objective: To determine the effect of this compound on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound stock solution in DMSO

  • 96-well clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup: On ice, prepare the reaction mixture containing tubulin (final concentration ~3 mg/mL) in polymerization buffer supplemented with 1 mM GTP and 10% glycerol.

  • Compound Addition: Add various concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

  • Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C.

  • Monitoring Polymerization: Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of this compound. The IC50 for polymerization inhibition can be calculated from a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24, 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) for each treatment condition.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of treated cells to the control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like this compound.

General Experimental Workflow for Biological Activity Assessment cluster_invitro In Vitro cluster_cellbased Cell-Based cluster_moa Mechanistic Compound This compound In_Vitro_Assays In Vitro Assays Compound->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays Compound->Cell_Based_Assays Tubulin_Polymerization Tubulin Polymerization Assay In_Vitro_Assays->Tubulin_Polymerization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Based_Assays->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Based_Assays->Apoptosis Cell_Cycle Cell Cycle Analysis Cell_Based_Assays->Cell_Cycle Mechanism_of_Action Mechanism of Action Studies Western_Blot Western Blot (e.g., Bcl-2, Caspases) Mechanism_of_Action->Western_Blot Microscopy Immunofluorescence Microscopy Mechanism_of_Action->Microscopy Data_Analysis Data Analysis and Interpretation Tubulin_Polymerization->Data_Analysis Cytotoxicity->Data_Analysis Apoptosis->Mechanism_of_Action Apoptosis->Data_Analysis Cell_Cycle->Mechanism_of_Action Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Microscopy->Data_Analysis

Caption: A typical workflow for assessing the biological activity of a compound.

Conclusion

This compound, as a key metabolite of colchicine, holds significant promise as a biologically active compound, particularly in the context of anticancer drug development. Its primary mechanism of action, the disruption of microtubule polymerization, triggers a cascade of cellular events leading to cell cycle arrest and apoptosis. While direct quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the data from closely related analogs suggest potent antiproliferative activity. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound and other colchicinoids. Future studies focusing on generating specific quantitative data for this compound will be crucial for its continued development as a potential therapeutic agent.

References

3-O-Demethylcolchicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Bioactive Colchicinoid

Abstract

3-O-demethylcolchicine, a principal active metabolite of colchicine and a naturally occurring alkaloid, presents a compelling profile for researchers in pharmacology and drug development. Exhibiting a mechanism of action analogous to its parent compound—inhibition of tubulin polymerization—it demonstrates significant anti-inflammatory and potential antineoplastic properties, purportedly with a lower toxicity profile. This technical guide provides a comprehensive overview of 3-O-demethylcolchicine, consolidating available quantitative data on its biological activities, detailing experimental protocols for its synthesis and evaluation, and illustrating its molecular interactions and experimental workflows through detailed diagrams. This document is intended to serve as a foundational resource for scientists investigating the therapeutic potential of this promising colchicinoid.

Introduction

3-O-demethylcolchicine, also known as (-)-3-Demethylcolchicine, is a tropolone alkaloid found in plants of the Colchicum and Gloriosa genera. It is also one of the main metabolites of colchicine, formed in the liver via CYP3A4-mediated demethylation[1]. Structurally similar to colchicine, 3-O-demethylcolchicine's biological activity is primarily attributed to its interaction with tubulin, disrupting microtubule dynamics and thereby affecting mitosis and inflammatory pathways[2]. This mechanism underpins its potent anti-inflammatory effects and confers potential as an anticancer agent. Notably, studies suggest that 3-O-demethylcolchicine may offer a wider therapeutic window than colchicine, making it a subject of considerable interest for further investigation[3]. This guide synthesizes the current knowledge on 3-O-demethylcolchicine, with a focus on its pharmacological properties, synthesis, and methods for its biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of 3-O-demethylcolchicine is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₁H₂₃NO₆[3]
Molecular Weight 385.4 g/mol [3]
CAS Number 7336-33-6[3]
Appearance Solid
Solubility Soluble in Ethanol
Storage -20°C
Stability ≥ 4 years at -20°C

Pharmacology and Mechanism of Action

The primary mechanism of action of 3-O-demethylcolchicine, like colchicine, is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, it prevents the formation of microtubules, which are essential components of the cytoskeleton. This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and induces apoptosis in proliferating cells.

In addition to its antimitotic effects, the disruption of microtubule function in inflammatory cells, such as neutrophils, is central to its anti-inflammatory properties. This includes the inhibition of neutrophil migration, adhesion, and degranulation. Furthermore, colchicine and its derivatives have been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response, thereby reducing the production of pro-inflammatory cytokines like IL-1β and IL-18[4][5]. While direct studies on 3-O-demethylcolchicine's effect on the NLRP3 inflammasome are limited, its structural similarity to colchicine suggests a comparable mechanism of action.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for 3-O-demethylcolchicine, focusing on its interaction with tubulin and the downstream consequences for mitosis and inflammation.

G cluster_0 Cellular Effects cluster_1 Anti-inflammatory Effects 3-O-Demethylcolchicine 3-O-Demethylcolchicine Tubulin Dimer Tubulin Dimer 3-O-Demethylcolchicine->Tubulin Dimer Binds to colchicine site Neutrophil Neutrophil 3-O-Demethylcolchicine->Neutrophil Microtubule Polymerization Microtubule Polymerization Tubulin Dimer->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Mitotic Spindle Formation->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Microtubule Dynamics Microtubule Dynamics Neutrophil->Microtubule Dynamics Disrupts Neutrophil Functions Migration, Adhesion, Degranulation Microtubule Dynamics->Neutrophil Functions Inhibits NLRP3 Inflammasome Assembly NLRP3 Inflammasome Assembly Microtubule Dynamics->NLRP3 Inflammasome Assembly Inhibits Caspase-1 Activation Caspase-1 Activation NLRP3 Inflammasome Assembly->Caspase-1 Activation Prevents IL-1β & IL-18 Release IL-1β & IL-18 Release Caspase-1 Activation->IL-1β & IL-18 Release Blocks

Figure 1: Proposed signaling pathway of 3-O-demethylcolchicine.

Quantitative Biological Data

While extensive quantitative data for 3-O-demethylcolchicine is not as readily available as for its parent compound, the existing literature provides valuable insights into its biological activity.

Anti-inflammatory Activity

Studies have shown that 3-O-demethylcolchicine exhibits potent anti-inflammatory effects. In a rat model of carrageenan-induced footpad edema, 3-O-demethylcolchicine was found to be as effective as colchicine in inhibiting edema[6].

AssayModelCompoundDose (µ g/foot )Inhibition of Edema (%) at 3hInhibition of Edema (%) at 5hReference
Carrageenan-induced footpad edemaRat3-O-demethylcolchicine1003947[6]
Colchicine1004453[6]
Cytotoxicity

Data on the cytotoxic activity of 3-O-demethylcolchicine against specific cancer cell lines is limited in the public domain. However, numerous studies have evaluated the IC₅₀ values of closely related colchicine derivatives, which are presented here for comparative purposes. It is important to note that these values are not directly transferable to 3-O-demethylcolchicine.

CompoundCell LineIC₅₀ (µM)Reference
ColchicineA549 (Lung)Data not available in provided context
MCF-7 (Breast)Data not available in provided context
LoVo (Colon)Data not available in provided context
Colchicine Aldehyde Derivative (3g)A375 (Melanoma)10.35 ± 0.56[1]
MCF-7 (Breast)15.69 ± 0.39[1]
10-demethylcolchicine (Colchiceine)A549 (Lung)Data not available in provided context[7]
MCF-7 (Breast)Data not available in provided context[7]
LoVo (Colon)Data not available in provided context[7]
Pharmacokinetics

The pharmacokinetic profile of 3-O-demethylcolchicine has not been extensively characterized independently. It is known to be a metabolite of colchicine, with plasma levels that are less than 5% of the parent drug[1][8]. The pharmacokinetic parameters of colchicine are provided below for context.

ParameterValueSpeciesReference
Bioavailability 24-88%Human[9]
Volume of Distribution 7 L/kgHuman[9]
Protein Binding ModerateHuman[9]
Elimination Half-life 20-40 hoursHuman[9]
Metabolism Hepatic (CYP3A4)Human[1]
Toxicity
CompoundSpeciesRouteLD₅₀Reference
3-O-demethylcolchicineData not available
ColchicineHumanOral7-26 mg (lowest lethal dose)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3-O-demethylcolchicine.

Synthesis of 3-O-demethylcolchicine from Colchicoside

This protocol describes the acid hydrolysis of colchicoside to yield 3-O-demethylcolchicine.

Materials:

  • Colchicoside

  • Sulfuric acid (concentrated)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Dissolve colchicoside in a minimal amount of deionized water in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add concentrated sulfuric acid to the solution while stirring in an ice bath to achieve a final acid concentration of approximately 1-2 M.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:methanol, 9:1).

  • Once the reaction is complete (disappearance of the starting material spot on TLC), neutralize the reaction mixture by the slow addition of NaOH solution to a pH of ~7.

  • Extract the aqueous solution multiple times with dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude 3-O-demethylcolchicine by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product (as identified by TLC), combine them, and evaporate the solvent to yield pure 3-O-demethylcolchicine.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

G Colchicoside Colchicoside Acid Hydrolysis (H2SO4) Acid Hydrolysis (H2SO4) Colchicoside->Acid Hydrolysis (H2SO4) Neutralization (NaOH) Neutralization (NaOH) Acid Hydrolysis (H2SO4)->Neutralization (NaOH) Extraction (CH2Cl2) Extraction (CH2Cl2) Neutralization (NaOH)->Extraction (CH2Cl2) Purification (Chromatography) Purification (Chromatography) Extraction (CH2Cl2)->Purification (Chromatography) 3-O-demethylcolchicine 3-O-demethylcolchicine Purification (Chromatography)->3-O-demethylcolchicine

Figure 2: Workflow for the synthesis of 3-O-demethylcolchicine.
In Vitro Tubulin Polymerization Assay

This assay measures the ability of 3-O-demethylcolchicine to inhibit the polymerization of tubulin in a cell-free system.

Materials:

  • Lyophilized tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)

  • GTP solution (10 mM)

  • Glycerol

  • 3-O-demethylcolchicine stock solution (in DMSO)

  • DMSO (vehicle control)

  • Positive control (e.g., colchicine or nocodazole)

  • 96-well microplate (clear, flat-bottom)

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep the solution on ice.

  • Prepare serial dilutions of 3-O-demethylcolchicine in General Tubulin Buffer. Also, prepare vehicle (DMSO) and positive control solutions.

  • In a pre-chilled 96-well plate on ice, add the diluted compounds, vehicle, or positive control.

  • Initiate the polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance as a function of time. The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

  • Calculate the IC₅₀ value, which is the concentration of 3-O-demethylcolchicine that inhibits tubulin polymerization by 50%.

G Prepare Tubulin Solution Prepare Tubulin Solution Add Reagents to 96-well Plate (on ice) Add Reagents to 96-well Plate (on ice) Prepare Tubulin Solution->Add Reagents to 96-well Plate (on ice) Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Add Reagents to 96-well Plate (on ice) Incubate at 37°C in Plate Reader Incubate at 37°C in Plate Reader Add Reagents to 96-well Plate (on ice)->Incubate at 37°C in Plate Reader Measure Absorbance at 340 nm Measure Absorbance at 340 nm Incubate at 37°C in Plate Reader->Measure Absorbance at 340 nm Data Analysis (Plot Abs vs. Time, Calculate IC50) Data Analysis (Plot Abs vs. Time, Calculate IC50) Measure Absorbance at 340 nm->Data Analysis (Plot Abs vs. Time, Calculate IC50)

Figure 3: Workflow for the in vitro tubulin polymerization assay.
Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • 3-O-demethylcolchicine solution (in a suitable vehicle, e.g., saline with a small amount of DMSO)

  • Vehicle control

  • Positive control (e.g., indomethacin, 10 mg/kg)

  • Plethysmometer

  • Syringes and needles for administration

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer 3-O-demethylcolchicine, vehicle, or the positive control intraperitoneally or orally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.

  • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

3-O-demethylcolchicine is a bioactive molecule with significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer applications. Its mechanism of action, centered on the disruption of microtubule dynamics, is well-established for the colchicinoid class of compounds. While quantitative data specifically for 3-O-demethylcolchicine remains somewhat limited compared to its parent compound, the available evidence strongly suggests a comparable, and potentially safer, pharmacological profile. This technical guide provides a foundational resource for researchers, offering a compilation of the current knowledge and detailed experimental protocols to facilitate further investigation into this promising compound. Future research should focus on elucidating the specific pharmacokinetic and toxicological properties of 3-O-demethylcolchicine and expanding the evaluation of its efficacy in various disease models.

References

3-Demethylcolchicine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Demethylcolchicine (3-DMC), a principal metabolite of colchicine, has garnered significant scientific interest due to its potent biological activities and comparatively lower toxicity than its parent compound. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a comprehensive compilation of its quantitative biological data. Furthermore, this document includes visualizations of its synthesis workflow and its established signaling pathway, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Discovery and Background

This compound is a naturally occurring alkaloid found in plants of the Colchicum genus and is also a major metabolite of colchicine in humans and other mammals.[1][2] The discovery that demethylation of colchicine at the C-3 position of the A ring results in a compound with retained biological activity but reduced toxicity spurred further investigation into its potential as a therapeutic agent.[3] Early studies highlighted its anti-inflammatory and antimitotic properties, positioning it as a promising lead compound for the development of novel anticancer drugs with an improved therapeutic index.[4]

Chemical Synthesis

The primary route for obtaining this compound is through the selective demethylation of colchicine. Several methods have been reported, with acid-mediated hydrolysis being the most common approach.

Synthesis of this compound from Colchicine

A widely employed method for the synthesis of this compound involves the treatment of colchicine with a strong acid. Concentrated sulfuric acid has been shown to be effective in cleaving the methyl ether at the C-3 position.

Materials:

  • Colchicine

  • Concentrated sulfuric acid (98%)

  • 10% Sodium hydroxide solution

  • Dichloromethane (CH₂Cl₂)

  • Isopropanol

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Methanol (MeOH)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve colchicine in concentrated sulfuric acid. A typical ratio is 5.6 g of colchicine to 19 mL of concentrated sulfuric acid.[1]

  • Heat the reaction mixture in an oil bath at 85-90 °C for approximately 1.5 hours.[1]

  • Cool the reaction mixture in an ice bath.

  • Carefully adjust the pH of the solution to approximately 5 by the slow addition of a 10% sodium hydroxide solution.

  • Wash the aqueous solution with dichloromethane (1 x 20 mL) to remove any unreacted starting material.

  • Extract the aqueous layer multiple times with a 3:1 mixture of dichloromethane and isopropanol (e.g., 10 x 50 mL).[1]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude solid product.

The crude this compound can be purified by column chromatography on silica gel.

Column Chromatography Protocol:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of methanol in dichloromethane. Start with 100% dichloromethane, followed by increasing concentrations of methanol (e.g., up to 15% methanol in dichloromethane) to elute the final product.[1]

  • Collect the fractions and monitor by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure this compound and evaporate the solvent to yield the purified product as a solid.

Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be employed for purification to achieve higher purity.[5][6][7]

Workflow for Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Colchicine Colchicine Reaction Demethylation Reaction Colchicine->Reaction Conc. H₂SO₄, 85-90°C Neutralization Neutralization Reaction->Neutralization 1. Cooling Extraction Extraction Neutralization->Extraction 2. pH adjustment (NaOH) 3. Washing (CH₂Cl₂) Drying Drying Extraction->Drying 4. Extraction (CH₂Cl₂/Isopropanol) Evaporation Crude 3-DMC Drying->Evaporation 5. Drying (Na₂SO₄) Chromatography Chromatography Evaporation->Chromatography Silica Gel Column Pure_DMC Pure this compound Chromatography->Pure_DMC Elution (CH₂Cl₂/MeOH)

Caption: Workflow for the synthesis and purification of this compound.

Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra of this compound are expected to be similar to those of colchicine, with the key difference being the absence of the methoxy signal corresponding to the C-3 position and the appearance of a hydroxyl proton signal. The chemical shifts will be influenced by the change in the substituent.[8][9][10][11][12]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula of C₂₁H₂₃NO₆. The fragmentation pattern in MS/MS experiments would likely involve losses of the acetamido group, methoxy groups, and cleavage of the tropolone ring, providing structural confirmation.[2][13][14][15][16]

Biological Activity and Mechanism of Action

Antimitotic and Anticancer Activity

This compound, like its parent compound, exhibits potent antimitotic activity by interfering with microtubule dynamics. It binds to tubulin, preventing its polymerization into microtubules.[17][18] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, forming the basis of its anticancer potential.[19]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported IC₅₀ values of this compound against various human cancer cell lines and a normal cell line.

Cell LineCancer TypeIC₅₀ (µM)Reference
A549 Lung CarcinomaData not explicitly found for 3-DMC
MCF-7 Breast AdenocarcinomaData not explicitly found for 3-DMC
LoVo Colon AdenocarcinomaData not explicitly found for 3-DMC
BALB/3T3 Normal Murine Embryonic FibroblastData not explicitly found for 3-DMC[17]

Note: While specific IC₅₀ values for this compound against these exact cell lines were not found in the provided search results, numerous studies report its cytotoxic activity. The table from the cited reference provides data for other demethylated colchicine analogs, suggesting that this compound would exhibit activity in a similar micromolar or nanomolar range.[3][17][20]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action of this compound is the inhibition of microtubule formation.

G cluster_pathway Mechanism of Tubulin Polymerization Inhibition DMC This compound DMC_Tubulin 3-DMC-Tubulin Complex DMC->DMC_Tubulin Tubulin αβ-Tubulin Dimers Tubulin->DMC_Tubulin Microtubule Microtubule Polymer DMC_Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Signaling pathway of this compound's antimitotic activity.

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Bovine brain tubulin (>97% pure)

  • General tubulin buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Guanosine-5'-triphosphate (GTP) solution (10 mM)

  • This compound (test compound)

  • Colchicine (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Microplate reader with temperature control and absorbance measurement capabilities

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • On ice, prepare the reaction mixture in a microplate well by adding the general tubulin buffer, GTP (to a final concentration of 1 mM), and the test compound at the desired concentration (e.g., 10 µM). Include wells for a positive control (colchicine) and a vehicle control (DMSO).

  • Add tubulin to the reaction mixture to a final concentration of 0.4 mg/mL.

  • Immediately place the microplate in a microplate reader pre-warmed to 37 °C.

  • Monitor the change in absorbance at 340 nm every minute for a set period (e.g., 20-60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Calculate the percentage of inhibition by comparing the rate of polymerization in the presence of the test compound to the vehicle control.

Conclusion

This compound stands out as a promising natural product derivative with significant therapeutic potential, particularly in the realm of oncology. Its retained antimitotic activity, coupled with a more favorable toxicity profile compared to colchicine, makes it an attractive scaffold for further drug development. This technical guide provides a foundational resource for researchers, offering detailed insights into its synthesis, characterization, and biological evaluation. The provided protocols and data serve as a practical starting point for further investigation and optimization of this compound and its analogs as next-generation therapeutic agents.

References

The Occurrence and Analysis of 3-Demethylcolchicine in Flora: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethylcolchicine, a naturally occurring analogue of the well-known anti-gout medication colchicine, has garnered significant interest within the scientific community. Its presence in various plant species, coupled with its potential pharmacological activities, makes it a molecule of considerable importance for drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation and quantification, and an exploration of its biosynthetic pathway.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Colchicaceae family. Notable genera that are known to produce this alkaloid include Colchicum, Gloriosa, and Androcymbium.

  • Colchicum Species: Various species within the Colchicum genus, commonly known as autumn crocus or meadow saffron, are prominent sources of this compound. Colchicum autumnale is one of the most well-studied species in this regard. The alkaloid is distributed throughout the plant, with varying concentrations in the corms, seeds, and leaves.

  • Gloriosa superba : Commonly known as the flame lily or glory lily, Gloriosa superba is another significant natural source of this compound. The seeds and tubers of this plant are particularly rich in a variety of colchicine alkaloids, including this compound.[1][2]

  • Androcymbium melanthioides : This species, found in certain regions of Africa, has also been identified as a source of this compound, alongside other colchicine-type alkaloids.[3]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and geographical location. The following table summarizes available quantitative data from scientific literature.

Plant SpeciesPlant PartThis compound ContentReference
Gloriosa superbaSeeds (crude 80% ethanol extract)1.3% (w/w)[4]
Gloriosa superbaSeeds (crude extract)1.32% (w/w)[5][6]
Colchicum tunicatumCorms0.009% (w/w)[7]

Experimental Protocols

Extraction and Isolation of this compound from Gloriosa superba Seeds

This protocol is a composite of established methods for the extraction and isolation of colchicine alkaloids.

a. Extraction:

  • Grinding: Dry the seeds of Gloriosa superba at 45°C and grind them into a fine powder.[5]

  • Maceration/Percolation: Extract the ground seed powder with 80% ethanol at room temperature.[5] This can be done through repeated maceration or percolation until the plant material is exhaustively extracted.

  • Concentration: Remove the ethanol from the extract under reduced pressure at a temperature not exceeding 40°C to obtain a concentrated aqueous extract.[5]

  • Lyophilization: Lyophilize the aqueous extract to yield a crude dry powder.[5]

b. Isolation:

  • Acid-Base Partitioning:

    • Dissolve the crude dry extract in 5% acetic acid.

    • Perform a liquid-liquid extraction with a non-polar solvent such as diethyl ether to remove non-alkaloidal compounds.

    • Adjust the pH of the aqueous layer to basic (pH 9-10) with a suitable base (e.g., ammonium hydroxide).

    • Extract the alkaloids into a chlorinated solvent like dichloromethane or chloroform.

  • Chromatographic Purification:

    • Concentrate the organic extract to dryness.

    • Subject the residue to column chromatography over silica gel.

    • Elute the column with a gradient of chloroform and methanol.

    • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light.

    • Combine the fractions containing this compound and concentrate them.

  • Crystallization:

    • Recrystallize the purified this compound from a suitable solvent system (e.g., ethanol-water) to obtain pure crystals.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in plant extracts.

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 3% glacial acetic acid or a phosphate buffer).[8] The composition can be optimized for better separation (e.g., Acetonitrile:3% glacial acetic acid, 60:40 v/v).[8]

  • Flow Rate: A flow rate of 1.0 mL/min is generally employed.[8]

  • Detection: UV detection at a wavelength of 245 nm is suitable for colchicine alkaloids.[8]

  • Standard Preparation: Prepare a stock solution of pure this compound in the mobile phase and create a series of dilutions to generate a calibration curve.

  • Sample Preparation:

    • Accurately weigh a known amount of the dried plant extract.

    • Dissolve the extract in a known volume of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Analysis: Inject a known volume of the sample and standard solutions into the HPLC system. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Biosynthetic Pathway and Experimental Workflow

Biosynthesis of Colchicine Alkaloids

The biosynthesis of colchicine and its derivatives, including this compound, is a complex process that originates from the amino acids phenylalanine and tyrosine. These precursors undergo a series of enzymatic reactions to form the characteristic tropolone ring structure of colchicine alkaloids. Key enzymes in this pathway include O-methyltransferases (OMTs), which are responsible for the methylation and demethylation of hydroxyl groups on the alkaloid scaffold.[1][9][10] The demethylation at the C-3 position is a critical step in the formation of this compound.

Biosynthetic_Pathway Phe Phenylalanine PIQ 1-Phenethylisoquinoline Precursor Phe->PIQ Multiple Enzymatic Steps Tyr Tyrosine Tyr->PIQ Multiple Enzymatic Steps NFormyl N-Formyldemecolcine PIQ->NFormyl GsOMTs, GsNMT, CYPs Colchicine Colchicine NFormyl->Colchicine Series of Tailoring Reactions Demethylcolchicine This compound Colchicine->Demethylcolchicine O-demethylation (Specific O-Methyltransferase) Demethylcolchicine->Colchicine O-methylation

Caption: Biosynthetic pathway of colchicine alkaloids.

Experimental Workflow for Isolation and Quantification

The following diagram illustrates a typical workflow for the isolation and quantification of this compound from a plant source.

Experimental_Workflow Start Plant Material (e.g., Gloriosa superba seeds) Extraction Solvent Extraction (e.g., 80% Ethanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partition Liquid-Liquid Partition (Acid-Base Extraction) Concentration->Partition Chromatography Column Chromatography (Silica Gel) Partition->Chromatography Purification Fraction Collection & Purity Check (TLC) Chromatography->Purification Isolation Isolation of Pure This compound Purification->Isolation Quantification Quantification (HPLC) Isolation->Quantification

Caption: Workflow for isolation and quantification.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, quantitative analysis, and experimental protocols related to this compound. The detailed methodologies and pathway diagrams are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further research into the pharmacological properties of this compound and the optimization of its production, either through cultivation of high-yielding plant varieties or through biotechnological approaches, holds significant promise for future therapeutic applications.

References

3-Demethylcolchicine: A Technical Guide on its Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethylcolchicine, an active metabolite of the well-known anti-inflammatory and anti-gout agent colchicine, has garnered significant interest within the scientific community. This interest stems from its potent biological activities, primarily as an inhibitor of tubulin polymerization, a critical process in cell division. This technical guide provides a comprehensive overview of the structure, properties, and biological activities of this compound, with a focus on its mechanism of action and experimental evaluation.

Chemical Structure and Properties

This compound, with the molecular formula C₂₁H₂₃NO₆ and a molecular weight of 385.4 g/mol , is structurally similar to its parent compound, colchicine. The key difference lies in the demethylation at the C-3 position of the A ring, resulting in a hydroxyl group. This modification influences its physicochemical and biological properties.

PropertyValueReference
Molecular Formula C₂₁H₂₃NO₆--INVALID-LINK--
Molecular Weight 385.4 g/mol --INVALID-LINK--
IUPAC Name N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide--INVALID-LINK--
CAS Number 142359-36-8--INVALID-LINK--
Synonyms 3-O-Demethylcolchicine, NSC 154875--INVALID-LINK--

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound, similar to colchicine, is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton. This disruption leads to cell cycle arrest, primarily at the G2/M phase, and can subsequently induce apoptosis (programmed cell death).

Tubulin Polymerization Inhibition

This compound's ability to inhibit tubulin polymerization makes it a potent antimitotic agent. This property is the basis for its antiproliferative activity against various cancer cell lines. While specific IC₅₀ values for this compound's inhibition of tubulin polymerization are not extensively reported, studies on related colchicinoids demonstrate potent activity in the micromolar range. For instance, certain colchicine derivatives exhibit tubulin polymerization inhibitory activity with IC₅₀ values around 1-2 µM.[1]

Antiproliferative Activity
Cell LineCompoundIC₅₀ (µM)Reference
A549 (Lung Carcinoma)Colchicine AnalogsVaries (nM to µM range)[2][4]
MCF-7 (Breast Adenocarcinoma)Colchicine AnalogsVaries (nM to µM range)[2][4]
LoVo (Colon Adenocarcinoma)Colchicine AnalogsVaries (nM to µM range)[4]

Note: This table provides a reference for the antiproliferative activity of colchicine analogs. Specific IC₅₀ values for this compound may vary.

Signaling Pathways

The biological effects of this compound are mediated through the modulation of several key signaling pathways, primarily those involved in cell cycle regulation and apoptosis.

G Simplified Signaling Pathway of this compound DMC This compound Tubulin β-Tubulin DMC->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis Caspase Caspase Activation Apoptosis->Caspase Intrinsic Intrinsic Apoptotic Pathway Caspase->Intrinsic

Caption: Simplified signaling cascade of this compound.

The binding of this compound to β-tubulin disrupts microtubule formation, leading to an arrest of the cell cycle at the G2/M checkpoint.[5][6][7][8] This prolonged arrest can trigger the intrinsic apoptotic pathway, characterized by the activation of caspases and eventual cell death.[9][10][11][12][13]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Methodology:

  • Reagents and Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

    • 96-well microplate

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

    • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

    • Add the test compound at various concentrations to the wells of a 96-well plate. Include appropriate vehicle controls and a positive control (e.g., colchicine).

    • Initiate polymerization by adding the tubulin solution to each well and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance at 350 nm every minute for a defined period (e.g., 60 minutes). The increase in absorbance corresponds to the extent of tubulin polymerization.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

G Workflow for In Vitro Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin_prep Prepare Tubulin Solution (on ice) Mix Mix Tubulin and Compound in 96-well plate Tubulin_prep->Mix Compound_prep Prepare Test Compound Dilutions Compound_prep->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance (350 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells.

Methodology:

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., A549, MCF-7)

    • Complete cell culture medium

    • Test compound (this compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

G Workflow for MTT Cell Viability Assay cluster_cell_culture Cell Culture cluster_assay_proc Assay Procedure cluster_data_proc Data Processing Seed Seed Cells in 96-well Plate Treat Treat with this compound Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Dissolve Dissolve Formazan in DMSO Incubate_MTT->Dissolve Read_Absorbance Read Absorbance (570 nm) Dissolve->Read_Absorbance Calc_Viability Calculate % Cell Viability Read_Absorbance->Calc_Viability Det_IC50 Determine IC50 Calc_Viability->Det_IC50

Caption: Workflow for the MTT cell viability assay.

Conclusion

This compound is a promising bioactive molecule with significant potential in cancer research and drug development. Its well-defined mechanism of action as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis, makes it an attractive candidate for further investigation. The experimental protocols outlined in this guide provide a framework for the in vitro evaluation of its biological activities. Further studies are warranted to fully elucidate its therapeutic potential, including comprehensive profiling of its antiproliferative activity against a broader range of cancer cell lines and in vivo efficacy and toxicity studies.

References

3-Demethylcolchicine as a metabolite of colchicine

Author: BenchChem Technical Support Team. Date: November 2025

3-Demethylcolchicine: A Core Metabolite in Focus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Colchicine, a tricyclic alkaloid originally extracted from the autumn crocus (Colchicum autumnale), is a potent anti-inflammatory agent with a long history of use in medicine, primarily for the treatment of gout and Familial Mediterranean Fever (FMF).[1][2] Its therapeutic efficacy is, however, constrained by a narrow therapeutic index and a risk of significant toxicity.[3] A thorough understanding of its pharmacokinetic profile, particularly its metabolic fate, is critical for optimizing its clinical use and for the development of safer derivatives.

Colchicine undergoes hepatic metabolism, primarily through demethylation, leading to the formation of several metabolites.[4][5] This guide focuses on 3-O-demethylcolchicine (3-DMC), a major metabolite, providing a comprehensive overview of its formation, biological significance, and the experimental methodologies used for its study. Understanding the role of 3-DMC is crucial for elucidating the complete pharmacological and toxicological profile of its parent compound, colchicine.

Metabolism of Colchicine to this compound

The biotransformation of colchicine is a critical determinant of its clearance and toxicity. The primary metabolic pathway is demethylation, which occurs mainly in the liver.

Primary Metabolic Pathway

Colchicine is metabolized into two major metabolites, 3-O-demethylcolchicine (3-DMC) and 2-O-demethylcolchicine (2-DMC), and one minor metabolite, 10-O-demethylcolchicine (colchiceine).[4][5] In vitro studies using human liver microsomes have shown that after a 60-minute incubation, approximately 9.8% of colchicine is converted to 3-DMC, while 5.5% is converted to 2-DMC.[6] Plasma levels of these metabolites in humans are generally low, typically less than 5% of the parent drug concentration.[5]

Enzymatic Role of Cytochrome P450

The demethylation of colchicine is predominantly mediated by the cytochrome P450 enzyme system.[7]

  • CYP3A4: Extensive research has identified CYP3A4 as the major isoform responsible for the formation of both 2-DMC and 3-DMC.[6][8] The formation rates of these metabolites show a strong correlation with nifedipine oxidase activity, a known marker for CYP3A4 activity (r = 0.96).[6] Chemical inhibition of CYP3A4 with agents like troleandomycin or gestodene can reduce the formation of 2-DMC and 3-DMC by as much as 80% and 70%, respectively.[6] Furthermore, antibodies raised against CYP3A4 almost completely abolish colchicine demethylation.[6]

  • CYP1A1: More recent studies suggest that CYP1A1 may also participate in the demethylation of colchicine.[9] Inhibition of CYP1A1 was found to alleviate colchicine-induced hepatotoxicity, indicating its potential role in the drug's metabolic processing and toxicity profile.[9]

The involvement of CYP3A4 has significant clinical implications, as co-administration of colchicine with strong inhibitors or substrates of this enzyme can lead to decreased metabolism, increased plasma concentrations of colchicine, and a higher risk of toxicity.[3][6][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism of colchicine and the analysis of its metabolites.

Table 1: In Vitro Metabolism of Colchicine in Human Liver Microsomes

ParameterValueReference
Substrate[3H]colchicine (5 nM)[6]
Incubation Time60 minutes[6]
Metabolite Formation (3-DMC)9.8% of substrate[6]
Metabolite Formation (2-DMC)5.5% of substrate[6]
Correlation with CYP3A4 Activityr = 0.96 (p < 0.001)[6]
Inhibition by Troleandomycin (40 µM)~80% reduction in 2-DMC & 3-DMC formation[6]
Inhibition by Gestodene (40 µM)~70% reduction in 2-DMC & 3-DMC formation[6]

Table 2: Pharmacokinetic Parameters of Colchicine (Oral Administration)

ParameterValueReference
Bioavailability24% - 88%[11]
Tmax (Time to Peak Plasma Level)1 - 3 hours[12]
Plasma Protein Binding (Albumin)~39% - 40%[5][12]
Volume of Distribution5 - 8 L/kg[3][11]
Elimination Half-Life20 - 40 hours[11]
ClearancePrimarily hepatic[11]
Metabolite Plasma Levels< 5% of parent drug[5]

Table 3: Analytical Methods for Colchicine Detection

MethodColumnMobile PhaseDetectionLinearity RangeLimit of Detection (LOD)Reference
HPLC-UVC18 reversed-phase0.1 M KH2PO4, 5 mM 1-pentanesulfonic acid in methanol and acetonitrile (pH 6.0)UV at 254 nm1.0 - 200 ng/mL4.0 ng/mL[13]
RP-HPLC-UVC18 (250 x 4 mm, 5µ)Acetonitrile, Methanol, Water, 0.1% OPA (50:30:15:5)UV at 257 nm40 - 100 µg/mLNot Specified[14]
UPLC-ESI-MS/MSInnoval C18 (125mm x 4.6mm, 5µ)10mM Ammonium Acetate with Acetonitrile (gradient)ESI positive mode; MRM (400.4/358.3)0.075 - 10.091 ng/mLNot Specified[15]

Visualizations: Pathways and Workflows

Metabolic Pathway of Colchicine Colchicine Colchicine Metabolite_3DMC 3-O-Demethylcolchicine (3-DMC) (Major Metabolite) Metabolite_2DMC 2-O-Demethylcolchicine (2-DMC) (Major Metabolite) Metabolite_10DMC 10-O-Demethylcolchicine (Minor Metabolite) CYP3A4 CYP3A4 Colchicine->CYP3A4 CYP1A1 CYP1A1 (potential role) Colchicine->CYP1A1 CYP3A4->Metabolite_3DMC O-demethylation CYP3A4->Metabolite_2DMC O-demethylation CYP3A4->Metabolite_10DMC O-demethylation CYP1A1->Metabolite_3DMC CYP1A1->Metabolite_2DMC Analytical Workflow for Colchicine Metabolite Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Urine, Microsomes) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction Sample->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Injection Inject into HPLC or UPLC System Reconstitution->Injection Separation Separation on Reversed-Phase Column (C18) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration (Parent Drug & Metabolites) Quantification->Result Cellular Transport and Metabolism of Colchicine cluster_cell Hepatocyte / Enterocyte Pgp P-glycoprotein (P-gp) Efflux Pump Colchicine_out Colchicine (Bloodstream/Lumen) Pgp->Colchicine_out CYP3A4 CYP3A4 Metabolites 2-DMC & 3-DMC CYP3A4->Metabolites Colchicine_in Intracellular Colchicine Colchicine_in->Pgp Efflux Colchicine_in->CYP3A4 Metabolism Metabolites->Colchicine_out Colchicine_out->Colchicine_in Influx

References

In Vivo Effects of 3-Demethylcolchicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethylcolchicine (3-DMC), an active metabolite of colchicine, has garnered significant interest in the scientific community for its potential therapeutic applications. Exhibiting a pharmacological profile similar to its parent compound, 3-DMC demonstrates potent anti-inflammatory and anti-cancer properties. A key advantage of 3-DMC is its reported lower toxicity compared to colchicine, making it a promising candidate for further investigation and drug development. This technical guide provides a comprehensive overview of the in vivo effects of this compound, summarizing key experimental findings, detailing methodologies, and visualizing its mechanistic pathways.

Anti-inflammatory Activity

This compound has shown significant anti-inflammatory effects in preclinical in vivo models. One of the most well-characterized models to evaluate the anti-inflammatory potential of compounds is the carrageenan-induced paw edema model in rats.

Carrageenan-Induced Paw Edema in Rats

In this model, the injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling. Studies have demonstrated that 3-DMC is as effective as colchicine in this assay, indicating a comparable potency in mitigating acute inflammation.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Rats are randomly divided into control and treatment groups.

  • Compound Administration: this compound, colchicine (as a positive control), or vehicle (e.g., saline) is administered, often intraperitoneally or orally, at a specified time before carrageenan injection.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each treated group in comparison to the control group.

Anti-cancer Activity

This compound has also been evaluated for its anti-neoplastic properties in vivo. The P388 lymphocytic leukemia model in mice is a standard screening model for potential anti-cancer agents.

P388 Lymphocytic Leukemia in Mice

This model involves the transplantation of P388 leukemia cells into mice, leading to the development of the disease. The efficacy of a test compound is determined by its ability to increase the lifespan of the treated mice compared to the untreated control group. This compound has shown appreciable anti-cancer effects in this in vivo screen.[2]

Experimental Protocol: P388 Lymphocytic Leukemia Model

  • Animal Model: DBA/2 or B6D2F1 mice are commonly used.

  • Tumor Cell Inoculation: A known number of P388 leukemia cells (e.g., 1 x 10^6 cells) are implanted intraperitoneally (i.p.) into each mouse.

  • Grouping and Treatment: Mice are randomly assigned to control and treatment groups. Treatment with 3-DMC or a reference compound is typically initiated 24 hours after tumor inoculation and may continue for a specified number of days.

  • Monitoring: The primary endpoint is the mean survival time of the mice in each group. An increase in lifespan of the treated group compared to the control group indicates anti-tumor activity.

  • Data Analysis: The percentage increase in lifespan (% ILS) is a common metric for evaluating efficacy.

Toxicity Profile

CompoundAnimal ModelRoute of AdministrationLD50
3-DemethylthiocolchicineMouseNot Specified11.3 mg/kg
ColchicineMouseNot Specified1.6 mg/kg

This data for a related compound suggests a potentially favorable safety profile for this compound.

Mechanism of Action: Signaling Pathways

The primary mechanism of action for colchicine and its analogs, including this compound, is the disruption of microtubule polymerization. This interference with the cytoskeleton affects numerous cellular processes, including cell division, migration, and inflammatory signaling.

Inhibition of Tubulin Polymerization

By binding to tubulin, the protein subunit of microtubules, 3-DMC prevents its polymerization into microtubules. This disruption of the microtubule network is central to its anti-mitotic effects in cancer cells and its ability to inhibit the migration of inflammatory cells like neutrophils.

3-DMC 3-DMC Tubulin Tubulin 3-DMC->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerizes into Cell Division Cell Division Microtubules->Cell Division Required for Neutrophil Migration Neutrophil Migration Microtubules->Neutrophil Migration Required for cluster_0 Cell Cytoplasm cluster_1 Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates to 3-DMC 3-DMC Microtubules Microtubules 3-DMC->Microtubules Inhibits Polymerization Microtubules->IKK Influences Activation Pro-inflammatory Genes Pro-inflammatory Genes NFkB_n->Pro-inflammatory Genes Activates Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement & Analysis Animal Acclimatization Animal Acclimatization Randomization into Groups Randomization into Groups Animal Acclimatization->Randomization into Groups Compound Administration Compound Administration Randomization into Groups->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Measure Paw Volume Measure Paw Volume Carrageenan Injection->Measure Paw Volume Calculate % Inhibition Calculate % Inhibition Measure Paw Volume->Calculate % Inhibition cluster_0 Model Establishment cluster_1 Intervention cluster_2 Outcome Assessment Tumor Cell Inoculation Tumor Cell Inoculation Randomization into Groups Randomization into Groups Tumor Cell Inoculation->Randomization into Groups Compound Administration Compound Administration Randomization into Groups->Compound Administration Monitor Survival Monitor Survival Compound Administration->Monitor Survival Calculate % ILS Calculate % ILS Monitor Survival->Calculate % ILS

References

The Pharmacology of 3-Demethylcolchicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Demethylcolchicine (3-DMC), a primary metabolite of the well-known anti-inflammatory and anti-cancer agent colchicine, presents a compelling profile for further investigation. As a tubulin-binding agent, it is believed to retain the core mechanism of its parent compound while exhibiting a potentially improved safety profile. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, drawing from direct studies and inferences from the extensive research on colchicine and its analogues. This document is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the therapeutic potential and areas for future exploration of this intriguing colchicinoid.

Introduction

Colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has a long history of medicinal use, most notably in the treatment of gout and Familial Mediterranean Fever[1]. Its potent anti-mitotic and anti-inflammatory properties stem from its ability to bind to tubulin, thereby disrupting microtubule polymerization[1][2][3]. However, the clinical utility of colchicine is often limited by its narrow therapeutic index and associated toxicities[1]. This has spurred interest in its metabolites and synthetic derivatives, which may offer a wider therapeutic window.

This compound (3-DMC), also known as 3-O-demethylcolchicine, is a major metabolite of colchicine formed in the liver through CYP3A4-mediated demethylation[4][5]. While its plasma concentrations are significantly lower than that of the parent drug, studies have indicated that 3-DMC possesses biological activity with reduced toxicity compared to colchicine, making it a molecule of significant interest for therapeutic development[6].

Mechanism of Action

The primary mechanism of action of this compound is presumed to be consistent with that of colchicine, targeting the tubulin-microtubule equilibrium.

Tubulin Binding and Microtubule Disruption

Like colchicine, 3-DMC is believed to bind to the colchicine-binding site on β-tubulin[7][8]. This binding inhibits the polymerization of tubulin dimers into microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport[1][3][9]. The disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and can subsequently induce apoptosis in rapidly proliferating cells, which is the basis for its anti-cancer potential[1].

dot

Caption: Proposed mechanism of this compound action on tubulin.

Anti-inflammatory Effects

The anti-inflammatory properties of colchicine are well-documented and are likely shared by 3-DMC. These effects are mediated through the disruption of microtubule-dependent inflammatory pathways.

Colchicine has been shown to inhibit the assembly and activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system[10][11][12][13]. Microtubules play a crucial role in the spatial organization of the inflammasome components. By disrupting microtubule formation, colchicine prevents the assembly of the NLRP3 inflammasome, thereby inhibiting the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18[12][13].

dot

NLRP3_Inflammasome_Inhibition Pathogen/Danger Signals Pathogen/Danger Signals Microtubule Network Microtubule Network Pathogen/Danger Signals->Microtubule Network NLRP3 Inflammasome Assembly NLRP3 Inflammasome Assembly Microtubule Network->NLRP3 Inflammasome Assembly Caspase-1 Activation Caspase-1 Activation NLRP3 Inflammasome Assembly->Caspase-1 Activation Pro-inflammatory Cytokines (IL-1β, IL-18) Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase-1 Activation->Pro-inflammatory Cytokines (IL-1β, IL-18) This compound This compound This compound->Microtubule Network Disruption

Caption: Proposed inhibition of the NLRP3 inflammasome by 3-DMC.

Colchicine has also been reported to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation[14][15][16]. By interfering with microtubule-dependent signaling cascades, colchicine can prevent the phosphorylation and degradation of IκB, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

dot

NFkB_Pathway_Inhibition Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IkB Phosphorylation & Degradation IkB Phosphorylation & Degradation IKK Activation->IkB Phosphorylation & Degradation NF-kB Nuclear Translocation NF-kB Nuclear Translocation IkB Phosphorylation & Degradation->NF-kB Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Nuclear Translocation->Pro-inflammatory Gene Expression This compound This compound This compound->IKK Activation Inhibition

Caption: Proposed modulation of the NF-κB pathway by 3-DMC.

Pharmacokinetics

Specific pharmacokinetic data for this compound as a standalone agent is limited. The available information is primarily derived from its role as a metabolite of colchicine.

ParameterObservationReference
Absorption Orally administered colchicine is readily absorbed.[5]
Metabolism 3-DMC is a major metabolite of colchicine, formed via CYP3A4-mediated O-demethylation in the liver.[4][5]
Plasma Levels Plasma levels of 3-DMC are less than 5% of the parent drug, colchicine.[4][17]
Distribution Colchicine has a large apparent volume of distribution. Specific data for 3-DMC is not available.[18]
Excretion A significant portion of colchicine is excreted unchanged in the urine. The excretion profile of 3-DMC is not well characterized.[5]

Preclinical Data

In Vitro Anti-proliferative Activity
Cell LineCancer TypeIC50 (µM) of Colchicine AnalogsReference
A549Human Lung AdenocarcinomaVaries with modification[19]
MCF-7Human Breast AdenocarcinomaVaries with modification[5][19]
LoVoHuman Colon AdenocarcinomaVaries with modification[4][19]
LoVo/DXDoxorubicin-resistant Colon AdenocarcinomaVaries with modification[4]
MDA-MB-231Human Breast Adenocarcinoma (MDR-negative)Varies with modification[5]

Note: The table presents a summary of studies on various colchicine analogs, including demethylated forms. Specific IC50 values for this compound should be determined experimentally for each cell line of interest.

In Vivo Efficacy

A study reported that among several monophenolic derivatives of colchicine, only this compound showed an appreciable in vivo effect in a lymphocytic leukemia P388 screen in mice[6]. This finding, coupled with its reduced toxicity, underscores its potential as an anti-cancer agent. Further in vivo studies using various animal models are warranted to fully elucidate its therapeutic potential[20][21][22][23][24][25][26].

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound. These should be optimized for specific experimental conditions.

Preparation of this compound

Method: Acid-mediated demethylation of colchicine[6].

Protocol:

  • Dissolve colchicine in 85% phosphoric acid.

  • Heat the mixture at a controlled temperature (e.g., 100°C) for a specified duration.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, neutralize the reaction mixture carefully with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel.

dot

Preparation_of_3-DMC Colchicine Colchicine Reaction 85% Phosphoric Acid, Heat Colchicine->Reaction Purification Neutralization, Extraction, Chromatography Reaction->Purification This compound This compound Purification->this compound

Caption: Workflow for the preparation of this compound.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of this compound on cancer cell lines and calculate IC50 values.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Tubulin Polymerization Assay

Purpose: To assess the direct effect of this compound on tubulin polymerization.

Protocol:

  • Reconstitute purified tubulin in a suitable buffer.

  • In a 96-well plate, combine the tubulin solution with GTP and the test compound (this compound at various concentrations) or a control.

  • Incubate the plate at 37°C to initiate polymerization.

  • Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of this compound.

Conclusion and Future Directions

This compound emerges as a promising derivative of colchicine with potential applications in oncology and inflammatory diseases. Its inherent biological activity, coupled with a more favorable toxicity profile compared to its parent compound, makes it a strong candidate for further drug development.

Future research should focus on:

  • Comprehensive Pharmacological Profiling: Detailed studies are needed to quantify the binding affinity of 3-DMC to tubulin, establish its IC50 values across a broader range of cancer cell lines, and elucidate its specific effects on inflammatory signaling pathways.

  • In-depth Pharmacokinetic Studies: A thorough understanding of the ADME properties of 3-DMC when administered as a standalone agent is crucial for determining its therapeutic potential.

  • In Vivo Efficacy and Toxicology: Rigorous preclinical studies in relevant animal models are necessary to validate the in vitro findings and to establish a safe and effective dosing regimen.

  • Structure-Activity Relationship (SAR) Studies: Further chemical modifications of the 3-demethyl position could lead to the development of novel colchicinoids with even greater potency and selectivity.

References

An In-depth Technical Guide to 3-Demethylcolchicine (CAS Number: 7336-33-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Demethylcolchicine, a natural product and an active metabolite of colchicine, is a pseudoalkaloid that has garnered significant interest in the scientific community for its potent biological activities.[1] As a member of the colchicinoid family, it shares the core mechanism of interacting with tubulin, a critical component of the cytoskeleton, thereby disrupting microtubule dynamics. This interference with microtubule function leads to mitotic arrest and induction of apoptosis, making this compound a compound of interest for cancer research and drug development. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of its molecular pathways.

Chemical and Physical Properties

This compound, with the CAS number 7336-33-6, is a derivative of colchicine where the methyl group at the 3-position of the A ring is replaced by a hydroxyl group. This structural modification influences its physicochemical properties and biological activity.

PropertyValueReference
CAS Number 7336-33-6[1]
Molecular Formula C₂₁H₂₃NO₆[1]
Molecular Weight 385.41 g/mol [1]
IUPAC Name N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide[2]
Synonyms (-)-3-Demethylcolchicine, 3-O-Demethylcolchicine, NSC 172946[2][3]
Appearance Solid[2]
Solubility Soluble in DMSO and Ethanol[1][2]
Storage Store at -20°C for long-term stability.[1][2]

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound is its interaction with tubulin, the protein subunit of microtubules. By binding to the colchicine binding site on β-tubulin, it inhibits tubulin polymerization, leading to the disruption of the microtubule network. This disruption has profound effects on cellular processes that are dependent on a dynamic microtubule cytoskeleton, such as cell division, intracellular transport, and maintenance of cell shape.

Inhibition of Tubulin Polymerization
Anticancer Activity

The ability of this compound to disrupt microtubule function makes it a promising candidate for anticancer drug development. By arresting cancer cells in mitosis, it can trigger the apoptotic cell death pathway. Studies have shown that this compound exhibits appreciable in vitro and in vivo effects in cancer models, such as the lymphocytic leukemia P388 screen in mice.[4] Furthermore, it has been reported to be less toxic than its parent compound, colchicine.[4]

Induction of Apoptosis

The mitotic arrest induced by this compound is a potent trigger for apoptosis, or programmed cell death. This process is often mediated through the intrinsic mitochondrial pathway. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

Quantitative Data

While extensive quantitative data for this compound is limited in publicly available literature, the following tables summarize available information and data for closely related compounds to provide a comparative context.

Table 1: In Vitro Antiproliferative Activity (IC₅₀ Values)

Specific IC₅₀ values for this compound against a comprehensive panel of cancer cell lines are not consistently reported in the reviewed literature. The following data for related colchicinoids are provided for reference.

CompoundCell LineIC₅₀ (nM)Reference
ThiocolchiconeMCF-7 ADRr (MDR-positive breast cancer)14[5]
Table 2: In Vivo Toxicity Data

A specific LD₅₀ value for this compound in mice was not found in the reviewed literature. The following data is for a structurally similar compound, 3-demethylthiocolchicine.

CompoundAnimal ModelRoute of AdministrationLD₅₀Reference
3-demethylthiocolchicineMouseIntraperitoneal11.3 mg/kg[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin protein (>97% pure)

  • GTP solution (100 mM)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in cold polymerization buffer containing GTP (1 mM).

  • Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.

  • Add the tubulin solution to each well to initiate the polymerization reaction.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Plot the absorbance values against time to generate polymerization curves.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects and quantifies apoptotic cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound or vehicle control for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with this compound or vehicle control for a specific time period (e.g., 24 hours).

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells by flow cytometry.

  • Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for investigating the anticancer effects of this compound.

G Signaling Pathway of this compound-Induced Apoptosis cluster_cell Cancer Cell cluster_apoptosis Mitochondrial Apoptosis Pathway DMC This compound Tubulin β-Tubulin DMC->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Bcl2 Bcl-2 MitoticArrest->Bcl2 Downregulates Bax Bax MitoticArrest->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

G Experimental Workflow for Anticancer Evaluation of this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies TubulinAssay Tubulin Polymerization Assay CellViability Cell Viability Assay (e.g., MTT) TubulinAssay->CellViability CellCycle Cell Cycle Analysis (PI Staining) CellViability->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V) CellViability->ApoptosisAssay WesternBlot Western Blot (Bcl-2, Bax, Caspases) ApoptosisAssay->WesternBlot Toxicity Toxicity Study (e.g., LD50) WesternBlot->Toxicity Xenograft Tumor Xenograft Model Toxicity->Xenograft Efficacy Efficacy Evaluation (Tumor Growth Inhibition) Xenograft->Efficacy start This compound start->TubulinAssay start->CellViability

Caption: A typical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent tubulin-binding agent with significant potential as an anticancer compound. Its ability to inhibit microtubule polymerization, induce mitotic arrest, and trigger apoptosis in cancer cells underscores its therapeutic promise. While further research is needed to fully elucidate its quantitative pharmacological profile and specific signaling interactions, the information presented in this technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this intriguing molecule. The detailed experimental protocols and pathway visualizations offered herein are intended to facilitate future investigations into the promising therapeutic applications of this compound.

References

The Central Role of Cytochrome P4-50 3A4 in the Bioactivation of Colchicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicine, a potent anti-inflammatory agent with a narrow therapeutic index, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme. This biotransformation process is critical in both the detoxification and potential toxicity of the drug. The principal metabolic pathway involves the demethylation of colchicine at the C-3 position of the A ring, leading to the formation of its major metabolite, 3-demethylcolchicine (3-DMC). Understanding the kinetics, mechanisms, and experimental methodologies for studying this process is paramount for drug development professionals and researchers to mitigate the risks of drug-drug interactions and predict inter-individual variability in patient response. This technical guide provides an in-depth overview of the pivotal role of CYP3A4 in this compound formation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

Colchicine is an alkaloid widely used in the treatment of gout and Familial Mediterranean Fever (FMF). Its therapeutic efficacy is attributed to its ability to disrupt microtubule polymerization, thereby inhibiting neutrophil chemotaxis and activation. However, the clinical use of colchicine is often limited by its significant toxicity, which is closely linked to its pharmacokinetic profile. A substantial portion of orally administered colchicine is cleared through hepatic metabolism before excretion.[1] The cytochrome P450 superfamily of enzymes, particularly CYP3A4, is the primary catalyst for this metabolic clearance.[1][2]

CYP3A4, the most abundant CYP isozyme in the human liver and intestine, is responsible for the metabolism of approximately 50% of all clinically used drugs.[3] Its broad substrate specificity and susceptibility to induction and inhibition make it a focal point for drug-drug interactions. In the context of colchicine, the CYP3A4-mediated formation of this compound is a critical step that influences the drug's plasma concentration and, consequently, its safety profile.

The Metabolic Pathway: From Colchicine to this compound

The primary metabolic transformation of colchicine is demethylation, which occurs at both the C-2 and C-3 positions of the A ring, yielding 2-demethylcolchicine (2-DMC) and this compound (3-DMC), respectively.[1] Experimental evidence from studies using human liver microsomes has unequivocally identified CYP3A4 as the major isoform responsible for both demethylation reactions.[1]

The formation of 3-DMC is the predominant pathway.[1] This reaction involves the oxidative removal of a methyl group from the methoxy substituent at the C-3 position of the colchicine molecule. This biotransformation is a critical detoxification step, as the demethylated metabolites are generally less pharmacologically active and more readily excreted.

Colchicine_Metabolism CYP3A4-Mediated Demethylation of Colchicine Colchicine Colchicine This compound This compound (3-DMC) Colchicine->this compound Major Pathway 2-Demethylcolchicine 2-Demethylcolchicine (2-DMC) Colchicine->2-Demethylcolchicine Minor Pathway CYP3A4 CYP3A4 CYP3A4->this compound CYP3A4->2-Demethylcolchicine NADP NADP+ CYP3A4->NADP H2O H2O CYP3A4->H2O NADPH NADPH NADPH->CYP3A4 O2 O2 O2->CYP3A4

Metabolic conversion of colchicine to its demethylated metabolites by CYP3A4.

Quantitative Analysis of this compound Formation

ParameterValueExperimental SystemReference
Metabolite Formation Rate Varies significantly between individualsHuman Liver Microsomes[1]
Correlation with CYP3A4 Activity (Nifedipine Oxidase) r = 0.96 (p < 0.001) for total demethylationHuman Liver Microsomes[1]
Inhibition by Troleandomycin (CYP3A4 inhibitor) ~80% reduction in 2-DMC and ~70% reduction in 3-DMC formationHuman Liver Microsomes[1]
Inhibition by Gestodene (CYP3A4 inhibitor) ~70% reduction in 3-DMC and ~80% reduction in 2-DMC formationHuman Liver Microsomes[1]
Antibody Inhibition (anti-CYP3A4) Almost complete abolishment of colchicine demethylationHuman Liver Microsomes[1]
Km for Sildenafil N-demethylation (CYP3A4) 221 µMRecombinant Human CYP3A4[3]
Vmax for Sildenafil N-demethylation (CYP3A4) 65 pmol/min/mgRecombinant Human CYP3A4[3]
Km for Flunitrazepam N-demethylation (CYP3A4) 155 µMRecombinant Human CYP3A4[4]

Note: Kinetic parameters for sildenafil and flunitrazepam are provided for comparative purposes to illustrate typical CYP3A4-mediated demethylation kinetics.

Experimental Protocols for Studying this compound Formation

The in vitro investigation of colchicine metabolism is crucial for characterizing the role of CYP3A4 and assessing the inhibitory or inductive potential of new chemical entities. The following is a representative protocol for a typical in vitro colchicine metabolism assay using human liver microsomes.

Materials and Reagents
  • Colchicine

  • This compound (as a reference standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

  • Potassium phosphate buffer (pH 7.4)

  • CYP3A4-specific inhibitor (e.g., Ketoconazole or Troleandomycin)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Incubation Procedure
  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of colchicine in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired final concentrations in potassium phosphate buffer. The final organic solvent concentration in the incubation should be kept low (typically <1%) to avoid enzyme inhibition.

    • Prepare a stock solution of the CYP3A4 inhibitor.

    • On ice, prepare incubation tubes containing potassium phosphate buffer, human liver microsomes (typically at a final concentration of 0.2-1.0 mg/mL), and the NADPH regenerating system.

  • Pre-incubation:

    • Pre-incubate the microsome-buffer-cofactor mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding the colchicine solution to the pre-warmed incubation mixture. For inhibitor studies, the inhibitor is typically pre-incubated with the microsomes before the addition of colchicine.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of the Reaction:

    • Terminate the reaction at the designated time points by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This step precipitates the proteins and stops the enzymatic reaction.

  • Sample Processing:

    • Vortex the terminated reaction mixtures and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

Analytical Method: HPLC-MS/MS
  • Chromatographic Separation:

    • Separate colchicine and its metabolite, this compound, from other matrix components using a suitable C18 reversed-phase HPLC column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Detect and quantify colchicine and this compound using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized for sensitivity and selectivity.

  • Quantification:

    • Construct a standard curve using known concentrations of the this compound reference standard to quantify the amount of metabolite formed in the experimental samples.

Experimental_Workflow In Vitro Colchicine Metabolism Assay Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis Prepare Reagents Prepare Stock Solutions (Colchicine, Inhibitor) Prepare Microsomes Prepare Incubation Mix (HLMs, Buffer, NADPH System) Prepare Reagents->Prepare Microsomes Pre-incubation Pre-incubate at 37°C Prepare Microsomes->Pre-incubation Initiate Reaction Add Colchicine Pre-incubation->Initiate Reaction Incubate Incubate at 37°C (Time Course) Initiate Reaction->Incubate Terminate Reaction Add Acetonitrile + IS Incubate->Terminate Reaction Process Sample Centrifuge and Collect Supernatant Terminate Reaction->Process Sample Analyze HPLC-MS/MS Analysis Process Sample->Analyze Quantify Quantify 3-DMC Formation Analyze->Quantify

A generalized workflow for an in vitro colchicine metabolism experiment.

Conclusion and Implications for Drug Development

The metabolism of colchicine to this compound is a critical determinant of its pharmacokinetic profile and potential for toxicity. The central role of CYP3A4 in this process underscores the importance of considering its influence during drug development.

  • Drug-Drug Interactions: Co-administration of colchicine with strong inhibitors or inducers of CYP3A4 can lead to significant alterations in colchicine plasma concentrations, increasing the risk of adverse events or reducing therapeutic efficacy. Therefore, a thorough evaluation of the DDI potential of new chemical entities with respect to CYP3A4 is essential.

  • Pharmacogenomics: Inter-individual variability in CYP3A4 expression and activity, due to genetic polymorphisms and environmental factors, can contribute to the observed differences in patient responses to colchicine. While the clinical significance of most CYP3A4 genetic variants is still under investigation, understanding this variability is crucial for personalized medicine approaches.

  • Preclinical and Clinical Study Design: The experimental protocols outlined in this guide provide a framework for assessing the metabolic profile of colchicine and the impact of other compounds on its metabolism. These in vitro studies are fundamental for predicting in vivo outcomes and informing the design of clinical trials.

References

An In-Depth Technical Guide on the Anti-inflammatory Properties of 3-Demethylcolchicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Demethylcolchicine, a natural analogue of colchicine, is emerging as a compound of significant interest for its potential anti-inflammatory activities. Structurally similar to its parent compound, this compound is believed to exert its effects through the modulation of key inflammatory pathways, including the inhibition of tubulin polymerization, suppression of the NLRP3 inflammasome, and interference with NF-κB signaling. While direct and extensive research on this compound is still developing, this guide synthesizes the available data and extrapolates from the well-established mechanisms of colchicine to provide a comprehensive technical overview for researchers and drug development professionals. This document outlines the core mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in the anti-inflammatory effects of this promising compound.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for colchicine and its analogues, including this compound, is the disruption of microtubule dynamics through binding to tubulin, the fundamental protein subunit of microtubules.[1][2] This interaction prevents the polymerization of tubulin into microtubules, which are crucial for various cellular processes, including cell division, migration, and intracellular transport.[1][2] The anti-inflammatory effects of this compound are thought to stem from this fundamental action, which subsequently impacts a cascade of inflammatory cellular functions.

Derivatives of 3-demethylthiocolchicine, a closely related compound, have shown superior activity as inhibitors of tubulin polymerization compared to the parent drug.[3] This suggests that modifications to the colchicine structure, such as demethylation at the 3rd position, can influence its potency.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

A common method to quantify the inhibitory effect of compounds on tubulin polymerization is a cell-free turbidimetric assay.

Principle: The polymerization of purified tubulin into microtubules causes an increase in turbidity, which can be measured spectrophotometrically at 340-350 nm. Inhibitors of polymerization will reduce the rate and extent of this turbidity increase.

Methodology:

  • Reagents: Purified bovine brain tubulin (>97% pure), general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, test compound (this compound) dissolved in a suitable solvent (e.g., DMSO), and a positive control (e.g., colchicine).

  • Procedure:

    • On ice, prepare a reaction mixture containing tubulin (e.g., 2 µM) in general tubulin buffer supplemented with GTP (e.g., 1 mM).

    • Add the test compound (this compound) at various concentrations to the reaction mixture. A vehicle control (DMSO) should also be included.

    • Transfer the reaction mixtures to a pre-warmed 96-well plate.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Monitor the change in absorbance at 340 nm or 350 nm at regular intervals (e.g., every 1 minute) for a set period (e.g., 20-60 minutes).

  • Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, can be calculated by plotting the percentage of inhibition against the compound concentration.

Modulation of Key Inflammatory Signaling Pathways

The disruption of microtubule function by this compound is hypothesized to have downstream effects on critical inflammatory signaling pathways, primarily the NLRP3 inflammasome and the NF-κB pathway.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[4][5] Colchicine is a known inhibitor of NLRP3 inflammasome activation.[4][5] By disrupting microtubule trafficking, colchicine is thought to prevent the assembly of the inflammasome components.[4] Given its structural similarity, this compound is expected to share this mechanism.

NLRP3_Inhibition cluster_stimulus Inflammatory Stimuli (PAMPs/DAMPs) LPS LPS NLRP3 NLRP3 LPS->NLRP3 ATP ATP ATP->NLRP3 Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->NLRP3 Facilitates Assembly Demethylcolchicine This compound Demethylcolchicine->Tubulin Inhibits Casp1 Casp1 ProIL1b ProIL1b Casp1->ProIL1b Cleaves ProIL18 ProIL18 Casp1->ProIL18 Cleaves IL1b IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL18 IL18->Inflammation

Experimental Protocol: Measurement of IL-1β Release in Macrophages

This protocol describes how to measure the inhibition of NLRP3 inflammasome-mediated IL-1β secretion in a human monocytic cell line (THP-1).

Principle: LPS stimulation primes the cells by upregulating pro-IL-1β and NLRP3 expression. A second stimulus, such as ATP, triggers inflammasome assembly and IL-1β release. The amount of secreted IL-1β in the cell culture supernatant can be quantified by ELISA.

Methodology:

  • Cell Culture: Culture THP-1 monocytes and differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 50 nM for 24 hours).

  • Priming: Replace the medium with fresh RPMI-1640 and prime the differentiated THP-1 cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.

  • Inhibition: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.

  • Activation: Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM), for 30-60 minutes.

  • Sample Collection: Collect the cell culture supernatants.

  • Quantification: Measure the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated control. Determine the IC50 value.

Interference with the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] Colchicine has been shown to inhibit the activation of the NF-κB pathway.[6] This inhibitory effect is likely linked to the disruption of microtubule-dependent signaling events that are required for NF-κB activation. By extension, this compound is also expected to suppress NF-κB signaling.

NFkB_Inhibition cluster_stimulus Inflammatory Stimuli LPS_TNF LPS / TNF-α IKK IKK LPS_TNF->IKK Activation Demethylcolchicine This compound Microtubules Microtubules Demethylcolchicine->Microtubules Disrupts Microtubules->IKK Supports Signaling IkB IkB IKK->IkB Phosphorylation NFkB_active NFkB_active IkB->NFkB_active Degradation & Release NFkB_nucleus NFkB_nucleus NFkB_active->NFkB_nucleus Translocation Genes Genes NFkB_nucleus->Genes Cytokines Cytokines Genes->Cytokines

Impact on Inflammatory Cell Function and Cytokine Production

Inhibition of Neutrophil Migration

Neutrophils are key effector cells in acute inflammation, and their migration to sites of injury or infection is a critical step in the inflammatory cascade. This process is highly dependent on a dynamic microtubule cytoskeleton. By inhibiting tubulin polymerization, colchicine and its analogues effectively impair neutrophil motility and chemotaxis.[7]

Experimental Protocol: In Vitro Neutrophil Migration Assay (Boyden Chamber)

Principle: This assay measures the chemotactic response of neutrophils towards a chemoattractant across a porous membrane.

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Chemoattractant: Prepare a solution of a chemoattractant (e.g., N-Formylmethionyl-leucyl-phenylalanine [fMLP] or Interleukin-8 [IL-8]) in a suitable buffer.

  • Assay Setup:

    • Place the chemoattractant solution in the lower chamber of a Boyden chamber (or the lower well of a Transwell plate).

    • Place a porous membrane (e.g., 3-5 µm pore size) over the lower chamber.

    • Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control.

    • Add the neutrophil suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period sufficient to allow migration (e.g., 1-3 hours).

  • Quantification: After incubation, remove the membrane. Fix and stain the cells that have migrated to the underside of the membrane. Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control and determine the IC50 value.

Regulation of Pro-inflammatory Cytokine Production

In addition to its effects on IL-1β and IL-18 through the NLRP3 inflammasome, this compound is expected to modulate the production of other key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). Colchicine has been shown to inhibit LPS-induced TNF-α production in macrophages at the pre-translational level.

Experimental Protocol: LPS-Induced TNF-α Production in Macrophages

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of TNF-α production in macrophages. The inhibitory effect of a test compound on this process can be quantified by measuring the amount of TNF-α secreted into the culture medium.

Methodology:

  • Cell Culture: Seed macrophage-like cells (e.g., RAW 264.7 or PMA-differentiated THP-1 cells) in a 96-well plate and allow them to adhere.

  • Inhibition: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-24 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • Quantification: Measure the concentration of TNF-α in the supernatants using a specific ELISA kit.

  • Data Analysis: Determine the IC50 value for the inhibition of TNF-α production.

Quantitative Data Summary

While specific quantitative data for the anti-inflammatory properties of this compound are limited in the public domain, the following table summarizes relevant data for colchicine and its analogues to provide a comparative context.

Compound Assay Cell/System Parameter Value Reference
ColchicineTubulin Polymerization InhibitionPurified TubulinIC502.68 µM[1]
Compound 97 (Colchicine analogue)Tubulin Polymerization InhibitionPurified TubulinIC500.79 µM[1]
ColchicineLPS-induced TNF-α releaseRat Peritoneal MacrophagesInhibitionConcentration-dependent
ColchicineLPS-induced TNF-α mRNA accumulationMurine Macrophage Cell Line (PU5-1.8)Inhibition~33% at 10 µM
ColchicineCarrageenan-induced paw edemaRatMinimum Effective Dose (oral)6.0 mg/kg
10-MethylthiocolchicineCytotoxicitySKOV-3 ovarian cancer cellsIC508 nM
10-EthylthiocolchicineCytotoxicitySKOV-3 ovarian cancer cellsIC5047 nM
ColchicineCytotoxicitySKOV-3 ovarian cancer cellsIC5037 nM

Conclusion and Future Directions

This compound holds considerable promise as an anti-inflammatory agent, likely acting through mechanisms similar to its parent compound, colchicine. Its primary mode of action is believed to be the inhibition of tubulin polymerization, which leads to the disruption of key inflammatory processes, including NLRP3 inflammasome activation, NF-κB signaling, and neutrophil migration. While direct, comprehensive data on this compound is still needed, the information available on related analogues suggests it may possess a favorable therapeutic profile.

Future research should focus on:

  • Directly quantifying the inhibitory effects of this compound on tubulin polymerization, NLRP3 inflammasome activation, and NF-κB signaling, and determining its IC50 values in relevant cellular assays.

  • Conducting in vivo studies using models of acute and chronic inflammation to evaluate the efficacy and therapeutic window of this compound.

  • Performing head-to-head comparative studies with colchicine to definitively establish its relative potency and toxicity.

A deeper understanding of the specific anti-inflammatory properties of this compound will be crucial for its potential development as a novel therapeutic for a range of inflammatory disorders.

Experimental Workflow Visualization

Experimental_Workflow Start Compound Synthesis & Characterization Tubulin_Assay Tubulin_Assay Start->Tubulin_Assay Cell_Culture Cell_Culture Start->Cell_Culture Animal_Model Animal_Model Start->Animal_Model Data_Analysis Data Analysis (IC50, ED50) Tubulin_Assay->Data_Analysis Cytokine_Assay Cytokine_Assay Cell_Culture->Cytokine_Assay Migration_Assay Migration_Assay Cell_Culture->Migration_Assay Western_Blot Western_Blot Cell_Culture->Western_Blot Cytokine_Assay->Data_Analysis Migration_Assay->Data_Analysis Western_Blot->Data_Analysis Treatment Treatment Animal_Model->Treatment Measurement Measurement Treatment->Measurement Measurement->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Demethylcolchicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethylcolchicine (3-DMC), a significant derivative of colchicine, is a compound of interest in pharmacological research and drug development.[1][2] Like its parent compound, 3-DMC exhibits potent antimitotic activity by inhibiting tubulin polymerization, a critical process in cell division.[3] This property makes it a valuable candidate for anticancer research. Notably, 3-DMC has been reported to be less toxic than colchicine, enhancing its therapeutic potential.[2][4] These application notes provide detailed protocols for the chemical and microbial synthesis of this compound, along with its characterization data and an overview of its mechanism of action.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₁H₂₃NO₆[5]
Molecular Weight 385.4 g/mol [5]
IUPAC Name N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide[5]
CAS Number 7336-33-6[5]
Appearance Pale yellow needles or powder

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below: chemical demethylation of colchicine and microbial transformation.

Protocol 1: Chemical Synthesis of this compound via Acid-Catalyzed Demethylation

This protocol describes an improved method for the preparation of this compound from colchicine using phosphoric acid.[2]

Materials and Reagents:

  • Colchicine

  • 85% Phosphoric Acid (H₃PO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform/Methanol mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve colchicine in 85% phosphoric acid.

  • Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 50-90°C) for several hours. The optimal reaction time and temperature should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound using silica gel column chromatography. The specific eluent system (e.g., a gradient of chloroform and methanol) should be optimized to achieve the best separation.[6]

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Expected Yield: The yield of this reaction can vary, but this improved method is suggested to be efficient.[2]

Protocol 2: Microbial Synthesis of this compound

This protocol outlines the biotransformation of colchicine to this compound using the microorganism Bacillus megaterium, which performs a regiospecific demethylation at the C-3 position.[1]

Materials and Reagents:

  • Bacillus megaterium strain (e.g., ACBT03)[1]

  • Culture medium (specific composition of carbon and nitrogen sources, e.g., glucose, glycerol, yeast extract, peptone)[1]

  • Colchicine (as substrate)

  • Fermenter or shake flasks

  • Extraction solvents (e.g., chloroform, acetone, ethyl alcohol)[1]

  • Analytical standards for this compound

Procedure:

  • Microorganism Cultivation:

    • Prepare the culture medium and sterilize it.

    • Inoculate the medium with a starter culture of Bacillus megaterium.

    • Incubate the culture under optimal conditions of temperature (e.g., 28°C) and pH (e.g., 7.0) with agitation.[1]

  • Biotransformation:

    • Once the culture reaches a suitable growth phase, add colchicine as the substrate to the fermentation broth. The concentration of colchicine should be optimized (e.g., starting from 0.1 g/L).[1]

    • Continue the incubation for a period of 18-40 hours, monitoring the conversion of colchicine to this compound using techniques like High-Performance Liquid Chromatography (HPLC).[7]

  • Extraction and Purification:

    • After the biotransformation is complete, separate the microbial cells from the fermentation broth by centrifugation or filtration.

    • Extract the this compound from the supernatant using a suitable solvent system (e.g., a mixture of chloroform, acetone, and ethyl alcohol).[1]

    • The crude extract can be further purified by chromatographic methods to obtain pure this compound.

  • Characterization:

    • Analyze the final product for identity and purity using NMR, MS, and HPLC.

Quantitative Data Summary

Synthesis MethodStarting MaterialKey Reagents/MicrobeTypical Reaction TimeReported Yield
Chemical Synthesis Colchicine85% Phosphoric Acid[2]Several hours (monitoring required)Not explicitly stated, but method is described as "improved"[2]
Microbial Synthesis ColchicineBacillus megaterium[1]18-40 hours[7]20-25% (wild strain, can be improved with strain enrichment)[1]

Visualization of Synthesis and Mechanism

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from colchicine.

Synthesis_Workflow Colchicine Colchicine (Starting Material) Reaction Demethylation Reaction Colchicine->Reaction Workup Reaction Work-up (Neutralization & Extraction) Reaction->Workup Chemical or Microbial Purification Purification (Chromatography) Workup->Purification DMC This compound (Final Product) Purification->DMC

Caption: General workflow for the synthesis of this compound.

Signaling Pathway: Inhibition of Tubulin Polymerization

This compound, similar to colchicine, exerts its biological effects primarily by disrupting microtubule dynamics.

Tubulin_Inhibition_Pathway cluster_0 Normal Microtubule Dynamics cluster_1 Cellular Effects Alpha_Tubulin α-Tubulin Tubulin_Dimer αβ-Tubulin Dimer Beta_Tubulin β-Tubulin Microtubule Microtubule Polymer Tubulin_Dimer->Microtubule Polymerization Microtubule->Tubulin_Dimer Depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule->Mitotic_Spindle_Disruption Inhibition of Polymerization DMC This compound DMC->Tubulin_Dimer Binds to β-Tubulin Mitotic_Arrest Mitotic Arrest (Metaphase) Mitotic_Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Mechanism of this compound via tubulin binding.

References

Application Note and Protocol for the Quantification of 3-Demethylcolchicine using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Demethylcolchicine (3-DMC), a major metabolite of colchicine, is a compound of significant interest in pharmacology and toxicology.[1][2] Accurate and precise quantification of 3-DMC in various matrices, including pharmaceutical formulations and biological samples, is crucial for pharmacokinetic studies, drug metabolism research, and quality control. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of this compound. The described protocol is intended for researchers, scientists, and drug development professionals.

Principle

This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and a buffer. The concentration of 3-DMC is determined by comparing the peak area of the analyte in a sample to the peak areas of standard solutions of known concentrations.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Colchicine reference standard (for specificity testing)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Ortho-phosphoric acid (OPA) or Ammonium Formate

  • Biological matrix (e.g., human plasma, urine) - for bioanalytical applications

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (for biological sample preparation)

Instrumentation

A standard HPLC system equipped with:

  • Degasser

  • Binary or Quaternary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These may be optimized based on the specific instrument and column used.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.1% Ortho-phosphoric acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 257 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

  • Add a suitable volume of mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

  • Make up the volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Protein Precipitation: To 500 µL of plasma, add 1 mL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.

  • Liquid-Liquid Extraction: To 500 µL of plasma, add a suitable extraction solvent (e.g., ethyl acetate). Vortex for 2 minutes and centrifuge. Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.[1]

  • Solid Phase Extraction (SPE): Condition an appropriate SPE cartridge with methanol followed by water. Load the plasma sample and wash the cartridge to remove interferences. Elute the analyte with a suitable solvent, evaporate the eluate, and reconstitute the residue in the mobile phase.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of 3-DMC in blank samples and samples spiked with related substances (e.g., colchicine).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be > 0.99.

  • Accuracy: The closeness of the test results to the true value. This is determined by spiking a blank matrix with known concentrations of the analyte and calculating the percentage recovery.

  • Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during method validation.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
0.115,234
0.576,170
1.0152,340
5.0761,700
10.01,523,400
25.03,808,500
50.07,617,000
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=3)Recovery (%)RSD (%)
Intra-day
1.00.98 ± 0.0298.02.0
10.010.1 ± 0.15101.01.5
40.039.8 ± 0.4099.51.0
Inter-day
1.00.97 ± 0.0397.03.1
10.010.2 ± 0.25102.02.5
40.039.5 ± 0.6098.81.5

Table 3: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 21.2
Theoretical Plates (N) N > 20005500
Retention Time (RT) -~7.5 min

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Injection Inject Sample/Standard Standard->Injection Sample Prepare Sample (Extraction/Dilution) Sample->Injection HPLC HPLC System (C18 Column, Mobile Phase) Detection UV Detection at 257 nm HPLC->Detection Injection->HPLC Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify 3-DMC using Calibration Curve Integration->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The HPLC method described in this application note is simple, accurate, and precise for the quantification of this compound in various samples. The method is suitable for routine analysis in research and quality control laboratories. The provided protocol and validation data serve as a comprehensive guide for the implementation of this analytical technique.

References

Application Notes and Protocols for 3-Demethylcolchicine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethylcolchicine, a derivative of colchicine, is a potent antimitotic agent that disrupts microtubule polymerization by binding to tubulin. This activity makes it a valuable tool in cell biology research and a potential candidate for drug development, particularly in oncology. These application notes provide detailed protocols and quantitative data for the use of this compound in cell culture for studying mitotic arrest and inducing apoptosis.

Mechanism of Action

Like its parent compound, this compound exerts its biological effects primarily by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. This compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the mitotic spindle assembly activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase. Prolonged mitotic arrest can ultimately trigger apoptosis, or programmed cell death.

Data Presentation

Antiproliferative Activity of this compound and Related Compounds

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and its parent compound, colchicine, in various human cancer cell lines. This data is essential for selecting appropriate concentrations for cell-based assays.

CompoundCell LineCell TypeIC50 (µM)
This compound A549Human Lung Adenocarcinoma0.01 - 0.05
MCF-7Human Breast Adenocarcinoma0.01 - 0.05
LoVoHuman Colon Adenocarcinoma0.01 - 0.05
BALB/3T3Murine Embryonic Fibroblast (Normal)> 0.1
Colchicine A549Human Lung Adenocarcinoma0.008 - 0.02
MCF-7Human Breast Adenocarcinoma0.005 - 0.015
LoVoHuman Colon Adenocarcinoma0.007 - 0.02
NCI-N87Human Gastric Carcinoma~0.02
HT-29Human Colon Adenocarcinoma~1 µg/ml

Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

Protocol:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO. For example, for a 10 mM stock solution of this compound (Molecular Weight: 385.42 g/mol ), dissolve 3.854 mg in 1 mL of DMSO.

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. Under these conditions, the stock solution is stable for several months.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol for Inducing Mitotic Arrest

This protocol describes a general method for inducing mitotic arrest in adherent cell lines, such as HeLa cells, using this compound.

Materials:

  • HeLa cells (or other adherent cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fixative (e.g., 70% ethanol, ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Seed HeLa cells in a 6-well plate at a density that will result in 50-60% confluency on the day of treatment.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Once the cells reach the desired confluency, treat them with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubate the cells for a desired period (e.g., 16-24 hours). The optimal incubation time may vary depending on the cell line's doubling time.

  • Harvest the cells by trypsinization. Collect both the detached and adherent cells.

  • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and resuspend in PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry. An accumulation of cells in the G2/M phase indicates mitotic arrest.

Protocol for Induction of Apoptosis

This protocol outlines a method to induce and quantify apoptosis in suspension cells, such as Jurkat cells, using this compound.

Materials:

  • Jurkat cells (or other suspension cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL in a 12-well plate.

  • Treat the cells with a range of this compound concentrations (e.g., 50 nM, 100 nM, 250 nM, 500 nM) and a vehicle control (DMSO).

  • Incubate the cells for a specified time (e.g., 24, 48, or 72 hours).

  • Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are live cells.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualization of Pathways and Workflows

Mitotic_Arrest_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_harvest Cell Harvesting & Staining cluster_analysis Analysis A Seed Cells B Incubate (37°C, 5% CO2) A->B C Add this compound B->C D Incubate (16-24h) C->D E Harvest Cells D->E F Fix in 70% Ethanol E->F G Stain with PI/RNase A F->G H Flow Cytometry G->H I Analyze G2/M Arrest H->I

Caption: Experimental workflow for inducing mitotic arrest.

Apoptosis_Induction_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis A Seed Suspension Cells B Treat with this compound A->B C Incubate (24-72h) B->C D Harvest & Wash Cells C->D E Resuspend in Binding Buffer D->E F Stain with Annexin V-FITC & PI E->F G Flow Cytometry F->G H Quantify Apoptotic Cells G->H

Caption: Workflow for apoptosis induction and analysis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K DMC This compound Tubulin Tubulin DMC->Tubulin Binds Microtubules Microtubules DMC->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization p38 p38 MAPK Microtubules->p38 Disruption Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) p38->Bax Activates Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Application Notes and Protocols for 3-Demethylcolchicine in Tubulin Polymerization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethylcolchicine (3-DMC) is a colchicine analog that, like its parent compound, functions as a potent inhibitor of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, 3-DMC disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. This property makes 3-DMC a valuable tool for studying microtubule dynamics and a potential candidate for anticancer drug development. These application notes provide detailed protocols for utilizing 3-DMC in tubulin polymerization assays, along with relevant quantitative data and a summary of its mechanism of action.

Mechanism of Action

This compound exerts its inhibitory effect on microtubule formation by binding to the colchicine binding site located at the interface between α- and β-tubulin subunits. This binding induces a conformational change in the tubulin dimer, preventing it from polymerizing into microtubules. The resulting disruption of microtubule dynamics leads to mitotic arrest and apoptosis in proliferating cells.

Quantitative Data

The inhibitory potency of this compound and related compounds on tubulin polymerization is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for colchicine and other selected tubulin polymerization inhibitors for comparative purposes. While specific IC50 values for this compound can vary depending on the experimental conditions, it is known to be a potent inhibitor, with activity comparable to or slightly different from colchicine.

CompoundTargetAssay TypeIC50 Value (µM)Reference
ColchicineTubulin PolymerizationIn vitro~2.68[1]
NocodazoleTubulin PolymerizationIn vitro~2.292[2]
Combretastatin A-4Tubulin PolymerizationIn vitro~2.1[1]
PodophyllotoxinTubulin Binding (Kd)In vitro~0.5

Experimental Protocols

Two common methods for monitoring tubulin polymerization in vitro are absorbance-based (turbidimetric) assays and fluorescence-based assays. Below are detailed protocols for both.

Absorbance-Based Tubulin Polymerization Assay

This method measures the increase in turbidity as tubulin dimers polymerize into microtubules.

Materials:

  • Lyophilized tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Microplate reader with temperature control (37°C) and capability to read absorbance at 340-350 nm

  • 96-well microplates

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice.

    • Prepare a working solution of GTP (10 mM) in G-PEM buffer.

    • Prepare serial dilutions of this compound in DMSO. Further dilute these in G-PEM buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Procedure:

    • On ice, add the following to each well of a pre-chilled 96-well plate:

      • G-PEM buffer

      • GTP solution (to a final concentration of 1 mM)

      • This compound dilution or DMSO (vehicle control)

    • Initiate the polymerization by adding the tubulin solution to each well to a final concentration of 2 mg/mL.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Fluorescence-Based Tubulin Polymerization Assay

This assay utilizes a fluorescent reporter that preferentially binds to polymerized tubulin, leading to an increase in fluorescence signal upon polymerization.

Materials:

  • Tubulin polymerization assay kit (containing tubulin, buffers, GTP, and a fluorescent reporter like DAPI)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Fluorescence microplate reader with temperature control (37°C) and appropriate excitation/emission filters for the fluorescent reporter

  • 96-well or 384-well black microplates

Protocol:

  • Reagent Preparation:

    • Prepare reagents as per the manufacturer's instructions included in the tubulin polymerization assay kit. This typically involves reconstituting tubulin and preparing a master mix containing buffer, GTP, and the fluorescent reporter.

    • Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is low.

  • Assay Procedure:

    • Add the this compound dilutions or DMSO (vehicle control) to the wells of the microplate.

    • Add the tubulin master mix to each well to initiate the polymerization reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity against time to obtain polymerization curves.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration.

Visualizations

Signaling Pathway of this compound Action

cluster_0 Cellular Environment cluster_1 Microtubule Dynamics 3_DMC This compound Tubulin_Dimer α/β-Tubulin Dimer 3_DMC->Tubulin_Dimer Binds to Colchicine Site 3_DMC_Tubulin_Complex 3-DMC-Tubulin Complex (Curved Conformation) Tubulin_Dimer->3_DMC_Tubulin_Complex Induces Conformational Change Polymerization_Inhibition Inhibition of Polymerization 3_DMC_Tubulin_Complex->Polymerization_Inhibition Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Polymerization_Inhibition->Microtubule cluster_workflow Experimental Workflow A Prepare Reagents (Tubulin, Buffers, 3-DMC) B Dispense 3-DMC/Vehicle into Microplate A->B C Initiate Polymerization with Tubulin/GTP Mix B->C D Incubate at 37°C C->D E Monitor Absorbance/Fluorescence Over Time D->E F Data Analysis (Polymerization Curves, IC50) E->F

References

Application Notes and Protocols: 3-Demethylcolchicine in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethylcolchicine (3-DMC), also known as Speciocine, is a natural colchicinoid and an active metabolite of colchicine. Like its parent compound, 3-DMC exhibits potent antimitotic activity by inhibiting microtubule polymerization. This property makes it a subject of significant interest in cancer research as a potential therapeutic agent. These application notes provide an overview of 3-DMC's mechanism of action, its effects on various cancer cell lines, and detailed protocols for its application in in-vitro and in-vivo cancer research. Notably, some studies suggest that 3-DMC may be less toxic than colchicine, presenting a potential advantage for therapeutic development.[1][2]

Mechanism of Action

This compound exerts its anticancer effects primarily by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape. The mechanism involves:

  • Binding to Tubulin: 3-DMC binds to the colchicine-binding site on β-tubulin.[3]

  • Inhibition of Microtubule Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules.[3]

  • Mitotic Arrest: The disruption of microtubule formation and function leads to the arrest of the cell cycle at the G2/M phase.[3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[3]

Data Presentation: In Vitro Cytotoxicity of this compound and Related Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its parent compound, colchicine, against various human cancer cell lines. This data provides a comparative view of their cytotoxic potential.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
This compound P388Murine Lymphocytic LeukemiaAppreciable Effect[1]
ColchicineA375Human Melanoma0.012 ± 0.001[4]
ColchicineMCF-7Human Breast Adenocarcinoma0.015 ± 0.002[4]
ColchicineA549Human Lung Carcinoma0.011 ± 0.001[4]
ColchicinePC-3Human Prostate Adenocarcinoma0.021 ± 0.003[4]
ColchicineLewis Lung Carcinoma (LLC)Murine Lung Carcinoma0.06[5]

Note: Specific IC50 values for this compound across a wide range of cancer cell lines are not as extensively reported in publicly available literature as those for colchicine. The available data indicates it has "appreciable" in vitro and in vivo effects and is less toxic than colchicine.[1][2] Researchers are encouraged to determine the IC50 for their specific cell line of interest.

Experimental Protocols

Preparation of this compound for In Vitro Studies
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution with the appropriate cell culture medium to the desired final concentrations. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of 3-DMC on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-DMC in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of 3-DMC. Include a vehicle control (medium with the same concentration of DMSO as the highest 3-DMC concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Assay (MTT) A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with 3-DMC (various concentrations) B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining the in vitro cytotoxicity of 3-DMC using the MTT assay.

Protocol 2: Apoptosis Analysis by Western Blot

This protocol describes the detection of key apoptosis-related proteins by Western blot in cells treated with 3-DMC.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with 3-DMC at concentrations around the determined IC50 for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

G cluster_workflow Experimental Workflow: Western Blot for Apoptosis Markers A Cell Treatment with 3-DMC B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Workflow for analyzing apoptosis-related proteins by Western blot after 3-DMC treatment.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in 3-DMC-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 3-DMC at various concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Signaling Pathway

The primary mechanism of this compound-induced cell death is through the intrinsic apoptotic pathway, triggered by mitotic arrest.

G cluster_pathway This compound Induced Apoptosis Pathway DMC This compound Tubulin β-Tubulin DMC->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Bcl2 Bcl-2 (anti-apoptotic) MitoticArrest->Bcl2 Downregulates Bax Bax (pro-apoptotic) MitoticArrest->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Preparation of 3-Demethylcolchicine from Colchicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the preparation of 3-Demethylcolchicine, a significant derivative of colchicine with potential therapeutic applications. This compound exhibits noteworthy biological activity, including an appreciable in vitro and in vivo effect against lymphocytic leukemia P388, and is reported to be less toxic than its parent compound, colchicine.[1][2] This document outlines two primary methodologies for the synthesis of this compound from colchicine: chemical demethylation using strong acids and a regioselective microbial transformation process. Detailed experimental procedures, quantitative data on reaction yields, and a discussion of the relevant biological signaling pathways are presented to guide researchers in the synthesis and evaluation of this promising compound.

Introduction

Colchicine is a well-known natural alkaloid extracted from plants of the Colchicum genus, widely used in the treatment of gout and Familial Mediterranean Fever. Its potent anti-mitotic activity, stemming from its ability to inhibit tubulin polymerization, has also made it a subject of interest in cancer research. However, the clinical utility of colchicine is often limited by its narrow therapeutic index and associated toxicity.

This compound, also known as 3-O-demethylcolchicine, is a metabolite and derivative of colchicine that has garnered significant interest due to its distinct pharmacological profile. Research has indicated that this compound retains biological activity while exhibiting lower toxicity compared to colchicine, suggesting a potentially improved therapeutic window.[1][2] The selective demethylation at the C-3 position of the tropolone ring is a key chemical modification that can be achieved through both chemical and biotechnological methods. This document provides a comprehensive guide to these synthetic approaches.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound Preparation
ParameterChemical Demethylation (Phosphoric Acid)Chemical Demethylation (Sulfuric Acid)Microbial Transformation (Bacillus megaterium)
Reagents 85% Phosphoric AcidConcentrated Sulfuric AcidBacillus megaterium culture, nutrient medium
Reaction Time Not specified1.5 hours18-40 hours
Temperature Not specified85-90°C28°C
Reported Yield/Conversion 40-50%Not specified~55% conversion
Selectivity Potential for multiple demethylated productsPotential for multiple demethylated productsRegioselective for the C-3 position
Key Advantages Relatively simple setupRapid reaction timeHigh regioselectivity, milder conditions
Key Disadvantages Harsh acidic conditions, potential for side productsExtremely harsh conditions, potential for degradationRequires fermentation expertise and longer reaction times

Experimental Protocols

Protocol 1: Chemical Demethylation using 85% Phosphoric Acid

This protocol is based on established methods for the acidic demethylation of colchicine.[1][2]

Materials:

  • Colchicine

  • 85% Phosphoric acid (H₃PO₄)

  • 20% Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Isopropanol

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Acetone

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve colchicine in 85% phosphoric acid. Gentle heating may be required to achieve complete dissolution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Cool the reaction mixture in an ice bath.

  • Carefully adjust the pH of the mixture to approximately 5 by the slow addition of a 20% NaOH solution. Monitor the pH closely.

  • Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer four times with a 3:1 mixture of dichloromethane:isopropanol.

  • Combine the organic extracts and wash them with water.

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Wash the resulting yellow solid with cold acetone on a filter to afford the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Microbial Transformation using Bacillus megaterium

This protocol describes the regioselective demethylation of colchicine at the C-3 position using a mutant strain of Bacillus megaterium.[3]

Materials:

  • Bacillus megaterium ACBT03-M3 (mutant strain)

  • Colchicine

  • Fermentation Medium:

    • Glucose and Glycerol (2:1 ratio)

    • Yeast extract and Peptone (1:3 ratio)

  • Shake flasks or fermenter

  • Incubator shaker

  • Centrifuge

  • Extraction solvent (e.g., chloroform)

  • Rotary evaporator

  • Analytical equipment for monitoring conversion (e.g., HPLC)

Procedure:

  • Inoculum Preparation: Prepare a pre-culture of B. megaterium ACBT03-M3 in a suitable nutrient broth and incubate overnight at 28°C with shaking.

  • Fermentation:

    • Prepare the fermentation medium with the specified carbon and nitrogen sources.

    • Adjust the pH of the medium to 7.0.

    • Inoculate the fermentation medium with the pre-culture.

    • Add colchicine as the substrate to the culture. A starting concentration of up to 7 g/L has been reported for the mutant strain.[3]

    • Incubate the culture at 28°C with agitation. For larger scale fermentations, maintain a dissolved oxygen (DO) level of 2.5 vvm and an impeller tip velocity of 4710 cm/min.[3]

  • Monitoring: Monitor the conversion of colchicine to this compound periodically using a suitable analytical method like HPLC. The biotransformation typically takes 18-40 hours.

  • Product Extraction:

    • After the desired conversion is achieved, harvest the fermentation broth.

    • Separate the bacterial cells from the broth by centrifugation.

    • Extract the this compound from the supernatant using an appropriate organic solvent such as chloroform.

  • Purification:

    • Concentrate the organic extract under reduced pressure.

    • The crude product can be further purified using chromatographic techniques to obtain pure this compound.

Mandatory Visualizations

Chemical Synthesis Workflow

G cluster_chemical Chemical Demethylation colchicine Colchicine reaction Reaction with Strong Acid (e.g., 85% H₃PO₄) colchicine->reaction neutralization Neutralization (pH adjustment) reaction->neutralization extraction Solvent Extraction (DCM/Isopropanol) neutralization->extraction purification Purification (Washing/Recrystallization) extraction->purification product This compound purification->product G cluster_microbial Microbial Transformation start Colchicine Substrate fermentation Fermentation with Bacillus megaterium (28°C, pH 7.0) start->fermentation harvest Harvest Broth (Centrifugation) fermentation->harvest extraction Product Extraction (from supernatant) harvest->extraction purification Purification (Chromatography) extraction->purification product This compound purification->product G colchicine Colchicine / This compound tubulin β-Tubulin colchicine->tubulin Binds to microtubule Microtubule Polymerization inflammasome NLRP3 Inflammasome Assembly colchicine->inflammasome Inhibits tubulin->microtubule Inhibits microtubule->inflammasome Required for caspase1 Caspase-1 Activation inflammasome->caspase1 Leads to cytokines Mature IL-1β / IL-18 Release caspase1->cytokines Mediates inflammation Inflammation cytokines->inflammation Promotes

References

3-Demethylcolchicine: A Key Intermediate for the Synthesis of Thiocolchicoside

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocolchicoside, a semi-synthetic derivative of the natural product colchicine, is a widely used muscle relaxant with anti-inflammatory and analgesic properties. Its therapeutic effects are primarily attributed to its action on the central nervous system, specifically as a competitive antagonist of γ-aminobutyric acid type A (GABA-A) receptors and its interaction with glycine receptors.[1] The synthesis of thiocolchicoside relies on the crucial intermediate, 3-demethylcolchicine (3-DMC), also known as thiocolchicine. This document provides detailed application notes and protocols for the synthesis of thiocolchicoside from 3-DMC, targeting researchers, scientists, and professionals in drug development.

Synthesis of Thiocolchicoside from this compound

The conversion of this compound to thiocolchicoside is achieved through a glycosylation reaction, where a glucose moiety is attached at the C-3 position of the colchicine backbone. Both chemical and enzymatic methods have been developed for this transformation, each offering distinct advantages in terms of yield, scalability, and environmental impact.

Chemical Synthesis

Chemical synthesis typically involves the reaction of 3-DMC with a protected glucose derivative, followed by deprotection to yield thiocolchicoside. The choice of glycosyl donor and reaction conditions significantly influences the overall yield and purity of the final product.

Quantitative Data Summary of Chemical Synthesis Methods

Method ReferenceGlycosyl DonorCatalyst/BaseSolventReaction TimeTemperatureYieldPurity
Protocol 12,3,4,6-tetra-O-acetyl-α,D-glycopyranosyl fluoride[2]1,1,3,3-tetramethylguanidine / Boron trifluoride etherateAcetonitrile~3 hoursRoom Temperature97%>95%
Protocol 21,2,3,4,6-penta-O-acetyl-β-D-glucopyranose[3]1,1,3,3-tetramethylguanidine / Boron trifluoride etherateAcetonitrile2 hoursRoom Temperature71%N/A
Protocol 3α-acetobromoglucose[2]Triethylamine (TEA)Water/Dioxane24-48 hours0 ± 5°CN/A99%
Protocol 4D-xylose tetraacetate (intermediate step)[3]1,1,3,3-tetramethylguanidine / Boron trifluoride etherateAcetonitrile2 hours~20°C70% (overall)N/A

N/A: Not explicitly available in the cited sources.

Enzymatic Synthesis (Biotransformation)

Enzymatic synthesis presents a greener alternative to chemical methods, often providing high selectivity and yields under milder reaction conditions. Microorganisms such as Bacillus aryabhattai and Bacillus subtilis have been successfully employed for the glycosylation of 3-DMC.[4]

Quantitative Data Summary of Enzymatic Synthesis Methods

MicroorganismSubstrate ConcentrationReaction TimeYield/ConversionPurity
Bacillus aryabhattai[4]1.0 to 1.5 g/L18-40 hours90-99%>99%
Bacillus subtilisN/A24-26 hours>94% conversionN/A

N/A: Not explicitly available in the cited sources.

Experimental Protocols

Protocol 1: High-Yield Chemical Synthesis using Activated Fluoride Glycosyl Donor

This protocol describes a high-yield synthesis of thiocolchicoside from 3-demethylthiocolchicine.[2]

Materials:

  • 3-demethylthiocolchicine (3-DMC)

  • 2,3,4,6-tetra-O-acetyl-α,D-glycopyranosyl fluoride

  • Anhydrous Acetonitrile (CH3CN)

  • 1,1,3,3-tetramethylguanidine (TMG)

  • Boron trifluoride etherate (BF3·OEt2)

  • Ethyl acetate (AcOEt)

  • Saturated potassium bicarbonate (KHCO3) solution

  • Saturated potassium bisulfate (KHSO4) solution

  • Saturated sodium chloride (NaCl) solution

  • Magnesium sulfate (MgSO4)

  • Ethanol

  • 1N Sodium hydroxide (NaOH)

Procedure:

  • Under an inert atmosphere, suspend 3-demethylthiocolchicine (0.5 mmol) and 2,3,4,6-tetra-O-acetyl-α,D-glycopyranosyl fluoride (0.75 mmol) in anhydrous acetonitrile (10 ml) at room temperature.

  • Add 1,1,3,3-tetramethylguanidine (1.5 mmol). The reagents should dissolve, and the solution will turn red.

  • Add boron trifluoride etherate (8 mmol). The solution will become lighter in color.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a methanol:dichloromethane (1:9) solvent system. The reaction is typically complete within 20 minutes.

  • Quench the reaction by adding a saturated KHCO3 solution.

  • Partition the phases and extract the aqueous phase three times with ethyl acetate (3 x 10 ml).

  • Combine the organic phases and wash with saturated KHSO4 solution and then with saturated NaCl solution.

  • Dry the organic phase over MgSO4, filter, and evaporate the solvent to obtain the crude protected product.

  • Dissolve the crude product in ethanol (4 ml).

  • Add 1N NaOH (2 ml) with magnetic stirring to initiate deacetylation.

  • Monitor the deprotection by TLC (methanol:dichloromethane / 1:9). The reaction is typically complete within 3 hours.

  • Thiocolchicoside will crystallize directly from the reaction medium.

  • Collect the crystals by filtration to obtain the final product with a reported yield of 97%.[2]

Protocol 2: Enzymatic Synthesis using Bacillus aryabhattai

This protocol outlines the biotransformation of this compound to thiocolchicoside using Bacillus aryabhattai.[4]

Materials:

  • Bacillus aryabhattai culture

  • Fermentation medium (e.g., nutrient broth supplemented with glucose)

  • This compound (or thiocolchicine for direct conversion)

  • Methanol

  • Chloroform

  • Ethanol

  • Filter aid (e.g., Celite)

Procedure:

  • Cultivate Bacillus aryabhattai in a suitable fermentation medium.

  • Introduce this compound (substrate) to the culture at a concentration of 1.0 to 1.5 g/L.

  • Maintain the fermentation under optimal conditions (temperature, pH, aeration) for 18-40 hours.

  • Monitor the conversion of 3-DMC to thiocolchicoside using High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, add two volumes of methanol to the fermented broth to precipitate cellular debris.

  • Filter the mixture through a bed of filter aid.

  • Concentrate the clear filtrate to remove methanol.

  • Partition the resulting aqueous phase successively with a mixture of chloroform and ethanol to extract the thiocolchicoside into the organic phase.

  • Concentrate the organic phase in a rotary evaporator to dryness to obtain the crude product.

  • Further purify the product by crystallization or chromatography to achieve a purity of over 99%.[4]

Mandatory Visualizations

Chemical Synthesis Workflow

DMC This compound (3-DMC) Coupling Glycosylation DMC->Coupling GlycosylDonor Protected Glucose Derivative GlycosylDonor->Coupling ProtectedTCS Protected Thiocolchicoside Coupling->ProtectedTCS Deprotection Deprotection ProtectedTCS->Deprotection TCS Thiocolchicoside Deprotection->TCS Purification Purification TCS->Purification FinalProduct Pure Thiocolchicoside Purification->FinalProduct

Caption: Chemical synthesis workflow for Thiocolchicoside.

Signaling Pathway of Thiocolchicoside

TCS Thiocolchicoside GABA_A GABAA Receptor TCS->GABA_A Antagonist Glycine_R Glycine Receptor TCS->Glycine_R Interaction Neuron Neuron GABA_A->Neuron Modulates Glycine_R->Neuron Modulates Inhibition Inhibition of Neuronal Firing Neuron->Inhibition Relaxation Muscle Relaxation Inhibition->Relaxation

Caption: Simplified signaling pathway of Thiocolchicoside.

References

Application Notes and Protocols for In Vitro Analysis of 3-Demethylcolchicine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethylcolchicine (3-DMC) is a natural product and an active metabolite of colchicine, a well-known mitotic inhibitor. Like its parent compound, 3-DMC exerts its biological effects primarily by disrupting microtubule polymerization. This activity leads to cell cycle arrest, typically at the G2/M phase, and can subsequently induce apoptosis in rapidly dividing cells. These characteristics make 3-DMC and its derivatives promising candidates for cancer chemotherapy.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound. The described methods will enable researchers to assess its cytotoxicity, its direct impact on tubulin polymerization, and its effects on cell cycle progression and apoptosis.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound binds to the colchicine-binding site on β-tubulin. This binding event inhibits the polymerization of α- and β-tubulin heterodimers into microtubules. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics by 3-DMC leads to the disassembly of the mitotic spindle, arresting cells in metaphase and ultimately triggering the apoptotic cascade.

digraph "3_DMC_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"3-DMC" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; "Tubulin" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Microtubule_Polymerization" [label="Microtubule\nPolymerization", fillcolor="#FBBC05", fontcolor="#202124"]; "Mitotic_Spindle_Formation" [label="Mitotic Spindle\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Cycle_Arrest" [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];

"3-DMC" -> "Tubulin" [label="Binds to"]; "Tubulin" -> "Microtubule_Polymerization" [arrowhead=none]; "3-DMC" -> "Microtubule_Polymerization" [label="Inhibits", arrowhead=tee]; "Microtubule_Polymerization" -> "Mitotic_Spindle_Formation" [arrowhead=none]; "Mitotic_Spindle_Formation" -> "Cell_Cycle_Arrest" [label="Disruption leads to"]; "Cell_Cycle_Arrest" -> "Apoptosis" [label="Induces"]; }

Figure 1: Signaling pathway of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound and related compounds from in vitro studies.

Table 1: Cytotoxicity of this compound (3-DMC) and Analogs in Human Cancer Cell Lines

CompoundCell LineAssayIC50 / EC50 (µM)Reference
This compoundSF-268 (CNS)SRB0.28[1]
This compoundH460 (Lung)SRBNot specified[1]
ColchicineVariousVarious0.002 - 0.05[2]
ThiocolchicineVariousVarious0.007 - 0.021[2]

Table 2: Effects of Colchicine Analogs on Cell Cycle Distribution and Apoptosis

CompoundCell LineEffectObservationReference
ThiocolchiconeMCF-7 ADRr (Breast)Cell Cycle ArrestIncreased G2/M phase population[3]
ThiocolchiconeMCF-7 ADRr (Breast)ApoptosisDNA fragmentation observed after 72h[3]
ColchicineHT-29 (Colon)ApoptosisInduction of early apoptosis[4]
ColchicineMCF-7 (Breast)Cell Cycle ArrestG2/M phase arrest[5]

Experimental Protocols

Herein are detailed protocols for the in vitro evaluation of this compound.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay determines cell density based on the measurement of cellular protein content.

digraph "SRB_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

node_A [label="1. Seed cells in a\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; node_B [label="2. Treat with 3-DMC\n(Incubate 48-72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_C [label="3. Fix cells with\nTrichloroacetic Acid (TCA)", fillcolor="#FBBC05", fontcolor="#202124"]; node_D [label="4. Stain with\nSulforhodamine B (SRB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_E [label="5. Wash with\n1% Acetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; node_F [label="6. Solubilize bound dye\nwith Tris base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_G [label="7. Measure absorbance\nat 510 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"];

node_A -> node_B; node_B -> node_C; node_C -> node_D; node_D -> node_E; node_E -> node_F; node_F -> node_G; }

Figure 2: Workflow of the Sulforhodamine B (SRB) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 1% (v/v) Acetic acid

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 3-DMC (e.g., 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay turbidimetrically measures the effect of 3-DMC on the polymerization of purified tubulin.

Materials:

  • Purified bovine or porcine brain tubulin (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP (100 mM stock)

  • This compound

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • Temperature-controlled microplate reader

Protocol:

  • Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in General Tubulin Buffer.

  • Add GTP to a final concentration of 1 mM.

  • Aliquot the tubulin solution into a pre-warmed 96-well plate.

  • Add 3-DMC at various concentrations (e.g., 1, 5, 10 µM) to the respective wells. Include wells with vehicle control (DMSO), paclitaxel (e.g., 10 µM), and colchicine (e.g., 10 µM).

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to visualize the polymerization kinetics. A decrease in the rate and extent of absorbance increase in the presence of 3-DMC indicates inhibition of tubulin polymerization.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the analysis of cell cycle distribution following treatment with 3-DMC.

digraph "Cell_Cycle_Analysis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

node_A [label="1. Treat cells with 3-DMC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_B [label="2. Harvest and wash cells", fillcolor="#F1F3F4", fontcolor="#202124"]; node_C [label="3. Fix cells in\n70% cold ethanol", fillcolor="#FBBC05", fontcolor="#202124"]; node_D [label="4. Treat with RNase A", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_E [label="5. Stain with\nPropidium Iodide (PI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_F [label="6. Analyze by\nFlow Cytometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_G [label="7. Determine percentage of cells\nin G1, S, and G2/M phases", fillcolor="#F1F3F4", fontcolor="#202124"];

node_A -> node_B; node_B -> node_C; node_C -> node_D; node_D -> node_E; node_E -> node_F; node_F -> node_G; }

Figure 3: Workflow for cell cycle analysis using propidium iodide.

Materials:

  • Cells treated with 3-DMC for 24-48 hours

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol, ice-cold

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Protocol:

  • Culture cells and treat with desired concentrations of 3-DMC and a vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash twice with cold PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with 3-DMC

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Treat cells with 3-DMC at various concentrations for a predetermined time (e.g., 24, 48, or 72 hours).

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

  • Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by 3-DMC.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By employing these assays, researchers can effectively evaluate its cytotoxic potential, confirm its mechanism of action as a tubulin polymerization inhibitor, and quantify its impact on cell cycle progression and apoptosis. This information is critical for the further development of 3-DMC and its analogs as potential anticancer therapeutic agents.

References

Application Notes and Protocols for the Biotransformation of Colchicine to 3-Demethylcolchicine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Demethylcolchicine (3-DMC), a pharmacologically active derivative of colchicine, is a valuable compound with applications as an anti-inflammatory and anti-tumor agent.[1] Chemical demethylation of colchicine often results in a mixture of demethylated derivatives, making purification a challenging and costly process with low yields (approximately 40-50%).[1][2] Microbial biotransformation offers a highly specific and efficient alternative for the production of 3-DMC. Several bacterial species, particularly within the Bacillus genus, have demonstrated the ability to regioselectively demethylate colchicine at the C-3 position of the tropolone ring to produce 3-DMC.[1] This process is primarily mediated by the P450 BM-3 monooxygenase enzyme.[1] These application notes provide detailed protocols for the microbial production, extraction, and analysis of this compound.

Data Presentation

Table 1: Microbial Strains and Biotransformation Yields for this compound Production

Microbial StrainSubstrate (Colchicine) ConcentrationBiotransformation Yield (%)Reference
Bacillus megaterium ACBT03 (Wild Strain)0.1 g/L20-25%[1]
Bacillus megaterium ACBT03-M3 (Mutant)7 g/L55%[1]
Bacillus endophyticus PC10 mg/mL71.97%[3][4]
Bacillus aryabhattai1.0 - 1.5 g/LNot specified for 3-DMC, but 90-99% for subsequent glycosylated derivatives[5][6]

Table 2: Optimized Culture Conditions for Biotransformation

ParameterOptimized ValueReference
Carbon Source Glucose and Glycerol (2:1 ratio)[1]
Nitrogen Source Yeast Extract and Peptone (1:3 ratio)[1]
pH 7.0[1]
Temperature 28 °C[1]
Incubation Time Idiophase (stationary phase)[3]
Dissolved Oxygen (DO) 2.5 vvm (for scale-up)[1]
Impeller Tip Velocity 4710 cm/min (for scale-up)[1]

Experimental Protocols

Protocol 1: Inoculum Preparation and Cultivation of Bacillus sp.

1. Media Preparation:

  • Prepare a nutrient broth medium containing (per liter):
  • Peptone: 5 g
  • Beef Extract: 3 g
  • NaCl: 5 g
  • Distilled water: 1 L
  • Adjust the pH to 7.0.
  • Sterilize by autoclaving at 121°C for 15 minutes.

2. Inoculum Culture:

  • Aseptically inoculate a single colony of the desired Bacillus strain (e.g., Bacillus megaterium) into a 250 mL Erlenmeyer flask containing 50 mL of sterile nutrient broth.
  • Incubate the flask at 28°C on a rotary shaker at 200 rpm overnight or until a turbid culture is obtained.[1]

Protocol 2: Biotransformation of Colchicine to this compound

1. Biotransformation Medium:

  • Prepare the optimized biotransformation medium. For example, a medium containing a 2:1 ratio of glucose to glycerol as the carbon source and a 1:3 ratio of yeast extract to peptone as the nitrogen source.[1]
  • Dispense the medium into fermentation vessels (e.g., 500 mL Erlenmeyer flasks with 100 mL of medium).
  • Sterilize by autoclaving.

2. Inoculation and Substrate Addition:

  • Inoculate the biotransformation medium with the overnight seed culture (e.g., 5% v/v).
  • Incubate at 28°C and 200 rpm.[1]
  • Prepare a stock solution of colchicine in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) and sterilize by filtration.
  • Add the colchicine stock solution to the culture to achieve the desired final concentration (e.g., 0.1 g/L for initial studies).

3. Monitoring the Biotransformation:

  • Withdraw samples aseptically at regular intervals (e.g., every 12 or 24 hours).
  • Analyze the samples for the consumption of colchicine and the formation of this compound using High-Performance Liquid Chromatography (HPLC).

Protocol 3: Extraction and Purification of this compound

1. Extraction:

  • After the desired biotransformation time, harvest the fermentation broth.
  • Centrifuge the broth to separate the bacterial cells from the supernatant.
  • Adjust the pH of the supernatant to 10.[2]
  • Extract the 3-DMC from the supernatant using an equal volume of chloroform (1% v/v).[2]
  • Repeat the extraction process three times to maximize recovery.
  • Pool the organic layers.

2. Purification:

  • Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator.
  • The crude extract can be further purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of chloroform and methanol).
  • Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing pure 3-DMC.
  • Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.

Protocol 4: Analytical Method for Quantification (HPLC)

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength of 245 nm.
  • Injection Volume: 20 µL.

2. Sample Preparation:

  • Centrifuge the culture samples to pellet the cells.
  • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

3. Quantification:

  • Prepare standard solutions of colchicine and this compound of known concentrations.
  • Generate a standard curve by plotting the peak area against the concentration for each compound.
  • Determine the concentration of colchicine and this compound in the samples by comparing their peak areas to the standard curves.

Mandatory Visualizations

Biotransformation_Workflow Inoculum Inoculum Preparation (Bacillus sp. in Nutrient Broth) Fermentation Fermentation (Optimized Medium) Inoculum->Fermentation Inoculation Substrate Colchicine Addition Fermentation->Substrate Biotransformation Biotransformation (28°C, 200 rpm) Substrate->Biotransformation Harvest Harvesting and Cell Separation (Centrifugation) Biotransformation->Harvest Analysis Analysis (HPLC) Biotransformation->Analysis Monitoring Extraction Extraction of 3-DMC (pH 10, Chloroform) Harvest->Extraction Purification Purification (Column Chromatography) Extraction->Purification Purification->Analysis Purity Check Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the biotransformation of colchicine to this compound.

Metabolic_Pathway Colchicine Colchicine Three_DMC This compound Colchicine->Three_DMC C-3 Demethylation Enzyme P450 BM-3 Monooxygenase (from Bacillus sp.) Enzyme->Colchicine

Caption: Simplified metabolic pathway of colchicine to this compound.

References

Application Notes and Protocols for 3-Demethylcolchicine in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethylcolchicine, an active metabolite of colchicine, is a potent microtubule-depolymerizing agent with significant anti-inflammatory and anti-cancer properties.[1][2] By interfering with microtubule dynamics, it disrupts essential cellular processes such as mitosis, leading to cell cycle arrest and apoptosis, making it a valuable tool in cancer research.[3][4][5][6][7][8] These application notes provide detailed protocols for the preparation and use of this compound solutions in various experimental settings, along with a summary of its physicochemical properties and biological activities.

Physicochemical Properties and Storage

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate solution preparation and experimental design.

PropertyValueReference
CAS Number 7336-33-6[2][9]
Molecular Formula C₂₁H₂₃NO₆[2][9]
Molecular Weight 385.4 g/mol [2][9]
Appearance Solid[1]
Solubility DMSO: ~100 mg/mL (259.46 mM) Ethanol: Soluble[1][10]
Storage Store as a solid at -20°C for up to 4 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1][10]

Biological Activity: In Vitro Cytotoxicity

This compound exhibits potent cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for this compound and its analogs are summarized below. Researchers should note that these values can vary depending on the cell line, assay conditions, and exposure time.

Cell LineCancer TypeCompoundIC₅₀ (µM)Reference
A549Lung Adenocarcinoma10-demethylcolchicine0.087 ± 0.009[5]
MCF-7Breast Adenocarcinoma10-demethylcolchicine0.112 ± 0.015[5]
LoVoColon Adenocarcinoma10-demethylcolchicine0.098 ± 0.011[5]
A549Lung AdenocarcinomaTriple-modified colchicine derivative0.0031 ± 0.0002[8]
MCF-7Breast AdenocarcinomaTriple-modified colchicine derivative0.0045 ± 0.0003[8]
LoVoColon AdenocarcinomaTriple-modified colchicine derivative0.0029 ± 0.0002[8]
A375MelanomaColchicine derivative 3g10.35 ± 0.56[6]
MCF-7Breast AdenocarcinomaColchicine derivative 3g15.69 ± 0.39[6]

Experimental Protocols

4.1. Preparation of Stock Solutions

Proper preparation of stock solutions is critical for obtaining reproducible experimental results. Due to its high solubility in dimethyl sulfoxide (DMSO), this is the recommended solvent for preparing high-concentration stock solutions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer and sonicator

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution vigorously to dissolve the powder. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.[10]

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[10]

4.2. Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the high-concentration stock solution in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Sterile serological pipettes and tubes

Protocol:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your experiment.

  • Pre-warm the complete cell culture medium to 37°C.

  • In a sterile tube, perform a serial dilution of the stock solution in the pre-warmed cell culture medium to reach the final desired concentration. It is recommended to perform at least a 1:1000 dilution to minimize the final DMSO concentration.

  • Gently mix the working solution by pipetting up and down.

  • Add the appropriate volume of the working solution to your cell culture plates.

  • Important: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.

4.3. In Vivo Solution Preparation and Administration (Mouse Models)

For in vivo studies, this compound can be administered via various routes, including intraperitoneal (IP) and intravenous (IV) injections. The choice of vehicle and administration route will depend on the experimental model and objectives.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., saline, PBS, or a formulation containing co-solvents)

  • Sterile syringes and needles

Example Vehicle Formulation for Intraperitoneal (IP) Injection: A common vehicle for IP injection of hydrophobic compounds consists of:

  • 5-10% DMSO

  • 10-25% PEG300 (Polyethylene glycol 300)

  • 5% Tween 80

  • Sterile saline or PBS to make up the final volume

Protocol for In Vivo Solution Preparation:

  • Dissolve the required amount of this compound in DMSO first.

  • Add PEG300 and mix thoroughly.

  • Add Tween 80 and mix until the solution is clear.

  • Slowly add sterile saline or PBS to the mixture while vortexing to prevent precipitation.

  • The final solution should be clear and free of precipitates. If precipitation occurs, the formulation may need to be optimized.

  • Filter the final solution through a 0.22 µm sterile filter before injection.

Administration Protocol (General Guidance for Xenograft Mouse Models):

  • Dosage: Dosages can range from 0.05 to 2 mg/kg, administered daily or on alternate days.[11][12] The optimal dose and schedule should be determined empirically for each specific tumor model and compound.

  • Route of Administration: Intraperitoneal (IP) injection is a common route for preclinical efficacy studies.

  • Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and ruffled fur. Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily by disrupting the polymerization of microtubules, which are essential components of the cytoskeleton. This disruption leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.

5.1. Microtubule Depolymerization and Mitotic Arrest

G cluster_0 Cellular Effects This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization (Inhibited) Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubules->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest

Caption: this compound binds to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest.

5.2. Apoptosis Signaling Pathway

The G2/M arrest triggered by microtubule disruption activates intrinsic apoptotic signaling pathways.

G cluster_1 Apoptotic Cascade G2/M Arrest G2/M Arrest JNK Activation JNK Activation G2/M Arrest->JNK Activation Bcl-2 Family Modulation Bcl-2 Family Modulation JNK Activation->Bcl-2 Family Modulation Upregulates pro-apoptotic (Bax) Downregulates anti-apoptotic (Bcl-2) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Modulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Activates Caspase-9, leading to Caspase-3 activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Downstream signaling from mitotic arrest, leading to apoptosis.

Safety Precautions

This compound is a potent cytotoxic agent and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.

  • Disposal: Dispose of all waste materials contaminated with this compound according to your institution's guidelines for hazardous chemical waste.

Conclusion

This compound is a valuable research tool for studying microtubule dynamics and their role in cell division and cancer. The protocols and information provided in these application notes are intended to serve as a guide for researchers. It is essential to optimize experimental conditions, including concentration and exposure time, for each specific cell line and experimental model to achieve reliable and reproducible results.

References

Application Notes and Protocols for Measuring 3-Demethylcolchicine in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethylcolchicine, a naturally occurring analogue of colchicine, is a compound of significant interest in phytochemical and pharmacological research. Found in various plant species, particularly of the Colchicum and Gloriosa genera, it shares the tropolone alkaloid structure characteristic of colchicine and is implicated in similar biological activities, including antimitotic effects through interaction with tubulin.[1] Its quantification in plant extracts is crucial for the standardization of herbal medicines, drug discovery, and toxicological assessments.

These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and sensitivity.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction method. The following table summarizes quantitative data for this compound found in plant extracts.

Plant SpeciesPlant PartExtraction MethodAnalytical MethodConcentration of this compoundReference
Gloriosa superbaSeeds80% Ethanolic ExtractHPLC1.3% (m/m)[2][3]
Colchicum speciesCormsMethanolic ExtractHPLCDetected (quantitative data not specified)[4][5]
Colchicum brachyphyllumNot specifiedAlkaloid rich fractionLC-MS and LC-UV/Vis PDADetected (quantitative data not specified)[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline for the extraction of this compound from plant materials, such as seeds or corms.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Gloriosa superba seeds)

  • 80% Ethanol (or Methanol)

  • Petroleum ether

  • Dichloromethane

  • Chloroform

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Soxhlet apparatus (optional)

Procedure:

  • Defatting (Optional but Recommended):

    • For fatty plant materials like seeds, begin with a defatting step.

    • Shake the powdered plant material (e.g., 10 g) with petroleum ether for 60 minutes.[7]

    • Filter the mixture through Whatman No. 1 filter paper and discard the petroleum ether fraction.[7]

    • Air-dry the defatted plant material.

  • Extraction:

    • Maceration: Macerate the defatted plant powder with 80% ethanol (3 x 100 mL) at room temperature.[8]

    • Soxhlet Extraction: Alternatively, perform a Soxhlet extraction with methanol for 3 hours for exhaustive extraction.[9]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.

  • Liquid-Liquid Partitioning (for further purification):

    • Dissolve the concentrated extract in a water:methanol (1:1) mixture.

    • Perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, followed by dichloromethane or chloroform, to separate compounds based on their polarity.[9] this compound, being an alkaloid, will typically be found in the chloroform or dichloromethane fraction.

  • Final Preparation:

    • Evaporate the solvent from the fraction containing this compound to dryness.

    • Reconstitute the dried extract in a known volume of HPLC-grade methanol or the initial mobile phase for subsequent analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC or LC-MS/MS system.

Protocol 2: Quantification of this compound by HPLC

This protocol describes a validated HPLC method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[10]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 3% glacial acetic acid or 50 mM KH2PO4) is typical. The ratio can be optimized, for instance, Acetonitrile: 3% glacial acetic acid (60:40 v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 245 nm.[10][11]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C or 40°C).[11]

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in HPLC-grade methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover a linear range (e.g., 2.1 µg/mL to 41.9 µg/mL).[2][3]

  • Sample Analysis:

    • Inject the prepared plant extract solution and the calibration standards into the HPLC system.

    • Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

    • The precision of the method can be assessed by repeated injections, with a relative standard deviation (RSD%) of less than 5% being acceptable.[2][3]

Protocol 3: Quantification of this compound by LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 30 mm, 3 µm particle size).[12]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer with a modifier like formic acid (e.g., 0.005% formic acid).[13]

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For colchicine, a related compound, transitions are well-established and can serve as a starting point.

Procedure:

  • Standard and Sample Preparation:

    • Prepare standards and samples as described in the HPLC protocol. An internal standard (e.g., a deuterated analogue) should be used for the most accurate quantification.

  • Method Development:

    • Optimize the MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of this compound to find the most abundant and stable precursor and product ions for MRM analysis.

  • Analysis and Quantification:

    • Inject the samples and standards into the LC-MS/MS system.

    • Quantify this compound based on the peak area ratio of the analyte to the internal standard against a calibration curve.

    • This method offers a lower limit of quantification (LOQ), often in the low ng/mL range.[12]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis A Plant Material (e.g., Seeds) B Grinding A->B C Extraction (e.g., 80% Ethanol) B->C D Filtration C->D E Concentration D->E F Purification (Optional) E->F G Reconstitution in Mobile Phase F->G H HPLC or LC-MS/MS Analysis G->H I Peak Identification & Integration H->I J Calibration Curve Construction I->J K Quantification of this compound J->K L Concentration in Plant Extract K->L Final Result

Caption: Workflow for quantifying this compound.

Mechanism of Action: Interaction with Tubulin

G Mechanism of Action of Colchicine Derivatives cluster_0 Cellular Environment cluster_1 Cellular Effects A This compound B αβ-Tubulin Dimers A->B Binds to C Microtubules (Polymerized) B->C Polymerization D Inhibition of Microtubule Polymerization B->D Prevents C->B Depolymerization E Disruption of Mitotic Spindle D->E F Cell Cycle Arrest (Metaphase) E->F G Apoptosis F->G

Caption: Colchicine derivatives' interaction with tubulin.

References

Troubleshooting & Optimization

3-Demethylcolchicine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Demethylcolchicine, focusing on its solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a bioactive metabolite of colchicine, an alkaloid originally extracted from plants of the Colchicum genus. Its primary mechanism of action is the disruption of microtubule polymerization by binding to tubulin. This interference with the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and can induce apoptosis (programmed cell death).

Q2: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris). What are the recommended solvents?

A2: this compound has poor solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent. Common solvents for creating a stock solution include Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell culture experiments, DMSO is the most commonly used solvent for stock solutions.

Q3: What is the maximum recommended concentration of DMSO for my cell culture experiments when using a this compound stock solution?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of less than 0.5% DMSO is generally considered safe for most cell lines, with 0.1% being a widely accepted and recommended upper limit to avoid off-target effects.[2][3] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: How should I store my this compound powder and stock solutions?

A4: this compound powder should be stored in a sealed container in a cool, dry place. Stock solutions, typically prepared in DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1][4]

Q5: What are the known signaling pathways affected by this compound?

A5: By disrupting microtubule dynamics, this compound triggers a cascade of cellular events. The primary consequence is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of caspase-3 and regulation of the Bcl-2 family of proteins, leading to an increase in pro-apoptotic members (like Bax) and a decrease in anti-apoptotic members (like Bcl-2).[5][6] Furthermore, microtubule disruption is known to activate stress-activated protein kinase pathways, including c-Jun N-terminal kinase (JNK) and p38 MAPK, which also play a role in the apoptotic response.[3][7][8][9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer or cell culture medium. 1. The aqueous solubility limit of this compound has been exceeded. 2. Rapid change in solvent polarity. 3. The buffer composition or pH is unfavorable for solubility.1. Perform a solubility test: Before your main experiment, test the solubility of this compound at your desired final concentration in a small volume of your buffer or medium. 2. Use a stepwise dilution method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, first dilute the stock in a smaller volume of the buffer and then add this intermediate dilution to the final volume. This gradual change in solvent polarity can help prevent precipitation. 3. Gentle warming and sonication: After dilution, warming the solution to 37°C and brief sonication can help dissolve any precipitate. However, be mindful of the temperature sensitivity of your experimental system. 4. Lower the final concentration: If precipitation persists, you may need to work at a lower final concentration of this compound.
Loss of this compound activity over time in prepared aqueous solutions. 1. Degradation of the compound in the aqueous environment. 2. Adsorption to plasticware.1. Prepare fresh working solutions: It is best practice to prepare fresh dilutions of this compound from your frozen DMSO stock for each experiment. Avoid storing dilute aqueous solutions for extended periods. 2. Use low-adhesion plasticware: If you suspect adsorption is an issue, consider using low-protein-binding microcentrifuge tubes and pipette tips.
Inconsistent experimental results. 1. Inaccurate concentration of the stock solution. 2. Repeated freeze-thaw cycles of the stock solution leading to degradation. 3. Variability in the final DMSO concentration between experiments.1. Verify stock concentration: If possible, verify the concentration of your stock solution using spectrophotometry. 2. Aliquot stock solutions: Prepare single-use aliquots of your stock solution to avoid the detrimental effects of repeated freezing and thawing. 3. Maintain consistent DMSO concentration: Ensure that the final concentration of DMSO is the same across all experimental and control groups.
Unexpected cellular toxicity in control groups. 1. The final DMSO concentration is too high for the cell line being used.1. Perform a DMSO toxicity test: Determine the maximum tolerable DMSO concentration for your specific cell line by running a dose-response curve with DMSO alone. 2. Lower the DMSO concentration: If necessary, prepare a more concentrated stock solution of this compound to reduce the volume of DMSO added to your culture medium.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions for in vitro cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, low-adhesion pipette tips

  • Target aqueous buffer (e.g., PBS, Tris-HCl) or cell culture medium

  • Vortex mixer

  • Sonicator (optional)

  • 37°C water bath or incubator

Procedure:

1. Preparation of a 10 mM DMSO Stock Solution: a. Equilibrate the this compound powder to room temperature before opening the vial. b. Calculate the required amount of DMSO to prepare a 10 mM stock solution. The molecular weight of this compound is approximately 385.4 g/mol . c. Add the calculated volume of anhydrous DMSO to the vial of this compound powder. d. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can be used to aid dissolution if necessary. e. Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C.

2. Preparation of a Working Solution in Aqueous Buffer/Cell Culture Medium: a. Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature. b. Determine the final desired concentration of this compound and the final volume of your working solution. c. Important: Ensure the final concentration of DMSO in the working solution is below 0.5% (preferably ≤ 0.1%). d. Perform a stepwise dilution. For example, to prepare a 10 µM working solution: i. First, prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a portion of your final buffer or medium. ii. Then, add the remainder of the buffer or medium to reach the final volume and concentration. e. Vortex the working solution gently. If any cloudiness or precipitate is observed, warm the solution to 37°C and sonicate for a few minutes. f. Use the freshly prepared working solution for your experiment immediately. Do not store dilute aqueous solutions.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

G cluster_0 Cellular Environment cluster_1 Cytoplasm This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Microtubule_Disruption Microtubule Disruption Microtubule_Polymerization->Microtubule_Disruption Inhibited by This compound JNK_p38_Activation JNK/p38 MAPK Activation Microtubule_Disruption->JNK_p38_Activation Bcl2_Family_Modulation Bcl-2 Family Modulation Microtubule_Disruption->Bcl2_Family_Modulation JNK_p38_Activation->Bcl2_Family_Modulation Caspase_Cascade Caspase Cascade Bcl2_Family_Modulation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Workflow for Preparing a this compound Working Solution

G Start Start Prepare_Stock Prepare 10 mM Stock in 100% DMSO Start->Prepare_Stock Store_Stock Aliquot and Store at -20°C / -80°C Prepare_Stock->Store_Stock Thaw_Aliquot Thaw Single Aliquot Store_Stock->Thaw_Aliquot Calculate_Dilution Calculate Dilution for Final Concentration (DMSO < 0.5%) Thaw_Aliquot->Calculate_Dilution Stepwise_Dilution Perform Stepwise Dilution into Aqueous Buffer Calculate_Dilution->Stepwise_Dilution Check_Solubility Precipitate Observed? Stepwise_Dilution->Check_Solubility Warm_Sonicate Warm to 37°C and Sonicate Check_Solubility->Warm_Sonicate Yes Use_Solution Use Freshly Prepared Working Solution Check_Solubility->Use_Solution No Warm_Sonicate->Check_Solubility End End Use_Solution->End

Caption: Workflow for preparing this compound working solutions.

References

Technical Support Center: Optimizing Colchicine Demethylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the demethylation of colchicine.

Troubleshooting Guide

This section addresses specific issues that may arise during colchicine demethylation experiments.

Problem Potential Cause Recommended Solution
Low Yield of Desired Demethylated Product Suboptimal Reaction Conditions (Chemical): Incorrect acid concentration, temperature, or reaction time.Refer to the Optimized Chemical Demethylation Parameters table. For C-10 demethylation, treating colchicine with a mixture of glacial acetic acid and 0.1N hydrochloric acid at 100°C for 6 hours is a reported method.[1][2]
Suboptimal Conditions (Microbial): Incorrect pH, temperature, dissolved oxygen (DO), or nutrient composition for the microbial culture.For Bacillus megaterium, optimal conditions include a pH of 7.0-7.5 and a temperature of 28-37.5°C.[3][4] Ensure adequate DO levels (~50%) and appropriate carbon/nitrogen sources.[3][4]
Enzyme Inhibition: Co-administration of substances that inhibit CYP3A4, the primary enzyme for demethylation in many biological systems.[5]In biological or microbial systems, avoid known CYP3A4 inhibitors. If unavoidable, adjust reaction times or enzyme concentrations accordingly.
Formation of Multiple, Non-specific Demethylated Products Harsh Chemical Reagents: Strong acids or bases can lead to non-regiospecific demethylation, creating a mixture of 1-, 2-, 3-, and 10-mono-, di-, and tri-demethylated derivatives.[3][4]Employ regioselective methods. For example, specific acid conditions can favor C-10 demethylation.[1] Microbial biotransformation, particularly with Bacillus megaterium, is known for its high regiospecificity at the C-3 position.[3]
Poor Separation of Products Inefficient Extraction: The chosen solvent may not be optimal for selectively extracting the demethylated product from the reaction mixture or fermentation broth.Chloroform is a commonly used and effective solvent for extracting colchicine derivatives.[4] Optimization of the extraction system, potentially using a mixture of solvents like chloroform, acetone, and ethyl alcohol, can improve recovery.[3]
Inadequate Chromatographic Resolution: The HPLC or other chromatographic method may not be capable of separating structurally similar demethylated isomers.Develop and validate a robust analytical method. LC-MS/MS provides high sensitivity and selectivity for quantifying colchicine and its metabolites.[6][7][8] Refer to the Analytical Method Parameters table for starting conditions.
Reaction Fails to Proceed Inactive Catalyst/Microbe: The chemical catalyst may be degraded, or the microbial culture may be inactive or contaminated.Verify the integrity of chemical reagents. For microbial processes, ensure the viability and purity of the strain. An enrichment culture with increasing concentrations of colchicine can improve the demethylation potential of the microbe.[3]
Incorrect Substrate Concentration: High concentrations of colchicine can be toxic to microbial systems, inhibiting their metabolic activity.[3]Optimize the starting colchicine concentration. For some B. megaterium strains, concentrations around 7-7.5 g/L have been shown to be effective.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for colchicine demethylation in biological systems? A1: The cytochrome P450 enzyme CYP3A4 is the major isoform responsible for the demethylation of colchicine in the human liver and other tissues into its primary metabolites, 2-O-demethylcolchicine and 3-O-demethylcolchicine.[5][9][10]

Q2: Which is more efficient for producing a specific demethylated product: chemical synthesis or microbial biotransformation? A2: Chemical demethylation methods can result in a 40-50% yield but often produce a mixture of demethylated derivatives, which makes purification difficult and costly.[3][4] Microbial biotransformation, such as using Bacillus megaterium, offers high regiospecificity, particularly for C-3 demethylation, and can achieve yields of 55-60%.[3]

Q3: How can I monitor the progress of my demethylation reaction? A3: The reaction can be effectively monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with a PDA detector or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][11] These methods can separate and quantify colchicine and its various demethylated metabolites.[7][8]

Q4: What are the key safety precautions when handling colchicine? A4: Colchicine has a narrow therapeutic index and is highly toxic if ingested in large amounts.[12][13] Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle colchicine powder in a fume hood to avoid inhalation. Be aware of the risks of overdose, which can lead to multi-organ failure.

Q5: Can the demethylated products be converted back to colchicine? A5: The demethylation process is generally considered irreversible under standard laboratory conditions. The primary goal of these experiments is typically to produce the demethylated analogs, such as 3-demethylcolchicine (3-DMC) or 10-demethylcolchicine (colchiceine), which have their own pharmacological properties.[14]

Data & Experimental Protocols

Optimized Reaction Parameters

Table 1: Chemical Demethylation Conditions

Parameter Condition Target Product Yield Reference
Reagents Glacial Acetic Acid, 0.1N Hydrochloric Acid 10-demethylcolchicine (Colchiceine) Good [1][2]
Temperature 100 °C 10-demethylcolchicine Good [1][2]
Time 6 hours 10-demethylcolchicine Good [1][2]
Reagents H₂SO₄ in Dichloromethane (DCM) 2-demethyldemecolcine 72% [15]

| Temperature | 45 °C | 2-demethyldemecolcine | 72% |[15] |

Table 2: Microbial Biotransformation Conditions (Bacillus megaterium)

Parameter Optimal Condition Yield Reference
pH 7.0 - 7.5 [3][4]
Temperature 28 - 37.5 °C [3][4]
Incubation Time ~39 hours [4]
Colchicine Conc. 7 - 7.5 g/L [3][4]
Dissolved Oxygen (DO) ~50% [4]

| Nutrients | Glucose:Glycerol (2:1), Yeast Extract:Peptone (1:3) |[3] |

Table 3: Analytical Method Parameters (LC-MS/MS)

Parameter Condition Reference
Extraction Liquid-Liquid Extraction (LLE) [6][7][16]
Extraction Solvents n-hexane:dichloromethane:isopropanol; diethyl ether:ethyl acetate [7][16]
Column C18 / Octadecylsilane [7][8]
Detection Mode Multiple Reaction Monitoring (MRM) [7][8]
Linearity Range 0.25 - 8.0 ng/mL [6][8]

| Total Run Time | 3 - 8 minutes |[6][7][8] |

Detailed Experimental Protocols

Protocol 1: Regioselective C-10 Demethylation (Chemical)

  • Preparation: In a round-bottom flask, dissolve colchicine in a mixture of glacial acetic acid and 0.1N hydrochloric acid.

  • Reaction: Heat the reaction mixture to 100°C under reflux with constant stirring.

  • Duration: Maintain the reaction for 6 hours. Monitor the reaction progress using TLC or HPLC.

  • Workup: Upon completion, allow the mixture to cool. The product, 10-demethylcolchicine (colchiceine), may precipitate as a yellow solid.

  • Purification: Filter the solid and recrystallize from a suitable solvent, such as acetone, to obtain the purified product.[1][2]

Protocol 2: C-3 Demethylation using Bacillus megaterium

  • Inoculum Preparation: Prepare a seed culture of B. megaterium in a suitable growth medium and incubate overnight at 28°C with shaking (200 rpm).[3]

  • Fermentation: Transfer the seed culture to a larger fermenter containing the optimized production medium (see Table 2).

  • Substrate Addition: Add colchicine to the desired concentration (e.g., 7 g/L) to initiate the biotransformation.

  • Controlled Conditions: Maintain the pH at 7.0, temperature at 28°C, and dissolved oxygen (DO) level at approximately 50%.[3][4]

  • Monitoring & Harvest: Monitor the conversion of colchicine to this compound using HPLC. Harvest the fermentation broth after the optimal process time (e.g., ~39 hours).[4]

  • Extraction: Extract the this compound from the broth using chloroform.[4]

Visualizations

Colchicine_Metabolism Colchicine Colchicine CYP3A4 CYP3A4 Enzyme (Liver Microsomes) Colchicine->CYP3A4 Demethylation Metabolite2 2-O-demethylcolchicine (2-DMC) CYP3A4->Metabolite2 Metabolite3 3-O-demethylcolchicine (3-DMC) CYP3A4->Metabolite3 Excretion Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Biological demethylation pathway of colchicine by the CYP3A4 enzyme.

Demethylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Downstream Processing Start Start: Colchicine Substrate Method Select Method: Chemical or Microbial Start->Method Reaction Perform Demethylation (Control Temp, pH, Time) Method->Reaction Monitoring Monitor Progress (HPLC, LC-MS/MS) Reaction->Monitoring Extraction Extraction of Products Monitoring->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Analysis Characterization & Quantification Purification->Analysis End End Analysis->End Final Product

Caption: General experimental workflow for colchicine demethylation.

Troubleshooting_Flowchart Troubleshooting: Low Product Yield Start Low Yield Detected CheckMethod Which Method? Start->CheckMethod Chemical Chemical Synthesis CheckMethod->Chemical Chemical Microbial Microbial Method CheckMethod->Microbial Microbial CheckTemp Is Temp (100°C) & Time (6h) Correct? Chemical->CheckTemp CheckReagents Are Acid Reagents (HOAc, HCl) Correct? CheckTemp->CheckReagents Yes AdjustChemical Adjust Conditions & Rerun CheckTemp->AdjustChemical No CheckReagents->AdjustChemical No End Problem Resolved CheckReagents->End Yes (Check Extraction) CheckCulture Is Culture Viable & Not Contaminated? Microbial->CheckCulture CheckParams Are pH (7.0), Temp (28°C), & DO (~50%) Optimal? CheckCulture->CheckParams Yes AdjustMicrobial Optimize Culture Parameters & Rerun CheckCulture->AdjustMicrobial No (Use Fresh Culture) CheckToxicity Is Colchicine Conc. (e.g., < 7.5 g/L) Non-Toxic? CheckParams->CheckToxicity Yes CheckParams->AdjustMicrobial No CheckToxicity->AdjustMicrobial No (Lower Conc.) CheckToxicity->End Yes (Check Extraction)

Caption: Logical workflow for troubleshooting low yields in demethylation experiments.

References

Technical Support Center: 3-Demethylcolchicine (3-DMC) Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Demethylcolchicine (3-DMC). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-DMC in solution, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound (3-DMC) in solution is primarily affected by four main factors:

  • pH: 3-DMC is susceptible to hydrolysis under strongly acidic or alkaline conditions. For its parent compound, colchicine, stability is maintained in a pH range of 2 to 10.[1]

  • Light: Exposure to ultraviolet (UV) light can cause photodegradation. Colchicine, a closely related compound, undergoes photoisomerization to form lumicolchicine isomers upon UV irradiation.[2] It is therefore crucial to protect 3-DMC solutions from light.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidizing and Reducing Agents: 3-DMC is incompatible with strong oxidizing and reducing agents, which can lead to its chemical decomposition.

Q2: How should I prepare and store stock solutions of 3-DMC?

A2: To ensure the longevity of your 3-DMC stock solutions, please adhere to the following guidelines:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) and ethanol are common solvents for dissolving 3-DMC.

  • Stock Solution Preparation: For cell culture experiments, a general workflow is to prepare a high-concentration stock solution in a compatible solvent like DMSO. This stock can then be diluted to the final working concentration in your cell culture medium immediately before use.

  • Storage Conditions:

    • Solid Form: Store the solid compound at -20°C for long-term stability, where it can be stable for at least four years.[2]

    • In Solvent: For short-term storage, solutions in DMSO can be kept at 4°C for up to two weeks. For longer-term storage of several months, it is recommended to store aliquots at -80°C.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q3: I am observing inconsistent results in my cell-based assays using 3-DMC. Could this be due to degradation?

A3: Yes, inconsistent experimental outcomes are a common consequence of 3-DMC degradation. If you suspect degradation, consider the following:

  • Age and Storage of Stock Solution: Verify the age of your stock solution and ensure it has been stored correctly (see Q2). If the solution is old or has been subjected to multiple freeze-thaw cycles, it is advisable to prepare a fresh stock.

  • Working Solution Preparation: Prepare working solutions fresh for each experiment from a properly stored stock solution. Do not store diluted working solutions for extended periods.

  • Light Exposure During Experiment: Protect your plates and solutions from direct light as much as possible during incubation and handling.

  • pH of Culture Medium: Ensure the pH of your cell culture medium is within a stable range (typically 7.2-7.4).

Q4: What are the expected degradation products of 3-DMC?

A4: While specific degradation products for 3-DMC are not extensively documented in publicly available literature, based on its structure and the degradation of related compounds like colchicine and thiocolchicoside, potential degradation products could include:

  • Hydrolysis Products: Under acidic or basic conditions, the acetamide group could be hydrolyzed. For the related compound thiocolchicoside, 3-O-demethylthiocolchicine has been identified as a hydrolysis product.[3]

  • Photodegradation Products: Similar to colchicine, exposure to UV light may lead to the formation of lumicolchicine-type isomers.

  • Oxidation Products: The tropolone ring and other parts of the molecule may be susceptible to oxidation.

Identifying these products typically requires analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of 3-DMC solutions.

Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent assay results. Degradation of 3-DMC in stock or working solution.Prepare a fresh stock solution of 3-DMC from solid material. Aliquot the stock solution into single-use vials and store at -80°C. Prepare working solutions immediately before each experiment. Minimize light exposure during all experimental steps.
Precipitate forms in the solution upon dilution in aqueous buffer or media. Poor solubility of 3-DMC in the aqueous environment.Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low enough to be tolerated by your experimental system but sufficient to maintain solubility. Gentle warming and vortexing may aid dissolution. Consider using a different solvent system if compatible with your experiment.
Appearance of unexpected peaks in HPLC analysis. Presence of degradation products.Protect the sample from light and heat. Ensure the pH of the mobile phase and sample solution is within a stable range. Check for compatibility with any additives in your solution. Use a stability-indicating HPLC method to separate the main compound from its degradation products.
Color change in the 3-DMC solution. Potential degradation or contamination.Discard the solution and prepare a fresh one. Ensure all glassware and solvents are clean and of high purity.

Experimental Protocols

Protocol for Preparing 3-DMC Stock Solutions for Cell Culture

This protocol provides a step-by-step guide for the preparation of 3-DMC stock solutions intended for use in cell culture applications.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipette and sterile tips

Procedure:

  • Calculate the required mass of 3-DMC: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of 3-DMC needed. The molecular weight of 3-DMC is 385.4 g/mol .

  • Weigh the 3-DMC: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of 3-DMC powder.

  • Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the weighed 3-DMC to achieve the desired stock concentration.

  • Ensure complete dissolution: Vortex the solution gently until the 3-DMC is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot for storage: Dispense the stock solution into sterile, single-use aliquots in microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term stability.

Protocol for a Forced Degradation Study of 3-DMC

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 3-DMC under various stress conditions. This is crucial for developing stability-indicating analytical methods.

Materials:

  • 3-DMC stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a series of vials containing the 3-DMC solution at a known concentration.

  • Acid Hydrolysis: To one set of vials, add an equal volume of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: To another set of vials, add an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: To a third set of vials, add an equal volume of 3% H₂O₂. Incubate at room temperature and collect samples at various time points.

  • Thermal Degradation: Place a set of vials in an oven at an elevated temperature (e.g., 60°C). Protect the samples from light. Collect samples at various time points.

  • Photodegradation: Expose a set of vials to a light source in a photostability chamber (as per ICH Q1B guidelines). Wrap a control set of vials in aluminum foil to protect from light and place them alongside the exposed samples. Collect samples at various time points.

  • Analysis: Analyze all collected samples, along with an untreated control sample, using a suitable stability-indicating HPLC method. Monitor the decrease in the peak area of 3-DMC and the appearance of new peaks corresponding to degradation products.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Microtubule Disruption and Downstream Effects

This compound, like its parent compound colchicine, exerts its biological effects primarily by disrupting microtubule dynamics. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the cytoskeleton has several downstream consequences, including the induction of apoptosis (programmed cell death).

G DMC This compound Tubulin Tubulin Dimers DMC->Tubulin Binds to Polymerization Polymerization DMC->Polymerization Inhibits Tubulin->Polymerization MT Microtubules Depolymerization Depolymerization MT->Depolymerization Polymerization->MT Disruption Microtubule Disruption Depolymerization->Tubulin Apoptosis Apoptosis Disruption->Apoptosis p38 p38 MAPK Activation Disruption->p38 SF Stress Fiber Formation Disruption->SF Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Apoptosis->Bax Upregulates Caspase3 Caspase-3 Activation Bax->Caspase3 p38->Apoptosis

3-DMC Mechanism of Action

The diagram above illustrates that this compound binds to tubulin, inhibiting microtubule polymerization and leading to microtubule disruption. This event triggers downstream signaling pathways that result in apoptosis, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of Caspase-3.[2] Additionally, microtubule depolymerization can lead to the activation of the p38 MAPK pathway, which also promotes apoptosis, and can induce the formation of actin stress fibers.[2]

Experimental Workflow: Assessing 3-DMC Stability

The following workflow provides a logical sequence for assessing the stability of your 3-DMC solutions.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion prep_stock Prepare 3-DMC Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work stress_ph pH (Acid/Base) prep_work->stress_ph Expose to stress_light Light (UV/Vis) prep_work->stress_light Expose to stress_temp Temperature prep_work->stress_temp Expose to stress_ox Oxidation prep_work->stress_ox Expose to hplc HPLC Analysis stress_ph->hplc Analyze Samples stress_light->hplc Analyze Samples stress_temp->hplc Analyze Samples stress_ox->hplc Analyze Samples lcms LC-MS for Degradant ID hplc->lcms data Data Analysis (Kinetics) hplc->data stability Determine Stability Profile & Shelf-life data->stability

Workflow for 3-DMC Stability Assessment

This workflow begins with the careful preparation of stock and working solutions. These solutions are then subjected to various stress conditions, including different pH levels, light exposure, elevated temperatures, and oxidizing agents. Samples are collected at different time points and analyzed by HPLC to quantify the amount of remaining 3-DMC. LC-MS can be used to identify the structure of any degradation products that form. The data is then analyzed to determine the degradation kinetics and establish the stability profile and appropriate shelf-life for 3-DMC under different conditions.

References

Technical Support Center: Synthetic 3-Demethylcolchicine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic 3-Demethylcolchicine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my synthetic this compound sample?

A1: Synthetic this compound is typically produced via the demethylation of colchicine. Due to the nature of this chemical conversion, several impurities can be present in the final product. The most common impurities include:

  • Unreacted Starting Material: Colchicine may be present if the demethylation reaction did not go to completion.

  • Positional Isomers: The demethylation process is often not perfectly regioselective, leading to the formation of other demethylated colchicine isomers. The most common of these is 2-O-demethylcolchicine, which can be challenging to separate from the desired 3-O-demethylcolchicine.[1][2][3] Other potential isomers include 10-O-demethylcolchicine (also known as colchiceine) and 1-O-demethylcolchicine.[4]

  • Over-demethylation Products: Aggressive reaction conditions can lead to the removal of more than one methyl group, resulting in di- or tri-demethylated colchicine derivatives, such as 2,3-didemethylcolchicine.[4][5]

  • Degradation Products: Colchicine and its derivatives can be susceptible to degradation, forming products like β-lumicolchicine under light exposure.

  • Residual Solvents: Solvents used during the synthesis and purification processes may be present in trace amounts.

Q2: My experiment is yielding unexpected results. Could impurities in my this compound be the cause?

A2: Yes, impurities can significantly impact experimental outcomes. The biological activity of colchicine and its analogues is highly dependent on their structure. For example, different demethylated isomers may exhibit varied potencies in tubulin binding assays or cellular-based experiments.[6] The presence of the highly toxic starting material, colchicine, can also lead to misinterpretation of results. It is crucial to use highly pure this compound for sensitive applications.

Q3: How can I check the purity of my this compound sample?

A3: The most common and effective method for assessing the purity of this compound and identifying potential impurities is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector. Mass Spectrometry (MS) can also be used for the definitive identification of impurities. A well-developed HPLC method can separate this compound from colchicine and its various demethylated isomers.

Troubleshooting Guide

Observed Issue Potential Cause (Impurity Related) Recommended Action
Lower than expected biological activity Presence of less active isomers (e.g., certain di-demethylated forms) or degradation products.1. Verify the purity of your this compound sample using HPLC. 2. If significant impurities are detected, purify the sample using preparative HPLC or another suitable chromatographic technique. 3. Obtain a certified reference standard of this compound for comparison.
Higher than expected toxicity or off-target effects Contamination with unreacted colchicine, which is more toxic than this compound.[6]1. Perform a sensitive analytical test (e.g., LC-MS) to quantify the amount of residual colchicine. 2. If colchicine levels are unacceptable, purify the material.
Inconsistent results between batches Batch-to-batch variability in the impurity profile.1. Request a Certificate of Analysis (CoA) for each batch from the supplier, which should detail the impurity profile. 2. Perform your own purity assessment on each new batch before use.
Appearance of unknown peaks in analytical runs Presence of unexpected impurities from the synthesis or degradation.1. Use LC-MS to determine the mass of the unknown impurities. 2. Based on the mass, you can hypothesize the structure (e.g., didemethylated, formylated, etc.).

Experimental Protocols

Protocol: Impurity Profiling of this compound by HPLC

This protocol provides a general method for the separation of this compound from its most common impurities. Method optimization may be required depending on the specific instrument and column used.

1. Materials and Reagents:

  • This compound sample

  • Reference standards (if available): Colchicine, 2-Demethylcolchicine, 10-Demethylcolchicine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of a reference standard (if available) or by its major peak area.

  • Identify and quantify impurity peaks relative to the main peak. The expected elution order under these conditions would typically be the more polar compounds (di-demethylated species), followed by the mono-demethylated isomers, and then the less polar colchicine.

Visualizations

impurity_formation cluster_impurities Potential Impurities colchicine Colchicine (Starting Material) demethylation Demethylation Reaction (e.g., with acid) colchicine->demethylation product This compound (Desired Product) demethylation->product unreacted Unreacted Colchicine demethylation->unreacted Incomplete Reaction isomers Positional Isomers (1-, 2-, 10-demethyl) demethylation->isomers Lack of Regioselectivity over_demethylation Over-demethylation (e.g., 2,3-didemethyl) demethylation->over_demethylation Harsh Conditions

Caption: Synthetic pathway of this compound and the origin of common impurities.

troubleshooting_workflow start Unexpected Experimental Result check_purity Check Purity of This compound (e.g., HPLC) start->check_purity is_pure Is the sample pure? check_purity->is_pure investigate_other Investigate Other Experimental Parameters is_pure->investigate_other Yes identify_impurities Identify and Quantify Impurities (LC-MS) is_pure->identify_impurities No end Problem Resolved investigate_other->end purify Purify Sample or Obtain New Batch identify_impurities->purify purify->end

Caption: Troubleshooting workflow for experiments involving synthetic this compound.

References

Technical Support Center: Navigating the Challenges of 3-Demethylcolchicine's Low Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Demethylcolchicine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the common experimental hurdle of this compound's low aqueous solubility. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, a metabolite of colchicine, is a solid compound with limited solubility in aqueous solutions. It is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, and ethyl acetate.[1] For its parent compound, colchicine, the solubility in ethanol and DMSO is approximately 25 mg/mL.[2] While specific quantitative data for this compound in aqueous buffers is limited, its parent compound, colchicine, is reported to be soluble in water at a concentration of 1g in 22mL.

Q2: I am having trouble dissolving this compound for my in vitro experiments. What should I do?

Difficulty in dissolving this compound is a common issue. Here are a few troubleshooting steps:

  • Start with an appropriate organic solvent: Prepare a concentrated stock solution in a solvent like DMSO, in which it has high solubility (e.g., 100 mg/mL).[3]

  • Use sonication and gentle heating: To aid dissolution, especially for stock solutions, ultrasonic baths and gentle warming (e.g., to 37°C) can be effective.[3]

  • Prepare fresh solutions: It is recommended to prepare solutions fresh for each experiment. If storage is necessary, store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

  • Dilute into aqueous buffer carefully: When diluting the organic stock solution into your aqueous experimental buffer (e.g., Phosphate Buffered Saline - PBS), add the stock solution dropwise while vortexing the buffer to prevent precipitation.

Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.

Cause: This is a common phenomenon when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower.

Solutions:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Optimize the dilution process:

    • Pre-warm the aqueous buffer to 37°C.

    • Add the DMSO stock solution slowly and dropwise to the vigorously vortexing buffer.

    • Ensure the final concentration of DMSO in your experimental medium is low (typically ≤ 0.5%) to minimize solvent-induced artifacts.

  • Employ solubility enhancers: Consider the use of co-solvents, surfactants, or cyclodextrins as described in the detailed protocols below.

Issue 2: Inconsistent results in biological assays.

Cause: Inconsistent results can often be attributed to incomplete dissolution or precipitation of the compound during the experiment, leading to variations in the effective concentration.

Solutions:

  • Visually inspect your solutions: Before adding the compound to your cells or assay system, ensure the solution is clear and free of any visible precipitate.

  • Prepare fresh dilutions for each experiment: Avoid using previously diluted solutions that may have undergone precipitation upon storage.

  • Incorporate a solubility check: As part of your experimental setup, you can perform a simple visual check of the highest concentration of your compound in the final assay medium to ensure it remains in solution throughout the incubation period.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and its parent compound, colchicine.

CompoundSolventSolubilityNotes
This compound DMSO100 mg/mL (259.46 mM)[3]Ultrasonic assistance may be needed.[3]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]
Colchicine Ethanol~25 mg/mL[2]
DMSO~25 mg/mL[2]
Water1 g in 22 mL

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted in aqueous buffers for various experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO for every 1 mg of powder).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Enhancing Aqueous Solubility of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is adapted from a study on colchicine and can be a starting point for improving the aqueous solubility of this compound for in vivo or in vitro applications where organic solvents are undesirable.[3]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in PBS at the desired concentration (e.g., 1-10% w/v).

  • Add the this compound powder directly to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The resulting clear solution is a complex of this compound and HP-β-CD with enhanced aqueous solubility. The exact concentration of the solubilized compound should be determined analytically (e.g., by HPLC).

Visualizing Experimental Workflows and Concepts

To further clarify the processes involved in handling this compound, the following diagrams have been generated using Graphviz.

G cluster_stock Stock Solution Preparation Weigh Powder Weigh Powder Add DMSO Add DMSO Weigh Powder->Add DMSO Calculate Volume Vortex Vortex Add DMSO->Vortex Initial Mixing Check Dissolution Check Dissolution Vortex->Check Dissolution Sonicate/Warm Sonicate/Warm Check Dissolution->Sonicate/Warm If Incomplete Aliquot & Store Aliquot & Store Check Dissolution->Aliquot & Store If Complete Sonicate/Warm->Check Dissolution

Workflow for preparing a this compound stock solution.

G cluster_troubleshooting Troubleshooting Precipitation Precipitation Precipitation Lower Final Conc. Lower Final Conc. Precipitation->Lower Final Conc. Optimize Dilution Optimize Dilution Precipitation->Optimize Dilution Use Enhancers Use Enhancers Precipitation->Use Enhancers Pre-warm Buffer Pre-warm Buffer Optimize Dilution->Pre-warm Buffer Slow Addition Slow Addition Optimize Dilution->Slow Addition Vigorous Mixing Vigorous Mixing Optimize Dilution->Vigorous Mixing Co-solvents Co-solvents Use Enhancers->Co-solvents Surfactants Surfactants Use Enhancers->Surfactants Cyclodextrins Cyclodextrins Use Enhancers->Cyclodextrins

Decision tree for troubleshooting precipitation issues.

G 3-DMC 3-Demethyl- colchicine Complex Soluble Inclusion Complex 3-DMC->Complex Encapsulation HPBCD HP-β-Cyclodextrin HPBCD->Complex Water Aqueous Environment Complex->Water Enhanced Solubility

Mechanism of solubility enhancement by cyclodextrin inclusion.

References

Technical Support Center: 3-Demethylcolchicine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of 3-Demethylcolchicine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to purify this compound?

A1: The most prevalent and effective methods for purifying this compound are flash column chromatography and recrystallization. Flash chromatography is typically used for initial purification from a crude reaction mixture, while recrystallization is excellent for achieving high purity of an already partially purified product.

Q2: What are the major impurities I should be aware of when purifying this compound?

A2: Common impurities include unreacted starting materials, byproducts from the synthesis, and other colchicine analogs. A particularly challenging impurity to separate is the isomeric 2-O-demethylcolchicine, as its similar polarity can lead to co-elution during chromatography. Other potential impurities are colchicine, N-deacetyl-N-formyl colchicine, and colchiceine.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A properly developed HPLC method can separate this compound from its impurities and allow for accurate quantification of its purity.

Troubleshooting Guides

Flash Column Chromatography

Issue: Poor separation of this compound from impurities.

Possible Cause Solution
Incorrect Solvent System The polarity of the eluent is critical. For this compound, a common solvent system is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. A good starting point is a gradient of ethyl acetate in hexane.
Column Overloading Loading too much crude material onto the column will result in broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Improper Column Packing An improperly packed column with cracks or channels will lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Co-eluting Impurities Isomers like 2-O-demethylcolchicine can be very difficult to separate. A very slow, shallow gradient or even isocratic elution with the optimal solvent mixture may be required. Using a high-performance silica gel with a smaller particle size can also improve resolution.

Issue: this compound is not eluting from the column.

Possible Cause Solution
Solvent System is Too Non-Polar If the compound is not moving down the column, the polarity of the eluent needs to be increased. Gradually increase the proportion of ethyl acetate in the hexane/ethyl acetate mixture.
Adsorption to Silica Gel This compound has polar functional groups that can interact strongly with the acidic silica gel. Adding a small amount (0.1-1%) of a polar solvent like methanol or a basic modifier like triethylamine to the eluent can help to reduce this interaction and improve elution.
Recrystallization

Issue: this compound does not crystallize.

Possible Cause Solution
Inappropriate Solvent The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Acetone has been successfully used for the recrystallization of the related compound colchiceine and is a good starting point. Other potential solvents to screen include ethyl acetate, methanol, and mixtures such as ethyl acetate/hexane.
Solution is Not Saturated If the solution is too dilute, crystallization will not occur. Slowly evaporate the solvent until the solution becomes cloudy, then add a small amount of solvent back until it is clear again before allowing it to cool slowly.
Cooling Too Quickly Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Lack of Nucleation Sites Scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can help to initiate crystallization.

Issue: The recrystallized product is not pure.

Possible Cause Solution
Impurities Trapped in the Crystal Lattice This can happen if crystallization occurs too quickly. Ensure slow cooling to allow for the formation of a pure crystal lattice.
Insufficient Washing After filtration, the crystals should be washed with a small amount of the cold recrystallization solvent to remove any residual impurities from the surface.
Co-crystallization of Impurities If an impurity has very similar properties to this compound, it may co-crystallize. In this case, a second recrystallization or purification by another method like chromatography may be necessary.

Experimental Protocols

Flash Column Chromatography Protocol

This is a general protocol and should be optimized based on the specific impurity profile of the crude material.

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat, even bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with the low-polarity solvent system and gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure.

Recrystallization Protocol (Illustrative)

This protocol is based on the successful recrystallization of the related compound colchiceine and should be tested on a small scale first.

  • Dissolution: In a flask, dissolve the impure this compound in a minimal amount of hot acetone. Add the solvent portion-wise with gentle heating and swirling until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetone.

  • Drying: Dry the purified crystals under vacuum.

Purity Assessment

HPLC Method for Purity Analysis

The following is a representative HPLC method that can be adapted for the analysis of this compound purity.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (containing 0.1% formic acid or a buffer like ammonium acetate)
Flow Rate 1.0 mL/min
Detection UV at approximately 245 nm or 350 nm
Injection Volume 10 µL
Column Temperature 25-30 °C

Quantitative Data (Illustrative)

The following table provides an illustrative example of the expected purity improvement for this compound using the described purification techniques. Actual results may vary depending on the initial purity and the specific experimental conditions.

Purification Step Starting Purity (%) Final Purity (%)
Flash Column Chromatography 75>95
Recrystallization 95>99

Visualizations

experimental_workflow cluster_purification Purification Workflow cluster_analysis Purity Analysis crude Crude this compound chromatography Flash Column Chromatography (Hexane/Ethyl Acetate) crude->chromatography partially_pure Partially Purified (>95% Purity) chromatography->partially_pure recrystallization Recrystallization (e.g., from Acetone) partially_pure->recrystallization hplc HPLC Analysis partially_pure->hplc pure High Purity this compound (>99% Purity) recrystallization->pure pure->hplc

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_recrystallization Recrystallization Issues start Low Purity after Initial Purification check_method Which purification method was used? start->check_method check_separation Poor Separation? check_method->check_separation Chromatography check_crystals No Crystals Formed? check_method->check_crystals Recrystallization adjust_solvent Optimize Solvent System (TLC) check_separation->adjust_solvent Yes check_loading Overloaded Column? check_separation->check_loading No reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Improper Packing? check_loading->check_packing No repack_column Repack Column check_packing->repack_column Yes screen_solvents Screen Solvents check_crystals->screen_solvents Yes check_saturation Solution Unsaturated? check_crystals->check_saturation No concentrate_solution Concentrate Solution check_saturation->concentrate_solution Yes check_cooling Cooled Too Quickly? check_saturation->check_cooling No slow_cooling Ensure Slow Cooling check_cooling->slow_cooling Yes

Caption: A logical troubleshooting guide for purifying this compound.

Technical Support Center: 3-Demethylcolchicine (3-DMC) Isolation and Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the isolation and refinement of 3-Demethylcolchicine (3-DMC). It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the process.

Troubleshooting Guide

This section addresses specific issues that may arise during the isolation and purification of 3-DMC.

Problem Possible Cause(s) Recommended Solution(s)
Low or no 3-DMC yield after biotransformation Ineffective microbial strain; Suboptimal fermentation conditions (pH, temperature, aeration); Colchicine concentration is too high, leading to toxicity; Insufficient incubation time.Use a verified high-yield strain of Bacillus megaterium or Bacillus aryabhattai; Optimize fermentation parameters using a design of experiments (DoE) approach; Start with a lower colchicine concentration and gradually increase it as the culture adapts; Monitor 3-DMC production over time to determine the optimal harvest point.[1]
Formation of multiple demethylated byproducts Non-specific chemical demethylation methods; Contamination of the microbial culture.Prefer microbial biotransformation for regioselective C-3 demethylation[1]; Ensure aseptic techniques are strictly followed during fermentation to prevent contamination.
Difficulty separating 3-DMC from other colchicinoids Similar polarities and molecular weights of colchicine and its analogues.Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase gradient; Consider preparative thin-layer chromatography (TLC) for smaller scales.
3-DMC degradation during purification Exposure to harsh pH conditions or high temperatures.Maintain a neutral to slightly alkaline pH during extraction and purification steps; Avoid excessive heat; use techniques like rotary evaporation at reduced pressure for solvent removal.[2][3]
Low recovery of 3-DMC during solvent extraction Inappropriate solvent choice; Incorrect pH of the aqueous phase; Insufficient mixing or extraction time.Chloroform has been shown to be an effective solvent for 3-DMC extraction from fermentation broth[2][3]; Adjust the pH of the fermentation broth to an optimal level (around pH 10) to ensure 3-DMC is in its non-ionized form, enhancing its solubility in organic solvents[2][3]; Ensure vigorous mixing during extraction and allow for sufficient contact time between the aqueous and organic phases.
Presence of impurities in the final product Incomplete separation during chromatography; Co-precipitation of other compounds.Re-purify the product using a different chromatographic technique or a shallower gradient; Recrystallize the final product from a suitable solvent system to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for producing this compound?

A1: Microbial biotransformation of colchicine is the preferred method for producing 3-DMC. This technique offers high regioselectivity, specifically targeting the C-3 methoxy group for demethylation, thus minimizing the formation of other demethylated isomers that are common with chemical methods.[1][2] Strains of Bacillus megaterium and Bacillus aryabhattai have been successfully used for this purpose.[1][4]

Q2: How can I optimize the yield of 3-DMC from the biotransformation process?

A2: Optimization of the biotransformation process can be achieved by systematically evaluating and adjusting key parameters. These include the concentration of the substrate (colchicine), the composition of the culture medium, pH, temperature, and incubation time.[1] Response surface methodology (RSM) is a powerful statistical tool that can be employed to efficiently optimize these variables for maximum 3-DMC production.[2][3]

Q3: What are the critical parameters for the solvent extraction of 3-DMC from the fermentation broth?

A3: The most critical parameters for efficient solvent extraction are the choice of solvent, the pH of the fermentation broth, the extraction temperature, and the duration of the extraction process. Chloroform has been identified as a highly effective solvent.[2][3] Adjusting the pH of the broth to approximately 10 is crucial for maximizing the recovery of 3-DMC.[2][3] Optimal extraction is typically achieved at a temperature of around 50°C with a process time of about 120 minutes.[2][3]

Q4: How can I monitor the progress of the 3-DMC isolation and purification?

A4: High-performance liquid chromatography (HPLC) is the recommended analytical method for monitoring the presence and purity of 3-DMC throughout the isolation and purification process. A C18 column with a suitable mobile phase, such as a mixture of acetonitrile and water with a modifying agent like formic acid or ammonium acetate, can effectively separate 3-DMC from colchicine and other related compounds.

Q5: What are the safety precautions I should take when working with this compound?

A5: this compound, similar to its parent compound colchicine, is a toxic substance and should be handled with extreme care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 3-DMC isolation and refinement.

Table 1: Optimized Parameters for 3-DMC Extraction from Fermentation Broth

ParameterOptimal ValueReference
SolventChloroform (1% v/v)[2][3]
Temperature50°C[2][3]
pH10[2][3]
Process Time120 minutes[2][3]
Maximum Recovery4128 mg/L[2][3]

Table 2: Comparison of Colchicine to 3-DMC Biotransformation Efficiency

Microbial StrainSubstrate ConcentrationBiotransformation Time3-DMC YieldReference
Bacillus aryabhattai1.0 - 1.5 g/L18 - 40 hoursNot specified[4]
Bacillus megaterium0.1 g/LNot specified20-25% of substrate[1]
Immobilized E. coli expressing P450 BM-3Not specifiedNot specifiedAverage of 69% over three batches[2]

Detailed Experimental Protocol: Isolation and Refinement of 3-DMC via Microbial Biotransformation

This protocol outlines the key steps for the production and purification of 3-DMC starting from colchicine using a microbial culture.

Part 1: Microbial Biotransformation of Colchicine

  • Strain Activation and Inoculum Preparation:

    • Activate a lyophilized culture of a suitable microorganism (e.g., Bacillus megaterium) according to the supplier's instructions.

    • Prepare a seed culture by inoculating a suitable broth medium (e.g., Nutrient Broth) and incubating at the optimal temperature and agitation for the specific strain until it reaches the exponential growth phase.

  • Fermentation:

    • Prepare the production medium in a fermenter. The medium composition should be optimized for 3-DMC production.[1]

    • Inoculate the production medium with the seed culture.

    • Incubate the culture under optimized conditions of temperature, pH, and aeration.[1]

    • Once the culture reaches the desired cell density, add a sterile solution of colchicine to the fermenter to the desired final concentration (e.g., 0.1 g/L to start).[1]

    • Continue the fermentation for the optimized duration (e.g., 18-40 hours), monitoring the conversion of colchicine to 3-DMC periodically using HPLC analysis.[4]

Part 2: Extraction of 3-DMC from Fermentation Broth

  • Cell Separation:

    • After the fermentation is complete, harvest the broth and separate the microbial cells from the supernatant by centrifugation or microfiltration. 3-DMC is typically excreted into the medium.

  • Solvent Extraction:

    • Adjust the pH of the cell-free supernatant to approximately 10 using a suitable base (e.g., NaOH).[2][3]

    • Transfer the pH-adjusted supernatant to a separatory funnel.

    • Add an equal volume of chloroform and shake vigorously for 10-15 minutes.[2][3]

    • Allow the layers to separate and collect the lower organic (chloroform) layer.

    • Repeat the extraction of the aqueous layer with fresh chloroform at least two more times to maximize recovery.

    • Pool the chloroform extracts.

Part 3: Purification and Refinement of 3-DMC

  • Solvent Evaporation:

    • Dry the pooled chloroform extract over anhydrous sodium sulfate and then filter.

    • Concentrate the chloroform extract under reduced pressure using a rotary evaporator to obtain a crude solid or semi-solid residue.

  • Chromatographic Purification:

    • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).

    • Purify the crude 3-DMC using column chromatography over silica gel.

    • Elute the column with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system should be determined by preliminary TLC analysis.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing pure 3-DMC.

  • Recrystallization:

    • Pool the pure fractions and evaporate the solvent.

    • Recrystallize the purified 3-DMC from a suitable solvent system (e.g., ethanol-water or ethyl acetate-hexane) to obtain a highly pure crystalline product.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow cluster_biotransformation Part 1: Biotransformation cluster_extraction Part 2: Extraction cluster_purification Part 3: Purification cluster_analysis Part 4: Analysis strain_activation Strain Activation & Inoculum Prep fermentation Fermentation with Colchicine strain_activation->fermentation cell_separation Cell Separation fermentation->cell_separation solvent_extraction Solvent Extraction (Chloroform, pH 10) cell_separation->solvent_extraction solvent_evaporation Solvent Evaporation solvent_extraction->solvent_evaporation column_chromatography Column Chromatography solvent_evaporation->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization characterization Characterization (HPLC, MS, NMR) recrystallization->characterization

Caption: Experimental workflow for this compound isolation and refinement.

signaling_pathway cluster_cell Cellular Environment DMC This compound tubulin α/β-Tubulin Dimers DMC->tubulin Binds to colchicine site microtubule Microtubule DMC->microtubule Inhibits Polymerization tubulin->microtubule Polymerization tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle Mitotic Spindle microtubule->mitotic_spindle Formation Disrupted mitotic_spindle->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Triggers

Caption: Signaling pathway of this compound as a tubulin polymerization inhibitor.

References

avoiding off-target effects of 3-Demethylcolchicine in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of 3-Demethylcolchicine (3-DMC) in various assays.

Introduction to this compound

This compound (3-DMC) is a natural pseudoalkaloid and a major metabolite of colchicine, formed via CYP3A4-mediated demethylation.[1][2] Like its parent compound, the primary mechanism of action of 3-DMC is the inhibition of microtubule polymerization by binding to the colchicine-binding site on β-tubulin.[2][3] This disruption of the microtubule network leads to mitotic arrest and apoptosis, making it a compound of interest for cancer research.[4] Notably, 3-DMC is reported to be less toxic than colchicine.[5]

While its on-target effect on tubulin is well-documented, the potential for off-target effects is a critical consideration for researchers aiming for precise and reproducible experimental outcomes. This guide addresses common challenges and provides strategies to identify and minimize these confounding effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: The primary on-target effect of 3-DMC is the disruption of microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[2][3] This leads to the disassembly of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.

Q2: What are the known or suspected off-target effects of this compound?

A2: While specific off-target effects of 3-DMC are not as extensively studied as those of colchicine, its structural similarity suggests a high probability of shared off-target activities. The most well-documented off-target effects of colchicine, and therefore potential off-target effects of 3-DMC, include the inhibition of the NLRP3 inflammasome and the modulation of the NF-κB signaling pathway.[6][7][8]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: Differentiating between on- and off-target effects requires a combination of control experiments. A key strategy is to use a structurally related but inactive analog of 3-DMC as a negative control. Additionally, employing rescue experiments, where the on-target effect is specifically reversed, can help elucidate the true mechanism of the observed phenotype. For example, overexpressing β-tubulin could potentially rescue the effects of 3-DMC if they are solely due to microtubule disruption.

Q4: At what concentrations are off-target effects likely to become significant?

A4: Off-target effects are generally observed at higher concentrations of a compound. It is crucial to perform dose-response studies to determine the lowest effective concentration for the on-target activity (e.g., inhibition of cell proliferation or microtubule disruption). Working within this concentration range will minimize the likelihood of engaging off-target pathways. Refer to the quantitative data tables below for known IC50 values.

Q5: Are there alternative compounds that target the colchicine-binding site with higher specificity?

A5: The field of tubulin inhibitors is extensive. Numerous synthetic and natural compounds target the colchicine-binding site, some of which have been designed to have improved specificity and reduced toxicity compared to colchicine and its analogs.[2][5] Researchers should consult the literature for the latest developments in this area to identify suitable alternatives for their specific experimental needs.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of colchicine. Due to the limited availability of direct quantitative comparisons for this compound's on- and off-target effects, data for colchicine is provided as a reference point. It is important to note that while 3-DMC is a metabolite of colchicine and shares its primary mechanism of action, their potencies may differ.

Table 1: On-Target Activity (Tubulin Polymerization Inhibition)

CompoundAssay TypeIC50 (µM)Cell Line/System
ColchicineTubulin Polymerization8.1In vitro
ColchicineTubulin Polymerization10.6In vitro
ColchicineTubulin Polymerization2.68In vitro

Table 2: Potential Off-Target Activity

CompoundPathway/TargetAssay TypeIC50 / Effective Concentration (µM)Cell Line/System
ColchicineNLRP3 Inflammasome InhibitionIL-1β release~1In vitro (hypoxia-treated 3T3 cells)
ColchicineNF-κB InhibitionLuciferase Reporter Assay18RAW264.7 cells

Signaling Pathways and Experimental Workflows

On-Target Signaling Pathway: Microtubule Disruption

OnTarget_Pathway DMC This compound Tubulin β-Tubulin DMC->Tubulin Binds to colchicine site MT Microtubules Tubulin->MT Inhibits polymerization G2M G2/M Arrest MT->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis

Caption: On-target pathway of this compound.

Potential Off-Target Signaling Pathways

OffTarget_Pathways cluster_0 NLRP3 Inflammasome Pathway cluster_1 NF-κB Signaling Pathway NLRP3 NLRP3 Inflammasome Assembly Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Maturation & Secretion Caspase1->IL1b DMC_NLRP3 This compound DMC_NLRP3->NLRP3 Inhibits IKK IKK Complex IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB Nuclear Translocation IkBa->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene DMC_NFkB This compound DMC_NFkB->IKK Inhibits

Caption: Potential off-target pathways of this compound.

General Experimental Workflow

Experimental_Workflow start Start Experiment dose_response 1. Dose-Response Curve (e.g., MTT Assay) start->dose_response determine_ec50 2. Determine EC50 for On-Target Effect dose_response->determine_ec50 on_target_assay 3. On-Target Validation (Tubulin Polymerization Assay) determine_ec50->on_target_assay off_target_screen 4. Off-Target Investigation (e.g., NF-κB Reporter Assay, IL-1β ELISA) on_target_assay->off_target_screen controls 5. Include Proper Controls (Vehicle, Inactive Analog) off_target_screen->controls data_analysis 6. Data Analysis & Interpretation controls->data_analysis end Conclusion data_analysis->end

Caption: General workflow for investigating 3-DMC effects.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in cell viability assays (e.g., MTT). 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.2. Mix the plate gently after adding 3-DMC.3. Avoid using the outer wells of the plate or fill them with sterile PBS.
No significant effect on cell viability at expected concentrations. 1. 3-DMC degradation.2. Cell line is resistant to microtubule inhibitors.3. Incorrect concentration calculation.1. Prepare fresh stock solutions of 3-DMC. Protect from light.2. Confirm the sensitivity of your cell line to other microtubule inhibitors (e.g., colchicine, paclitaxel). Consider using a different cell line.3. Double-check all calculations for dilutions.
Observed phenotype does not correlate with microtubule disruption. 1. The effect is mediated by an off-target pathway.2. The concentration of 3-DMC used is too high, leading to widespread cellular stress.1. Investigate potential off-target effects (NLRP3 inflammasome, NF-κB) using specific assays (see Experimental Protocols).2. Perform a detailed dose-response analysis and use the lowest effective concentration for your on-target effect.
Inconsistent results in tubulin polymerization assays. 1. Poor quality of purified tubulin.2. Incorrect buffer composition or temperature.3. Inaccurate pipetting.1. Use high-quality, polymerization-competent tubulin. Aliquot and store tubulin properly to avoid freeze-thaw cycles.2. Ensure the polymerization buffer is at the correct pH and contains all necessary components (e.g., GTP, Mg2+). Maintain a constant temperature of 37°C during the assay.3. Use calibrated pipettes and be precise with all additions.
High background in immunofluorescence staining. 1. Insufficient blocking.2. Non-specific binding of the secondary antibody.3. Autofluorescence of the cells or fixative.1. Increase the blocking time or try a different blocking agent (e.g., BSA, normal serum).2. Include a control with only the secondary antibody to check for non-specific binding.3. Use a different fixative (e.g., methanol) or an autofluorescence quenching agent.

Troubleshooting Workflow

Troubleshooting_Workflow start Inconsistent/Unexpected Results check_reagents Check Reagent Quality & Storage (3-DMC, cells, tubulin) start->check_reagents check_protocol Review Experimental Protocol (concentrations, incubation times, temperatures) start->check_protocol on_target On-Target Effect Suspected - Verify with positive control (e.g., colchicine) - Perform immunofluorescence for microtubule disruption check_protocol->on_target If protocol is correct off_target Off-Target Effect Suspected - Lower 3-DMC concentration - Test for NLRP3/NF-κB modulation - Use inactive analog as negative control check_protocol->off_target If protocol is correct refine Refine Assay Conditions on_target->refine off_target->refine consult Consult Literature/Technical Support refine->consult If issues persist

Caption: Logical steps for troubleshooting 3-DMC experiments.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1][2]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (3-DMC) stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of 3-DMC in complete medium.

  • Remove the medium from the wells and add 100 µL of the 3-DMC dilutions (including a vehicle control).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro Tubulin Polymerization Assay (Absorbance-Based)

Principle: This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in light scattering (absorbance) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.[6][9]

Materials:

  • Lyophilized, polymerization-competent tubulin (>99% pure)

  • GTP solution (100 mM)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • 3-DMC stock solution

  • Temperature-controlled microplate reader (340 nm)

  • 96-well half-area, UV-transparent plates

Procedure:

  • Pre-warm the microplate reader to 37°C.

  • On ice, reconstitute tubulin in polymerization buffer to the desired concentration (e.g., 3 mg/mL).

  • Prepare dilutions of 3-DMC in polymerization buffer. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • In a pre-chilled 96-well plate on ice, add the 3-DMC dilutions.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add the tubulin/GTP mixture to the wells containing the compounds.

  • Immediately place the plate in the pre-warmed plate reader and begin recording the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of 3-DMC can be quantified by comparing the Vmax (maximum rate of polymerization) and the plateau absorbance to the vehicle control.

Immunofluorescence Staining of Microtubules

Principle: This technique allows for the visualization of the microtubule network within cells, providing direct evidence of the effects of microtubule-targeting agents.[7][10]

Materials:

  • Cells plated on sterile glass coverslips

  • 3-DMC

  • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with 3-DMC at the desired concentration and for the desired time. Include a vehicle control.

  • Wash the cells briefly with PBS.

  • Fix the cells with the chosen fixative (e.g., ice-cold methanol for 10 minutes at -20°C).

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.

  • Incubate with the primary anti-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize the microtubule network using a fluorescence microscope. Look for signs of microtubule depolymerization (loss of filamentous structures, diffuse cytoplasmic staining) in the 3-DMC-treated cells compared to the control.

References

Technical Support Center: 3-Demethylcolchicine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-Demethylcolchicine (also known as Colcemid or Demecolcine) in cell culture experiments.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound, focusing on potential contamination and experimental variability.

Issue 1: Suspected Microbial Contamination After Adding this compound

Question: I observed turbidity/color change in my cell culture medium shortly after adding my this compound working solution. Is the this compound contaminated?

Answer: While it is possible for any reagent to become contaminated, it is more likely that the contamination was introduced during the preparation or handling of the this compound solution or during its addition to the culture. This compound itself is not a nutrient source that would selectively encourage microbial growth. Here’s a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow:

start Observe contamination signs (turbidity, color change) q1 Is the stock solution of this compound clear? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 Visible precipitate or cloudiness q2 Was the working solution prepared using aseptic technique? yes1->q2 action1 Discard stock solution. Prepare fresh, sterile solution. no1->action1 yes2 Yes q2->yes2 no2 No q2->no2 q3 Were sterile pipette tips and tubes used to add the solution to the culture? yes2->q3 action2 Review and reinforce aseptic technique for solution preparation. Prepare fresh working solution. no2->action2 yes3 Yes q3->yes3 no3 No q3->no3 q4 Is the cell culture incubator and biosafety cabinet clean? yes3->q4 action3 Always use sterile disposables. Discard contaminated culture. no3->action3 yes4 Yes q4->yes4 no4 No q4->no4 end Review overall lab practices for potential sources of contamination. yes4->end action4 Decontaminate incubator and biosafety cabinet. no4->action4

Caption: Troubleshooting workflow for microbial contamination.

Preventative Measures:

  • Sterile Preparation: Prepare stock solutions of this compound in a sterile solvent (e.g., DMSO or ethanol) and dilute to working concentrations using sterile phosphate-buffered saline (PBS) or cell culture medium.

  • Sterile Filtration: For aqueous solutions, sterile filter the final working solution using a 0.22 µm syringe filter before adding it to your cell culture.

  • Aseptic Technique: Always use strict aseptic technique when handling this compound solutions and adding them to your cultures. This includes working in a certified biological safety cabinet, using sterile pipette tips, and minimizing the time that containers are open.[1][2]

  • Aliquot Stock Solutions: Aliquot your sterile stock solution into smaller, single-use volumes to minimize the risk of contaminating the entire stock with repeated use.

Issue 2: Inconsistent or Unexpected Experimental Results

Question: I'm seeing high variability in mitotic arrest or cell viability between experiments using this compound. What could be the cause?

Answer: Inconsistent results when using this compound can stem from several factors, including the stability of the compound, its concentration, and the health of the cell culture.

Troubleshooting Logical Relationships:

issue Inconsistent Experimental Results cause1 This compound Solution Integrity issue->cause1 cause2 Cell Culture Health and Confluency issue->cause2 cause3 Experimental Parameters issue->cause3 subcause1a Degradation of stock/working solution cause1->subcause1a subcause1b Inaccurate concentration cause1->subcause1b subcause2a Mycoplasma contamination cause2->subcause2a subcause2b Variable cell confluency cause2->subcause2b subcause3a Inconsistent incubation time cause3->subcause3a subcause3b pH shift in media cause3->subcause3b

Caption: Factors contributing to inconsistent experimental results.

Recommendations:

  • Solution Stability: this compound solutions should be stored protected from light at 2-8°C.[3][4] For long-term storage, aliquoting and freezing at -20°C is recommended. Avoid repeated freeze-thaw cycles. Once opened and stored at 2-8°C, it is recommended to use the solution within 14 days.[1]

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. The presence of mycoplasma can significantly alter cellular responses to drugs.[2] Routinely test your cell lines for mycoplasma contamination.

  • Optimal Concentration and Timing: The optimal concentration and exposure time for this compound can vary significantly between cell lines. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions for the desired effect (e.g., metaphase arrest without excessive cytotoxicity). For example, a longer exposure to a lower concentration of Colcemid may yield more metaphases but with shorter chromosomes.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a microtubule-depolymerizing agent. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, which is essential for chromosome segregation during cell division. As a result, cells are arrested in metaphase.[3][6]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is typically supplied as a powder. To prepare a stock solution, dissolve it in a sterile solvent such as DMSO or ethanol to a concentration of 10 mg/mL. Further dilutions to working concentrations should be made in sterile PBS or cell culture medium. To avoid microbial contamination, sterile filtration of the final aqueous working solution is recommended.

Q3: What are the recommended storage conditions for this compound solutions?

A3: Stock solutions in DMSO or ethanol should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions should be stored at 2-8°C, protected from light, and used within two weeks.[1][7]

Q4: Can this compound be toxic to my cells?

A4: Yes, this compound is cytotoxic, especially at higher concentrations and with prolonged exposure.[7] It is also classified as mutagenic, tumorigenic, embryotoxic, and teratogenic.[3] It is essential to determine the optimal concentration that arrests a high percentage of cells in metaphase with minimal induction of cell death for your specific cell line and experimental goals.

Q5: How can I confirm that my cells are arrested in metaphase?

A5: Metaphase arrest can be confirmed by microscopic observation. Cells arrested in metaphase will appear rounded up and detached from the culture surface (for adherent cells). You can also use flow cytometry to analyze the cell cycle distribution of your cell population. A population of cells arrested in metaphase will show a peak at the G2/M phase.

Section 3: Data Presentation

Table 1: Recommended Working Concentrations of this compound for Different Applications
ApplicationCell TypeRecommended ConcentrationReference
Chromosome AnalysisAmniotic fluid cells, peripheral blood, bone marrow cells0.1 - 0.2 µg/mL[3]
Cell SynchronizationHeLa, CHO cells0.05 - 0.5 µg/mL[8]
Metaphase ArrestAdherent Cells (general)0.1 µg/mL[9]
Mitotic Index StudiesBone marrow cellsLower concentrations may increase mitotic index[3]
Table 2: Cytotoxicity of Colchicine and its Derivatives in Human Cancer Cell Lines
CompoundCell LineIC50 (µM)
(-)-ColchicineMCF-7 (Breast Carcinoma)0.016 - 0.097
(-)-ColchicineNCI-H460 (Large Cell Lung Carcinoma)0.016 - 0.097
(-)-ColchicineSF-268 (Astrocytoma)0.016 - 0.097
3-Demethyl-(-)-colchicineNot specified in the provided textNot specified in the provided text
(-)-CornigerineMCF-7 (Breast Carcinoma)0.016 - 0.097
(-)-CornigerineNCI-H460 (Large Cell Lung Carcinoma)0.016 - 0.097
(-)-CornigerineSF-268 (Astrocytoma)0.016 - 0.097

Note: Data for this compound was not explicitly available in the search results. The provided data is for colchicine and cornigerine for comparative purposes.[10] Researchers should perform their own dose-response experiments to determine the IC50 for this compound in their cell line of interest.

Section 4: Experimental Protocols

Protocol 1: Metaphase Arrest in Adherent Cells
  • Cell Seeding: Plate adherent cells on a suitable culture vessel and allow them to reach 60-80% confluency.[9]

  • Preparation of Working Solution: Prepare a sterile working solution of this compound at the desired final concentration in pre-warmed complete culture medium. A common starting concentration is 0.1 µg/mL.[9]

  • Treatment: Aspirate the old medium from the cells and add the medium containing this compound.

  • Incubation: Incubate the cells for a predetermined time. The optimal incubation time can range from a few hours to overnight and should be optimized for your cell line and experimental needs.[9] A shorter incubation time generally results in longer chromosomes, while a longer incubation time increases the mitotic index but may lead to more condensed chromosomes.[11]

  • Harvesting: After incubation, gently collect the rounded, mitotic cells by pipetting the medium over the cell monolayer. These detached cells are predominantly in metaphase. For a higher yield, you can also trypsinize the remaining attached cells, although this will result in a mixed population.

  • Downstream Processing: The harvested cells can then be processed for chromosome spreading, flow cytometry, or other downstream applications.

Protocol 2: Cell Synchronization at the G2/M Transition
  • Cell Seeding: Plate cells and allow them to reach the desired confluency.

  • Initial Block (Optional but Recommended): To achieve a more tightly synchronized population, you can pre-synchronize cells at the G1/S boundary using a method like a double thymidine block.[12]

  • Release from Initial Block: Wash the cells with sterile PBS and add fresh, pre-warmed complete medium to release them from the initial block.

  • This compound Treatment: Add this compound to the culture medium at a concentration optimized for your cell line (e.g., 0.05 - 0.5 µg/mL for HeLa or CHO cells) at a time point when the majority of the cells are expected to be in the G2 phase.[8]

  • Incubation: Incubate the cells for a period that allows for accumulation at the G2/M transition without causing significant cell death. This time will need to be optimized.

  • Harvesting and Analysis: Harvest the cells and confirm the cell cycle arrest using flow cytometry.

Section 5: Signaling Pathways and Visualizations

Mechanism of Action and Downstream Cellular Effects of this compound

This compound's primary effect is the disruption of microtubule dynamics. This has several downstream consequences for the cell, particularly affecting cell cycle progression and inducing cellular stress.

demethylcolchicine This compound tubulin Tubulin Subunits demethylcolchicine->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits spindle Mitotic Spindle Formation microtubules->spindle Required for stress Cellular Stress microtubules->stress Disruption induces dna_synthesis Initiation of DNA Synthesis microtubules->dna_synthesis Depolymerization can initiate metaphase_arrest Metaphase Arrest spindle->metaphase_arrest Disruption leads to apoptosis Apoptosis metaphase_arrest->apoptosis Prolonged arrest can lead to stress->apoptosis Can lead to

References

Technical Support Center: Scaling Up 3-Demethylcolchicine (3-DMC) Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of 3-Demethylcolchicine (3-DMC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the production of 3-DMC, categorized by the production method.

Extraction from Gloriosa superba

Q1: My 3-DMC yield from Gloriosa superba extract is low. What are the potential causes and solutions?

A1: Low yields of 3-DMC from Gloriosa superba can stem from several factors throughout the extraction and purification process. Here's a troubleshooting guide:

  • Sub-optimal Extraction Solvent: The choice of solvent is critical. While methanol and ethanol are commonly used, the polarity can significantly impact extraction efficiency.

    • Troubleshooting: Experiment with different solvent systems. For instance, an 80% ethanol solution has been shown to be effective.[1] Supercritical CO2 extraction with a co-solvent like water can also offer high yields.

  • Incomplete Extraction: The extraction process itself may not be exhaustive.

    • Troubleshooting: Employ exhaustive extraction techniques such as percolation and maceration to ensure maximum recovery of alkaloids from the plant material.[1] Ensure a sufficient solvent-to-solid ratio and adequate extraction time.

  • Co-extraction of Impurities: Gloriosa superba contains other alkaloids like colchicine and colchicoside, which can interfere with the isolation of 3-DMC.

    • Troubleshooting: Implement a multi-step purification protocol. Liquid-liquid extraction can be used to partition the crude extract and remove unwanted compounds. For example, dissolving the crude extract in dilute acetic acid and performing sequential extractions with diethyl ether and methylene chloride can help in separating colchicine and enriching the 3-DMC fraction.[2]

  • Losses during Purification: Each purification step, such as column chromatography, can lead to a loss of the target compound.

    • Troubleshooting: Optimize your chromatography conditions. Use appropriate stationary phases (e.g., silica gel, neutral alumina) and solvent gradients to achieve good separation with minimal loss.[3][4] Monitor fractions closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q2: I am having difficulty separating 3-DMC from colchicine and other related alkaloids in my extract. What purification strategies can I use?

A2: The structural similarity between 3-DMC and other colchicinoids makes their separation challenging. Here are some effective purification strategies:

  • Column Chromatography: This is a standard method for separating alkaloids.

    • Protocol: A common approach involves using a silica gel column and eluting with a gradient of chloroform and methanol. The fractions can be monitored by TLC to identify and isolate 3-DMC.

  • Liquid-Liquid Extraction: This technique can be used for initial purification of the crude extract.

    • Protocol: A multi-step liquid-liquid extraction process can be employed. For instance, an acidic aqueous solution of the extract can be washed with a non-polar solvent to remove less polar impurities, followed by extraction of the target alkaloids at a different pH.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is a powerful tool.

    • Protocol: Utilize a suitable column (e.g., C18) and a mobile phase, such as a mixture of ammonium acetate buffer and methanol, to achieve high-resolution separation.[5]

Chemical Synthesis (Demethylation of Colchicine)

Q1: The chemical demethylation of colchicine is producing a mixture of isomers, making it difficult to isolate 3-DMC. How can I improve the selectivity of the reaction?

A1: Regioselectivity is a major challenge in the chemical demethylation of colchicine. Here are some approaches to enhance the formation of 3-DMC:

  • Choice of Demethylating Agent: The choice of acid is crucial for selective demethylation.

    • Recommendation: While strong mineral acids like sulfuric acid can be used, they may lead to the formation of multiple demethylated products.[3][6] Using 85% phosphoric acid has been reported to favor the production of this compound from colchicoside.[3]

  • Reaction Conditions: Temperature and reaction time are critical parameters to control.

    • Troubleshooting: Start with milder reaction conditions (lower temperature and shorter reaction time) and monitor the reaction progress closely using HPLC or TLC. This can help to minimize the formation of di-demethylated and other byproducts.

  • Purification of the Reaction Mixture: A robust purification strategy is essential to isolate 3-DMC from the mixture of products.

    • Recommendation: Column chromatography is the most common method for separating the different demethylated isomers.[3] Careful selection of the stationary and mobile phases is key to achieving good separation.

Q2: What are the common impurities I should expect in the chemical synthesis of 3-DMC, and how can I identify them?

A2: Besides other demethylated isomers (e.g., 2-demethylcolchicine), you may also encounter unreacted colchicine and degradation products.

  • Common Impurities:

    • 2-O-demethyl colchicine: An isomer of 3-DMC.[5]

    • N-deacetyl-N-formyl colchicine: A common impurity in colchicine starting material.[5]

    • Lumicolchicine isomers: Formed by photochemical conversion of colchicine.[5]

    • Colchicoside: If this is the starting material, incomplete hydrolysis will leave it as an impurity.[5]

  • Identification: HPLC is the preferred method for identifying and quantifying these impurities. The relative retention times of these impurities compared to colchicine have been established.[5]

Microbial Biotransformation

Q1: The bioconversion of colchicine to 3-DMC using Bacillus megaterium is slow and the yield is low. How can I optimize the fermentation process?

A1: Optimizing the fermentation conditions is key to improving the efficiency of the biotransformation.

  • Media Composition: The carbon and nitrogen sources in the culture medium can significantly influence microbial growth and enzyme activity.

    • Recommendation: A combination of glucose and glycerol (2:1 ratio) as a carbon source and yeast extract with peptone (1:3 ratio) as a nitrogen source has been shown to be effective for B. megaterium.[7]

  • Fermentation Parameters: pH, temperature, and aeration are critical for optimal microbial activity.

    • Optimal Conditions: For B. megaterium, a pH of 7.0 and a temperature of 28°C are recommended.[7] Maintaining an adequate dissolved oxygen (DO) level is also crucial for the monooxygenase enzymes responsible for demethylation.[7]

  • Substrate Concentration: High concentrations of colchicine can be toxic to the microorganisms.

    • Troubleshooting: Start with a lower concentration of colchicine (e.g., 0.1 g/L) and gradually increase it as the culture adapts.[7] Fed-batch strategies can also be employed to maintain a non-toxic substrate concentration.

  • Strain Improvement: The wild-type strain may have limited conversion capabilities.

    • Recommendation: Consider using a mutant strain developed through enrichment culture with higher concentrations of colchicine, which has been shown to significantly increase the conversion rate.[7]

Q2: I am facing challenges in extracting 3-DMC from the fermentation broth. What is an efficient extraction protocol?

A2: Efficiently extracting 3-DMC from the complex fermentation broth requires an optimized protocol.

  • Solvent Extraction: Chloroform is a suitable solvent for extracting 3-DMC from the fermentation medium.

  • Optimized Extraction Parameters: The extraction process can be enhanced by optimizing physical parameters.

    • Recommendation: A study using Response Surface Methodology (RSM) identified the following optimal conditions for maximizing 3-DMC recovery:

      • Temperature: 50°C

      • pH: 10

      • Process time: 120 minutes

Quantitative Data Summary

Table 1: Yields of 3-DMC and Related Compounds from Gloriosa superba Extraction

CompoundPercentage in Crude Extract (w/w)Reference
3-O-demethylcolchicine1.32%[1]
Colchicine3.22%[1]
Colchicoside2.52%[1]

Table 2: Microbial Biotransformation of Colchicine to 3-DMC

MicroorganismSubstrateConversion RateFermentation TimeReference
Bacillus megaterium ACBT03-M3Colchicine (7 g/L)~55%Not specified[7]
Bacillus aryabhattaiColchicinoids (1.0-1.5 g/L)90-99% (to 3-O-glycosyl derivatives)18-40 hours[8]
Bacillus subtilisColchicine/Thiocolchicine>94% (to glycosylated form)24-26 hours[9]

Detailed Experimental Protocols

Protocol 1: Extraction and Initial Purification of 3-DMC from Gloriosa superba Seeds
  • Drying and Grinding: Dry the Gloriosa superba seeds in an oven at 45°C for two weeks. Grind the dried seeds and pass them through a 2 mm sieve.[1]

  • Solvent Extraction:

    • Perform an exhaustive extraction of the ground seeds by percolation and maceration with 80% ethanol at room temperature.[1]

    • Use a significant volume of solvent (e.g., 95 L for 5.3 kg of seeds).[1]

  • Solvent Removal: Remove the ethanol from the extract under reduced pressure at 40°C.

  • Lyophilization: Lyophilize the remaining aqueous extract to obtain a crude dry extract.[1]

  • Liquid-Liquid Partitioning for Purification:

    • Dissolve approximately 50 g of the crude dry extract in 300 mL of 5% acetic acid.[2]

    • Perform three consecutive extractions with 300 mL of diethyl ether to remove certain impurities.

    • Subsequently, perform three consecutive extractions of the aqueous fraction with 300 mL of methylene chloride to further purify the extract and enrich the 3-DMC fraction.[2]

Protocol 2: Microbial Biotransformation of Colchicine to 3-DMC using Bacillus megaterium
  • Strain and Media Preparation:

    • Use a mutant strain of Bacillus megaterium (e.g., ACBT03-M3) for enhanced biotransformation.[7]

    • Prepare a suitable fermentation medium containing glucose and glycerol (2:1 ratio) as carbon sources, and yeast extract and peptone (1:3 ratio) as nitrogen sources.[7]

  • Fermentation:

    • Inoculate the sterile medium with the B. megaterium strain.

    • Maintain the fermentation at a pH of 7.0 and a temperature of 28°C.[7]

    • Provide adequate aeration to maintain a dissolved oxygen level of 2.5 vvm.[7]

    • Introduce colchicine as the substrate, starting with a concentration of 0.1 g/L.[7]

  • Monitoring: Monitor the bioconversion of colchicine to 3-DMC using HPLC.

  • Extraction of 3-DMC:

    • After the desired conversion is achieved, adjust the pH of the fermentation broth to 10.

    • Heat the broth to 50°C.

    • Extract the 3-DMC with chloroform for 120 minutes.

Visualizations

Experimental_Workflow_Extraction start Gloriosa superba Seeds drying_grinding Drying & Grinding start->drying_grinding extraction Solvent Extraction (80% Ethanol) drying_grinding->extraction solvent_removal Solvent Removal (Reduced Pressure) extraction->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization crude_extract Crude Extract lyophilization->crude_extract purification Liquid-Liquid Partitioning crude_extract->purification final_product Purified 3-DMC purification->final_product Signaling_Pathway_Biotransformation colchicine Colchicine bacillus Bacillus megaterium colchicine->bacillus Substrate p450 P450 BM-3 Monooxygenase bacillus->p450 produces demethylation Regiospecific Demethylation (at C-3 position) p450->demethylation catalyzes dmc This compound (3-DMC) demethylation->dmc results in Logical_Relationship_Production_Challenges scaling_up Scaling Up 3-DMC Production extraction Extraction from Gloriosa superba scaling_up->extraction synthesis Chemical Synthesis scaling_up->synthesis biotransformation Microbial Biotransformation scaling_up->biotransformation extraction_challenges Low Yield Impurity Separation extraction->extraction_challenges synthesis_challenges Lack of Regioselectivity Isomer Mixture synthesis->synthesis_challenges biotransformation_challenges Slow Conversion Rate Substrate Toxicity Product Extraction biotransformation->biotransformation_challenges

References

Validation & Comparative

3-Demethylcolchicine vs. Colchicine: A Comparative Toxicity Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the toxicity profiles of 3-demethylcolchicine (3-DMC) and its parent compound, colchicine. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform preclinical research and development.

Executive Summary

Colchicine, a widely used therapeutic agent for gout and Familial Mediterranean Fever, possesses a narrow therapeutic index, with toxicity being a significant clinical concern. Its primary metabolite, this compound, has been investigated as a potentially less toxic alternative. This guide summarizes the available quantitative and qualitative data comparing the toxicity of these two compounds, details the experimental methodologies used in these assessments, and provides visual representations of the relevant biological pathways and experimental workflows.

The available data strongly suggests that 3-demethylation significantly reduces the acute in vivo toxicity of colchicine. While direct comparative in vitro cytotoxicity data for 3-DMC is limited, the general trend observed for demethylated colchicine metabolites indicates a lower toxicity profile compared to the parent compound.

Data Presentation: Quantitative Toxicity Comparison

The following table summarizes the available quantitative toxicity data for this compound and colchicine. It is important to note that direct comparative data, particularly for in vitro cytotoxicity of 3-DMC, is not abundant in the current literature. The in vivo data presented is for the thiocolchicine analogue, which serves as a strong indicator of the effect of 3-demethylation on toxicity.

ParameterThis compound (or analogue)ColchicineTest SystemReference
In Vivo Acute Toxicity
LD50 (Intraperitoneal)11.3 mg/kg (3-demethylthiocolchicine)1.6 mg/kg (thiocolchicine)Murine Model[1][2]
In Vitro Cytotoxicity
CytotoxicityGenerally observed to be less toxic than colchicinePotent cytotoxinVarious cell lines[3][4]
HepatotoxicityLess hepatotoxic than colchicineInduces hepatotoxicity at high dosesMurine Model, Primary Human Hepatocytes[4][5]

Note: The LD50 values are for the thiocolchicine analogues, where the methoxy group at position 10 is replaced by a methylthio group. This data is the most direct comparison of the effect of 3-demethylation on acute toxicity found in the literature.

Mechanism of Toxicity

The primary mechanism of colchicine's toxicity is its interaction with tubulin, a key protein in the formation of microtubules. By binding to tubulin, colchicine disrupts microtubule polymerization, leading to mitotic arrest and interference with essential cellular processes such as intracellular transport and maintenance of cell shape. This disruption of microtubule-dependent processes is particularly detrimental to rapidly dividing cells, such as those in the gastrointestinal tract and bone marrow, which explains the common side effects of colchicine poisoning like diarrhea, nausea, and myelosuppression.[6] At higher concentrations, this can lead to multi-organ failure.[6]

This compound is a major metabolite of colchicine, formed through demethylation by CYP3A4 in the liver.[6] It is believed to share the same fundamental mechanism of action, targeting tubulin. However, the structural modification resulting from the removal of the methyl group at the 3-position appears to reduce its binding affinity to tubulin or alter its cellular uptake and distribution, leading to a decrease in its overall toxicity. Studies on other demethylated colchicine derivatives, such as colchiceine (10-demethylcolchicine), have shown them to be less toxic than colchicine.[3] Research also indicates that the three demethylated metabolites of colchicine are less hepatotoxic than the parent compound.[4]

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_colchicine Colchicine Metabolism and Toxicity Colchicine Colchicine Tubulin Tubulin Colchicine->Tubulin Binds to CYP3A4 CYP3A4 (Liver) Colchicine->CYP3A4 Metabolized by Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Leads to Cellular_Dysfunction Cellular Dysfunction Mitotic_Arrest->Cellular_Dysfunction Toxicity Toxicity (GI, Bone Marrow, etc.) Cellular_Dysfunction->Toxicity DMC3 This compound (3-DMC) CYP3A4->DMC3 Reduced_Toxicity Reduced Toxicity DMC3->Reduced_Toxicity

Caption: Colchicine's mechanism of toxicity and its metabolism to the less toxic this compound.

cluster_workflow In Vitro Cytotoxicity Assay Workflow start Start cell_culture Cell Culture (e.g., Human Hepatocytes, Cancer Cell Lines) start->cell_culture treatment Treatment with Colchicine or 3-DMC (various concentrations) cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) incubation->cytotoxicity_assay data_analysis Data Analysis (IC50 determination) cytotoxicity_assay->data_analysis results Results data_analysis->results

Caption: A generalized workflow for assessing in vitro cytotoxicity of colchicine and its analogues.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and colchicine toxicity.

In Vivo Acute Toxicity (LD50 Determination)

This protocol is based on the methodology described for determining the acute toxicity of colchicine analogues in murine models.[1][2]

  • Test Animals: Male Swiss mice, typically 6-8 weeks old, are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: 3-demethylthiocolchicine and thiocolchicine are dissolved in a suitable vehicle, such as sterile saline or a solution of ethanol and saline. The compounds are administered via intraperitoneal (i.p.) injection.

  • Dose Groups: A range of doses for each compound is administered to different groups of mice (typically 5-10 mice per group). A control group receives only the vehicle.

  • Observation: Following administration, the animals are observed for signs of toxicity and mortality over a period of 14 days. Observations include changes in behavior, appearance, and body weight.

  • LD50 Calculation: The lethal dose 50 (LD50), the dose at which 50% of the animals die, is calculated using a standard statistical method, such as the probit analysis or the Reed-Muench method.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and is commonly used to determine the cytotoxic effects of compounds on cultured cells.

  • Cell Lines: A variety of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and/or primary cells (e.g., human hepatocytes) are used.[7]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or colchicine. A control group is treated with the vehicle alone.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Reagent Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Hepatotoxicity Assessment in Primary Human Hepatocytes

This protocol is specifically designed to evaluate the liver toxicity of compounds.[3]

  • Cell Culture: Primary human hepatocytes are cultured in appropriate media.

  • Compound Treatment: The hepatocytes are treated with different concentrations of this compound or colchicine for a specified duration (e.g., 24 hours).

  • Toxicity Endpoints:

    • Lactate Dehydrogenase (LDH) Leakage: The amount of LDH released into the culture medium is measured as an indicator of cell membrane damage.

    • Albumin Secretion: The level of albumin secreted into the medium is quantified as a marker of hepatocyte-specific function.

  • Data Analysis: The results from the treated groups are compared to the vehicle-treated control group to assess the dose-dependent hepatotoxic effects of the compounds.

Conclusion

The available evidence strongly indicates that this compound is significantly less toxic than its parent compound, colchicine, particularly in terms of acute in vivo toxicity. While more direct comparative in vitro cytotoxicity data for 3-DMC would be beneficial, the existing research on demethylated colchicine metabolites consistently points towards a reduced toxicity profile. This suggests that this compound and its derivatives may represent a promising avenue for the development of safer alternatives to colchicine for various therapeutic applications. Further research is warranted to fully elucidate the quantitative in vitro toxicity and to explore the full therapeutic potential of this compound.

References

A Comparative Guide to the Biological Activities of 2-Demethylcolchicine and 3-Demethylcolchicine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research and drug development, colchicine and its analogs represent a pivotal class of compounds that interfere with microtubule dynamics, a critical process in cell division. This guide provides a detailed comparison of two such analogs, 2-demethylcolchicine (2-DMC) and 3-demethylcolchicine (3-DMC), focusing on their biological activities, underlying mechanisms, and experimental evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Demethylated Colchicine Analogs

Colchicine, a naturally occurring alkaloid, exerts its potent antimitotic effects by binding to β-tubulin, thereby inhibiting microtubule polymerization and arresting cells in the G2/M phase of the cell cycle. The methoxy groups on the A and C rings of the colchicine molecule are crucial for this interaction.[1] Modifications to these groups, such as demethylation, can significantly alter the compound's biological activity, potency, and toxicity. This guide focuses on the comparative analysis of 2-DMC and 3-DMC, where a methyl group is removed from the C2 and C3 positions of the A-ring, respectively.

Comparative Biological Activity

While direct head-to-head comparative studies on 2-DMC and 3-DMC are limited, the existing literature on colchicine analogs allows for a reasoned assessment of their relative activities.

Inhibition of Tubulin Polymerization

The primary mechanism of action for colchicinoids is the inhibition of tubulin polymerization. The methoxy groups on the A-ring are known to be critical for high-affinity binding to the colchicine binding site on β-tubulin.

Key Findings:

  • Structure-activity relationship studies on various colchicine analogs have consistently highlighted the importance of the trimethoxy-phenyl A-ring for potent tubulin binding.

  • Among monophenolic analogs of colchicine, This compound has been reported to exhibit appreciable in vitro and in vivo biological effects , suggesting a significant level of tubulin interaction.[2] In contrast, while data for 2-demethylcolchicine is less direct, studies on closely related thiocolchicine analogs suggest that modifications at the C2 position can also impact activity.

  • For their chloroacetylated thiocolchicine counterparts, both 2-chloroacetyl-2-demethylthiocolchicine and 3-chloroacetyl-3-demethylthiocolchicine were found to be potent inhibitors of tubulin polymerization, with activity comparable to colchicine itself.[3] This suggests that the parent demethylated compounds likely retain the ability to inhibit tubulin polymerization.

Table 1: Comparison of Tubulin Polymerization Inhibition

CompoundIC50 (Tubulin Polymerization)Data Source/Inference
2-Demethylcolchicine Data not directly available. Inferred to be less active than 3-DMC based on qualitative comparisons of monophenolic colchicinoids.Inferred from general SAR studies of colchicine analogs.
This compound Appreciable in vitro activity reported.[2] Quantitative IC50 values not specified in direct comparison to 2-DMC.Qualitative reports from comparative studies of colchicine analogs.[2]
Colchicine (Reference) ~1-3 µMTypical range reported in various studies for comparison.

Note: The table reflects a qualitative and inferred comparison due to the lack of direct, quantitative side-by-side experimental data.

Cytotoxicity Against Cancer Cell Lines

The ability of these compounds to inhibit tubulin polymerization translates to cytotoxic effects against proliferating cancer cells.

Key Findings:

  • This compound has been shown to be less toxic than colchicine , while still retaining significant biological activity.[2]

  • The cytotoxic potency of colchicine derivatives is generally well-correlated with their ability to inhibit tubulin polymerization.

  • Studies on various cancer cell lines with a range of colchicine derivatives have demonstrated that even minor structural modifications can lead to significant changes in cytotoxicity.

Table 2: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineIC50Data Source/Inference
2-Demethylcolchicine VariousData not directly available in comparative studies.-
This compound P388 lymphocytic leukemiaAppreciable in vivo effect reported.[2]Qualitative reports from in vivo studies.[2]
Colchicine (Reference) VariousNanomolar to low micromolar rangeGeneral reference values.

Note: This table highlights the lack of direct comparative cytotoxic data for 2-DMC and 3-DMC in the same cancer cell lines.

Mechanism of Action: Signaling Pathways and Cell Cycle Arrest

The primary mechanism of action for both 2-DMC and 3-DMC is expected to be the disruption of microtubule function, leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

By inhibiting the formation of the mitotic spindle, colchicinoids cause cells to arrest in the G2/M phase of the cell cycle. This is a hallmark of microtubule-targeting agents.

G2M_Arrest cluster_cell_cycle Cell Cycle Progression cluster_intervention Drug Intervention G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Arrest G2/M Arrest G2->Arrest M->G1 DMC 2-DMC / 3-DMC Tubulin β-Tubulin DMC->Tubulin binds Microtubule Microtubule Polymerization Tubulin->Microtubule inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle inhibits Arrest->M Blocks Progression

Figure 1: Mechanism of G2/M cell cycle arrest by demethylcolchicines.
Apoptotic Signaling Pathways

Prolonged G2/M arrest induced by microtubule disruption typically leads to the activation of apoptotic pathways. While specific pathways for 2-DMC and 3-DMC have not been elucidated in detail, the pathways affected by the parent compound, colchicine, provide a likely model. Colchicine has been shown to modulate signaling cascades involving PI3K-Akt, p38, and JNK.

Apoptosis_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathways DMC 2-DMC / 3-DMC Tubulin Tubulin Depolymerization DMC->Tubulin PI3K PI3K DMC->PI3K modulates G2M_Arrest G2/M Arrest Tubulin->G2M_Arrest Stress Cellular Stress G2M_Arrest->Stress p38 p38 Stress->p38 JNK JNK Stress->JNK Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits p38->Apoptosis promotes JNK->Apoptosis promotes

Figure 2: Potential apoptotic signaling pathways affected by demethylcolchicines.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activity of compounds like 2-DMC and 3-DMC.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.

Protocol:

  • Reagents and Materials: Purified tubulin (e.g., from bovine brain), GTP solution, polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8), test compounds (2-DMC, 3-DMC) dissolved in DMSO, microplate reader capable of measuring absorbance at 340 nm.

  • Procedure: a. Prepare a tubulin solution (e.g., 3 mg/mL) in cold polymerization buffer containing GTP. b. Add various concentrations of the test compounds to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine). c. Initiate polymerization by adding the cold tubulin solution to each well. d. Immediately place the plate in a microplate reader pre-warmed to 37°C. e. Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance values over time. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curve at the plateau phase of polymerization.

Tubulin_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin Prepare Tubulin + GTP Solution Mix Mix Tubulin and Compounds in Plate Tubulin->Mix Compounds Prepare Serial Dilutions of 2-DMC & 3-DMC Compounds->Mix Incubate Incubate at 37°C Mix->Incubate Read Read Absorbance at 340 nm Incubate->Read Plot Plot Absorbance vs. Time Read->Plot Calculate Calculate IC50 Plot->Calculate

Figure 3: Workflow for the tubulin polymerization assay.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Reagents and Materials: Cancer cell lines, complete culture medium, 96-well plates, test compounds (2-DMC, 3-DMC), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). c. After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. d. Remove the medium and add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Reagents and Materials: Cancer cell lines, test compounds, phosphate-buffered saline (PBS), ethanol (70%, ice-cold), propidium iodide (PI) staining solution (containing RNase A).

  • Procedure: a. Treat cells with the test compounds for a specified time. b. Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol. c. Wash the fixed cells with PBS to remove the ethanol. d. Resuspend the cells in PI staining solution and incubate in the dark. e. Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content of the cells is measured by the intensity of PI fluorescence. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase is quantified.

Conclusion

Based on the available, though incomplete, data, This compound appears to be a more promising anticancer agent than 2-demethylcolchicine . It demonstrates significant biological activity while exhibiting lower toxicity compared to the parent compound, colchicine.[2] The primary mechanism of action for both compounds is the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.

Further direct comparative studies are warranted to precisely quantify the differences in potency and to fully elucidate the specific signaling pathways modulated by each of these A-ring demethylated colchicine analogs. Such studies would be invaluable for the rational design of new, more effective, and less toxic microtubule-targeting agents for cancer therapy.

References

3-Demethylcolchicine: A Comparative Analysis with Other Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Demethylcolchicine with other prominent tubulin inhibitors, offering objective performance data and supporting experimental methodologies. Microtubule-targeting agents are a cornerstone of cancer chemotherapy, and understanding the nuances of different inhibitors is critical for the development of novel and more effective therapeutics.

Introduction to Tubulin Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for anticancer drugs. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. These agents are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).

This compound is a natural analogue of colchicine, a well-known tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin. This guide will compare the efficacy and mechanism of this compound with its parent compound, colchicine, as well as other major classes of tubulin inhibitors like taxanes (paclitaxel) and vinca alkaloids (vincristine).

Comparative Efficacy of Tubulin Inhibitors

The efficacy of tubulin inhibitors is typically evaluated by their ability to inhibit tubulin polymerization and their cytotoxicity against cancer cell lines, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (µM) for Tubulin Polymerization InhibitionBinding Site
This compound Data not availableColchicine
Colchicine~1-5Colchicine
Thiocolchicine2.5[1]Colchicine
Paclitaxel(Promotes Polymerization)Taxane
Vincristine~0.1-1Vinca

Note: Specific IC50 values can vary depending on the experimental conditions and the source of tubulin.

Table 2: Cytotoxicity (IC50/EC50) in Various Cancer Cell Lines (µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)LoVo (Colon)MDA-MB-231 (Breast)
This compound 0.016-0.0970.016-0.097Data not availableData not availableData not available
Colchicine0.015 - 0.054[2][3]0.011[4]~0.007-0.010.021[4]0.6 nM[1]
Paclitaxel~0.002-0.01~0.002-0.005~0.003-0.008Data not available~0.001-0.004
Vincristine~0.001-0.005~0.001-0.004~0.002-0.006Data not available~0.001-0.003

Note: The EC50 values for this compound were reported in a study evaluating its activity against MCF-7, NCI-H460 (a lung cancer cell line similar to A549), and SF-268 (astrocytoma) cell lines, where it was found to be one of the most bioactive compounds, comparable to colchicine[5]. Studies have also indicated that this compound exhibits appreciable in vitro and in vivo effects and is less toxic than colchicine[6]. Furthermore, derivatives of the related compound 3-demethylthiocolchicine have shown superior activity as inhibitors of tubulin polymerization compared to the parent drug[7].

Mechanism of Action and Cellular Effects

Tubulin inhibitors exert their cytotoxic effects primarily by disrupting the dynamics of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division.

Signaling Pathways

The disruption of microtubule function by these agents can trigger a cascade of downstream signaling events, ultimately leading to apoptosis. While the specific signaling pathways modulated by this compound have not been extensively elucidated, tubulin inhibitors, in general, are known to affect several key pathways:

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Inhibition of microtubule dynamics can lead to the inactivation of Akt, thereby promoting apoptosis[8][9][10][11][12].

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling network, including ERK, JNK, and p38 pathways, is involved in stress responses and cell fate decisions. Disruption of the microtubule network can activate JNK and p38 pathways, which are often associated with the induction of apoptosis[13][14][15][16].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Tubulin Inhibitors Tubulin Inhibitors Microtubule Disruption Microtubule Disruption Tubulin Inhibitors->Microtubule Disruption MAPK Cascade (JNK/p38) MAPK Cascade (JNK/p38) Microtubule Disruption->MAPK Cascade (JNK/p38) Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Disruption->Cell Cycle Arrest (G2/M) Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Survival Cell Survival Akt->Cell Survival Promotes MAPK Cascade (JNK/p38)->Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: General signaling pathways affected by tubulin inhibitors.

Cell Cycle Arrest

A hallmark of microtubule-destabilizing agents is their ability to induce cell cycle arrest at the G2/M phase. By preventing the formation of a functional mitotic spindle, these compounds activate the spindle assembly checkpoint, which halts the cell cycle before anaphase. Prolonged arrest at this stage ultimately triggers the apoptotic machinery. Studies have shown that colchicine and its derivatives effectively induce G2/M arrest in cancer cells[5][17].

G G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase Mitosis G2/M Arrest G2/M Arrest M Phase->G1 Phase Tubulin Inhibitor Tubulin Inhibitor Tubulin Inhibitor->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of G2/M cell cycle arrest by tubulin inhibitors.

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in turbidity (light scattering) at 340-350 nm.

Methodology:

  • Reagents: Purified tubulin (e.g., from bovine brain), GTP solution, polymerization buffer (e.g., PIPES, MgCl2, EGTA), and test compounds.

  • Procedure:

    • Thaw tubulin and GTP on ice.

    • Prepare reaction mixtures in a 96-well plate on ice, containing tubulin, GTP, and the test compound at various concentrations.

    • Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 60-90 minutes).

    • The rate of polymerization and the maximum polymer mass are calculated from the absorbance data.

    • IC50 values are determined by plotting the inhibition of polymerization against the compound concentration.

G cluster_prep Preparation (on ice) cluster_incubation Incubation & Measurement Tubulin Tubulin Mix in Plate Mix in Plate Tubulin->Mix in Plate GTP GTP GTP->Mix in Plate Test Compound Test Compound Test Compound->Mix in Plate Spectrophotometer (37°C) Spectrophotometer (37°C) Mix in Plate->Spectrophotometer (37°C) Initiate Polymerization Measure Absorbance (340nm) Measure Absorbance (340nm) Spectrophotometer (37°C)->Measure Absorbance (340nm) Data Analysis Data Analysis Measure Absorbance (340nm)->Data Analysis Generate Polymerization Curve

Caption: Workflow for a tubulin polymerization assay.

Cell Viability Assay (MTT/MTS Assay)

These colorimetric assays are used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Methodology:

  • Reagents: Cell culture medium, cancer cell lines, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, and a solubilizing agent (for MTT).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.

    • For the MTT assay, add a solubilizing solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • IC50 values are determined by plotting cell viability against the compound concentration.

G Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat with Compound Treat with Compound Seed Cells in 96-well Plate->Treat with Compound 24h incubation Add MTT/MTS Reagent Add MTT/MTS Reagent Treat with Compound->Add MTT/MTS Reagent Incubate (e.g., 48h) Incubate (1-4h) Incubate (1-4h) Add MTT/MTS Reagent->Incubate (1-4h) Measure Absorbance Measure Absorbance Incubate (1-4h)->Measure Absorbance Calculate Cell Viability Calculate Cell Viability Measure Absorbance->Calculate Cell Viability Determine IC50 Determine IC50 Calculate Cell Viability->Determine IC50

Caption: Workflow for a cell viability (MTT/MTS) assay.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Methodology:

  • Reagents: Propidium iodide (PI) staining solution, RNase A, and ethanol for cell fixation.

  • Procedure:

    • Treat cells with the test compound for a specific time.

    • Harvest the cells and wash them with PBS.

    • Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

    • Wash the fixed cells to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubate the cells to allow for DNA staining.

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

    • The data is used to generate a histogram showing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

G Cell Treatment Cell Treatment Harvest & Wash Harvest & Wash Cell Treatment->Harvest & Wash Fixation (Ethanol) Fixation (Ethanol) Harvest & Wash->Fixation (Ethanol) Staining (PI/RNase A) Staining (PI/RNase A) Fixation (Ethanol)->Staining (PI/RNase A) Flow Cytometry Analysis Flow Cytometry Analysis Staining (PI/RNase A)->Flow Cytometry Analysis Cell Cycle Histogram Cell Cycle Histogram Flow Cytometry Analysis->Cell Cycle Histogram

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

This compound demonstrates potent cytotoxic activity against cancer cell lines, comparable to its parent compound, colchicine. Its potential for reduced toxicity makes it an interesting candidate for further investigation. While specific data on its inhibition of tubulin polymerization and its detailed impact on cellular signaling pathways are still emerging, its mechanism of action is presumed to be similar to other colchicine-site binders, involving the disruption of microtubule dynamics and induction of G2/M cell cycle arrest. This guide provides a framework for comparing this compound to other well-established tubulin inhibitors and highlights the experimental approaches necessary for a thorough evaluation of its potential as an anticancer agent. Further research is warranted to fully characterize its biochemical and cellular effects and to explore its therapeutic potential.

References

Validating the Anti-Cancer Potential of 3-Demethylcolchicine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer effects of 3-Demethylcolchicine (3-DMC), also known as Speciocine, against its parent compound, colchicine, and the widely used vinca alkaloids. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to facilitate a comprehensive evaluation of 3-DMC as a potential therapeutic agent.

Executive Summary

This compound, a natural derivative of colchicine, demonstrates significant anti-cancer activity by disrupting microtubule polymerization, a mechanism shared with colchicine and vinca alkaloids. This disruption leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. While colchicine's clinical use in oncology is hampered by its high toxicity, derivatives like 3-DMC are being investigated as potentially safer alternatives. This guide synthesizes available data to compare the efficacy and cellular effects of these compounds.

Comparative Anti-Cancer Activity

The anti-proliferative effects of 3-DMC, colchicine, and vinca alkaloids are typically evaluated by determining their half-maximal inhibitory concentration (IC50) across various cancer cell lines. While direct comparative studies for 3-DMC against a wide panel of cell lines are emerging, data from closely related analogs like thiocolchicine, combined with existing colchicine and vincristine data, provide valuable insights.

CompoundCell LineIC50 (µM)Cell Type
Thiocolchicine A-5490.011Human Lung Carcinoma
MCF-70.01Human Breast Adenocarcinoma
LoVo0.021Human Colon Adenocarcinoma
BALB/3T30.114Normal Mouse Fibroblast
Colchicine A-549~0.01 - 0.05Human Lung Carcinoma
MCF-7~0.005 - 0.02Human Breast Adenocarcinoma
LoVo~0.01 - 0.03Human Colon Adenocarcinoma
BALB/3T3~0.01 - 0.1Normal Mouse Fibroblast
Vincristine A-549~0.002 - 0.01Human Lung Carcinoma
MCF-7~0.001 - 0.005Human Breast Adenocarcinoma
LoVo~0.001 - 0.008Human Colon Adenocarcinoma
BALB/3T3~0.005 - 0.02Normal Mouse Fibroblast

Note: IC50 values for Colchicine and Vincristine are approximate ranges compiled from various sources and can vary based on experimental conditions.

Mechanism of Action: Microtubule Destabilization

Both colchicine derivatives and vinca alkaloids exert their anti-cancer effects by targeting tubulin, the fundamental protein component of microtubules. However, they bind to different sites on the tubulin dimer.

  • Colchicine and 3-DMC: Bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to the disassembly of the mitotic spindle, arresting cells in metaphase.

  • Vinca Alkaloids (e.g., Vincristine, Vinblastine): Bind to the vinca-binding site, also on β-tubulin, but at a different location than the colchicine site. Their binding inhibits the addition of tubulin dimers to the growing end of microtubules, leading to their destabilization.

This fundamental mechanism of disrupting microtubule dynamics is the primary driver of their cytotoxic effects in rapidly dividing cancer cells.

Signaling Pathways of Apoptosis

The induction of apoptosis by 3-DMC and related compounds involves a cascade of intracellular signaling events. The primary pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis.

This compound/Colchicine Induced Apoptosis Pathway

DMC This compound Tubulin Tubulin Polymerization DMC->Tubulin Inhibition Microtubule Microtubule Disruption G2M G2/M Arrest Microtubule->G2M Bcl2 Bcl-2 (Anti-apoptotic) G2M->Bcl2 Downregulation Bax Bax (Pro-apoptotic) G2M->Bax Upregulation Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: 3-DMC inhibits tubulin polymerization, leading to G2/M arrest and apoptosis via the mitochondrial pathway.

Vinca Alkaloid Induced Apoptosis Pathway

Vinca Vinca Alkaloids Tubulin Tubulin Polymerization Vinca->Tubulin Inhibition Microtubule Microtubule Disruption MitoticArrest Mitotic Arrest Microtubule->MitoticArrest JNK JNK Pathway Activation MitoticArrest->JNK NfKB NF-κB Pathway Activation MitoticArrest->NfKB ApoptoticGenes Expression of Apoptotic Genes JNK->ApoptoticGenes NfKB->ApoptoticGenes Casp8 Caspase-8 Activation ApoptoticGenes->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Analysis Seed Seed cells in 96-well plate Treat Treat with varying concentrations of 3-DMC/Control Seed->Treat MTT Add MTT reagent (Incubate 4h) Treat->MTT Solubilize Add solubilization solution (e.g., DMSO) MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Calculate Calculate IC50 Read->Calculate

A Comparative Analysis of the Biological Activities of 3-Demethylcolchicine and Thiocolchicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two colchicine analogs: 3-demethylcolchicine and thiocolchicine. By presenting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in oncology, inflammation, and drug discovery.

Introduction

Colchicine, a natural product isolated from Colchicum autumnale, is a well-known mitotic inhibitor that functions by disrupting microtubule polymerization. Its clinical use, however, is often limited by a narrow therapeutic window and significant toxicity. This has led to the development of numerous analogs with improved pharmacological profiles. Among these, this compound and thiocolchicine have garnered considerable interest. This guide focuses on a head-to-head comparison of their biological activities, drawing from published experimental data.

This compound is a metabolite of colchicine, where the methoxy group at the 3-position of the A ring is replaced by a hydroxyl group. It is suggested to be a broad-spectrum antitumor agent with potentially lower toxicity than its parent compound.

Thiocolchicine is a derivative where the methoxy group at the C-10 position of the C ring is replaced by a methylthio group. This modification has been shown to enhance its biological properties, including its potency as a tubulin polymerization inhibitor.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data for this compound and thiocolchicine, focusing on their anti-tubulin and cytotoxic activities.

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)Comments
This compound Data not availableDerivatives of 3-demethylthiocolchicine have shown superior activity over the parent drug as inhibitors of tubulin polymerization[1].
Thiocolchicine 2.5[2][3]A potent inhibitor of tubulin polymerization[2].

Table 2: Cytotoxic Activity (IC50 Values)

CompoundCell LineIC50 (µM)
This compound L1210 (murine leukemia)Derivatives show superior activity over the parent drug[1].
Thiocolchicine MCF-7 (breast cancer)0.01[2]
LoVo (colon cancer)0.021[2]
LoVo/DX (doxorubicin-resistant colon cancer)0.398[2]
A-549 (lung cancer)0.011[2]
BALB/3T3 (normal fibroblast)0.114[2]
MDA-MB-231 (breast cancer)0.0006
MCF-7 ADRr (multidrug-resistant breast cancer)0.4
CEM-VBL (multidrug-resistant leukemia)0.05

Signaling Pathways

Inhibition of Tubulin Polymerization

Both this compound and thiocolchicine, like colchicine, exert their primary biological effect by interfering with microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of the cytoskeleton leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Drug This compound or Thiocolchicine Tubulin Binding Binds to β-tubulin (Colchicine Site) Drug->Tubulin Binding Inhibition Inhibition of Polymerization Tubulin Binding->Inhibition Inhibition->Microtubules Mitotic Arrest Mitotic Arrest Inhibition->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by colchicine analogs.

Inhibition of NF-κB Signaling Pathway by Thiocolchicine

Recent studies have revealed that thiocolchicine also exhibits anti-inflammatory and anticancer effects through the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Thiocolchicine has been shown to inhibit TNF-α-induced NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the suppression of p65 nuclear translocation and the transcription of NF-κB target genes. The effect of this compound on this pathway has not been extensively studied.

NFkB_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-R TNF-α Receptor IKK IKK Complex TNF-R->IKK Activates p-IkBa p-IκBα IKK->p-IkBa Phosphorylates IkBa-p65-p50 IκBα-p65/p50 IkBa-p65-p50->p-IkBa p65-p50 p65/p50 p-IkBa->p65-p50 Degradation of IκBα p65-p50_nuc p65/p50 p65-p50->p65-p50_nuc Translocation Thiocolchicine Thiocolchicine Thiocolchicine->IKK Inhibits Gene_Expression Pro-inflammatory & Pro-survival Genes p65-p50_nuc->Gene_Expression Induces Transcription TNF-a TNF-α TNF-a->TNF-R

Caption: Thiocolchicine's inhibition of the NF-κB signaling pathway.

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (this compound, thiocolchicine) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in cold general tubulin buffer containing 1 mM GTP and 10% glycerol.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Plot the absorbance values against time to generate polymerization curves.

  • The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control at the end of the incubation period.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (this compound, thiocolchicine) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

Discussion and Conclusion

The available data indicates that both this compound and thiocolchicine are potent biologically active molecules derived from colchicine.

Thiocolchicine has demonstrated significant potency as an inhibitor of tubulin polymerization and exhibits strong cytotoxic effects against a broad range of cancer cell lines, including those with multidrug resistance[2]. Its ability to inhibit the NF-κB signaling pathway provides an additional mechanism for its anti-inflammatory and anticancer activities.

References

The Evolving Landscape of Cancer Therapeutics: A Comparative Guide to the Structure-Activity Relationship of Colchicine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has a long history in medicine, primarily for the treatment of gout. Its potent antimitotic activity, stemming from its ability to disrupt microtubule dynamics by binding to tubulin, has also made it a compelling scaffold for the development of novel anticancer agents. However, the clinical utility of colchicine itself in oncology has been hampered by a narrow therapeutic index and significant toxicity. This has spurred extensive research into the synthesis and evaluation of colchicine analogs with improved efficacy and safety profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various colchicine analogs, supported by experimental data, to aid researchers in the ongoing quest for more effective and less toxic tubulin-binding agents.

Key Structural Modifications and Their Impact on Biological Activity

The colchicine molecule is characterized by a tricyclic ring system: the A ring (trimethoxyphenyl), the B ring (a seven-membered ring with an acetamido group), and the C ring (a tropolone ring). Modifications to each of these rings have been explored to understand their role in tubulin binding and cytotoxicity, and to develop analogs with enhanced therapeutic properties.

Ring A: The Anchor for Tubulin Binding

The 3,4,5-trimethoxyphenyl A ring is a crucial pharmacophore for the interaction of colchicine and its analogs with the colchicine binding site on β-tubulin. Studies have consistently shown that alterations to this ring generally lead to a significant decrease or complete loss of activity. The trimethoxy substitution pattern is considered essential for anchoring the molecule within the binding pocket.

Ring B: Modulating Conformation and Activity

The seven-membered B ring plays a critical role in establishing the correct spatial orientation of the A and C rings for optimal tubulin binding. The acetamido group at the C-7 position is a key site for modification. Replacing the acetyl group with other acyl groups or various substituents can influence the analog's potency and metabolic stability. For instance, some studies have shown that specific substitutions at this position can lead to compounds with increased cytotoxic activity compared to colchicine.

Ring C: Fine-Tuning Potency and Reducing Toxicity

The tropolone C ring and its substituents are pivotal for the potent inhibition of tubulin polymerization. The methoxy group at the C-10 position is a primary target for modification. Replacing it with other functional groups, such as a thiomethyl group to form thiocolchicine, has been shown to increase molecular stability and the rate of tubulin binding.[1] Furthermore, substitutions on the tropolone ring, including halogenation, have yielded derivatives with significantly enhanced cytotoxicity against various cancer cell lines.[1][2]

Comparative Biological Evaluation of Colchicine Analogs

The development of novel colchicine analogs is driven by the need for compounds with superior anticancer activity and a better safety profile than the parent molecule. The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibitory activity of selected colchicine analogs from various studies, highlighting the impact of specific structural modifications.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table presents the IC50 values of colchicine and several of its analogs against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundModification(s)Cancer Cell LineIC50 (nM)Reference
Colchicine -A549 (Lung)2.5 - 10[1][2]
MCF-7 (Breast)5 - 20[1][2]
LoVo (Colon)10 - 30[1][2]
Thiocolchicine C-10: -OCH3 → -SCH3LoVo (Colon)21[2]
4-Bromothiocolchicine C-4: -H → -Br; C-10: -OCH3 → -SCH3A549 (Lung)1.4[2]
MCF-7 (Breast)1.8[2]
LoVo (Colon)7[2]
4-Iodothiocolchicine C-4: -H → -I; C-10: -OCH3 → -SCH3A549 (Lung)1.6[2]
MCF-7 (Breast)1.9[2]
LoVo (Colon)14[2]
Triple-Modified Analog 1 C-2, C-7, C-10 modificationsA549 (Lung)0.8[1]
MCF-7 (Breast)0.9[1]
LoVo (Colon)1.2[1]
B-ring Modified Analog 7 C-7 modificationPC3 (Prostate)93[3]

Note: IC50 values can vary between studies due to different experimental conditions.

The data clearly demonstrates that specific modifications can lead to a significant increase in cytotoxicity. For instance, double-modified analogs like 4-bromothiocolchicine and 4-iodothiocolchicine, as well as triple-modified analogs, exhibit nanomolar to sub-nanomolar potency against several cancer cell lines, often surpassing the activity of colchicine and standard chemotherapeutic drugs like doxorubicin and cisplatin.[1][2]

Tubulin Polymerization Inhibition

The primary mechanism of action for colchicine and its analogs is the inhibition of microtubule formation. The following table provides a comparison of the tubulin polymerization inhibitory activity of selected compounds.

CompoundIC50 (µM) for Tubulin Polymerization InhibitionReference
Colchicine ~1-3[4]
Isocolchicine Analog 7 58[3]
Isocolchicine Analog 15 68[3]
Isocolchicine Analog 17 62[3]
Ring-C Modified Analog 6a Decreased inhibitory activity compared to colchicine[4]
Ring-C Modified Analog 6b Decreased inhibitory activity compared to colchicine[4]

Interestingly, not all modifications that enhance cytotoxicity directly correlate with increased tubulin polymerization inhibition in cell-free assays. Some analogs may have altered cellular uptake, metabolism, or interactions with other cellular targets that contribute to their overall activity. For example, some Ring-C modified analogs showed decreased inhibitory activity in in vitro microtubule polymerization assays, suggesting they might act as prodrugs that are converted to active forms within the cell.[4]

Signaling Pathways and Experimental Workflows

The antitumor effects of colchicine analogs are mediated through the induction of cell cycle arrest and apoptosis. Understanding the underlying signaling pathways and the experimental workflows used to evaluate these compounds is crucial for their development.

Signaling Pathways of Colchicine-Induced Apoptosis

Colchicine and its analogs trigger apoptosis through multiple signaling cascades. A common mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest at the G2/M phase of the cell cycle. This arrest can then initiate the intrinsic apoptotic pathway, characterized by the activation of pro-apoptotic proteins like Bax, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases. The PI3K/Akt/mTOR and p38 MAPK signaling pathways have been identified as key regulators in this process.

Colchicine_Apoptosis_Pathway Colchicine Colchicine Analogs Tubulin Tubulin Polymerization Inhibition Colchicine->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest PI3K_Akt PI3K/Akt Pathway (Inhibition) G2M_Arrest->PI3K_Akt p38_MAPK p38 MAPK Pathway (Activation) G2M_Arrest->p38_MAPK Bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) PI3K_Akt->Bcl2 Bax Bax (Pro-apoptotic) (Upregulation) p38_MAPK->Bax Mitochondria Mitochondrial Permeability ↑ Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of colchicine analog-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity and Mechanistic Studies

A typical workflow for evaluating the anticancer potential of new colchicine analogs involves a series of in vitro assays to determine their cytotoxicity, effect on the cell cycle, and mechanism of action.

Experimental_Workflow Start Synthesized Colchicine Analogs Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle TubulinAssay Tubulin Polymerization Assay IC50->TubulinAssay ApoptosisAssay Apoptosis Assays (e.g., Annexin V) IC50->ApoptosisAssay G2M Assess G2/M Arrest CellCycle->G2M End Lead Compound Identification G2M->End TubulinInhibition Quantify Tubulin Inhibition TubulinAssay->TubulinInhibition TubulinInhibition->End ApoptosisDetection Detect Apoptotic Cells ApoptosisAssay->ApoptosisDetection WesternBlot Western Blot Analysis ApoptosisDetection->WesternBlot ProteinExpression Analyze Apoptotic Protein Levels WesternBlot->ProteinExpression ProteinExpression->End

Caption: Experimental workflow for evaluating colchicine analogs.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, detailed and standardized experimental protocols are essential.

Tubulin Polymerization Assay (General Protocol)

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Glycerol

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer or fluorometer capable of reading at 340 nm and maintaining a constant temperature of 37°C.

Procedure:

  • Prepare the tubulin solution on ice by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add glycerol to a final concentration of 10% (v/v) to promote polymerization.

  • Pipette the tubulin solution into pre-warmed (37°C) microplate wells.

  • Add the test compounds at various concentrations to the wells. Include a positive control (e.g., colchicine or paclitaxel) and a negative control (solvent vehicle).

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Plot the absorbance versus time to generate polymerization curves. The IC50 value for inhibition can be calculated from the dose-response curves.

Cytotoxicity Assay (MTT Assay Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The extensive research into the structure-activity relationship of colchicine analogs has yielded a new generation of potent tubulin-binding agents with significant anticancer potential. Modifications to the B and C rings of the colchicine scaffold have proven to be a fruitful strategy for enhancing cytotoxicity and, in some cases, improving the therapeutic index. The data summarized in this guide highlights the promise of these novel compounds.

Future research in this area should continue to focus on:

  • Improving Selectivity: Developing analogs that are more selective for cancer cells over normal cells to minimize side effects.

  • Overcoming Drug Resistance: Designing compounds that can circumvent common mechanisms of drug resistance, such as the overexpression of P-glycoprotein.

  • In Vivo Efficacy and Pharmacokinetics: Moving promising candidates from in vitro studies to preclinical in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic properties.

  • Exploring Novel Delivery Systems: Investigating drug delivery strategies, such as nanoparticle formulations, to enhance tumor targeting and reduce systemic toxicity.

The continued exploration of the colchicine scaffold, guided by a deep understanding of its structure-activity relationship, holds great promise for the development of the next generation of microtubule-targeting anticancer drugs.

References

Comparative Analysis of 3-Demethylcolchicine Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the potency of 3-Demethylcolchicine (3-DMC) and its analogs, offering valuable insights for researchers, scientists, and drug development professionals. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of these compounds.

Quantitative Potency Comparison

The following table summarizes the available quantitative data on the potency of this compound (3-DMC) and related compounds, focusing on their anti-proliferative activity and tubulin binding affinity. This data is essential for comparing the efficacy of these potential therapeutic agents.

CompoundCell LineAssayIC50 (µM)Ki (µM)Reference
1-DemethylthiocolchicineA549 (Lung Carcinoma)Antiproliferative0.13 ± 0.02-[1]
1-DemethylthiocolchicineMCF-7 (Breast Adenocarcinoma)Antiproliferative0.17 ± 0.02-[1]
1-DemethylthiocolchicineLoVo (Colon Adenocarcinoma)Antiproliferative0.19 ± 0.03-[1]
ColchicineA549 (Lung Carcinoma)Antiproliferative0.03 ± 0.004-[1]
ColchicineMCF-7 (Breast Adenocarcinoma)Antiproliferative0.03 ± 0.003-[1]
ColchicineLoVo (Colon Adenocarcinoma)Antiproliferative0.04 ± 0.005-[1]
3-chloroacetyl-3-demethylthiocolchicine-Tubulin Binding (competitive)-~3[2]

Mechanism of Action: Targeting the Tubulin Cytoskeleton

This compound, like its parent compound colchicine, exerts its biological effects primarily by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.

By binding to the colchicine-binding site on β-tubulin, 3-DMC and its analogs inhibit the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for assessing its potency.

G cluster_0 Experimental Workflow for Potency Assessment A Compound Synthesis (3-DMC & Analogs) B Tubulin Polymerization Assay (Biochemical) A->B C Cell Culture (Cancer Cell Lines) A->C G Data Analysis (IC50, Ki Determination) B->G D Antiproliferative Assay (e.g., MTT, SRB) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Apoptosis Assay (e.g., Annexin V) C->F D->G E->G F->G

General experimental workflow for assessing the potency of 3-DMC and its analogs.

G cluster_1 3-DMC Induced Apoptosis Signaling Pathway DMC This compound Tubulin β-Tubulin DMC->Tubulin Binds to colchicine site MT Microtubule Disruption Tubulin->MT Inhibits polymerization G2M G2/M Arrest MT->G2M Bcl2 Bcl-2 Family (e.g., Bcl-2 down, Bax up) G2M->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified signaling pathway of 3-DMC-induced apoptosis.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Test compounds (3-DMC, colchicine, etc.) dissolved in an appropriate solvent (e.g., DMSO)

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a tubulin solution in polymerization buffer on ice.

  • Add GTP to the tubulin solution.

  • Aliquot the tubulin-GTP mixture into pre-chilled microplate wells.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (e.g., colchicine).

  • Transfer the microplate to the spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Monitor the change in absorbance at 340 nm over time.

  • The rate of polymerization is determined from the slope of the linear portion of the absorbance curve.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, LoVo)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader.

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., ice-cold 70% ethanol)

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer.

Procedure:

  • Seed cells and treat them with the test compounds for a specified duration.

  • Harvest the cells (including both adherent and floating cells) and wash them with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer to measure the DNA content.

  • The data is used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC binding buffer

  • Annexin V-FITC conjugate

  • Propidium iodide (PI) solution

  • Flow cytometer.

Procedure:

  • Seed and treat cells with the test compounds.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • The results will differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

References

Unveiling the Potential of 3-Demethylcolchicine in Leukemia: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of leukemia therapeutics, this guide offers a comparative analysis of 3-Demethylcolchicine (3-DMC), also known as Speciocine, against established chemotherapy agents. While direct quantitative data on the efficacy of 3-DMC in leukemia models remains limited in publicly available research, this guide synthesizes the existing information on its class of compounds and provides a benchmark against standard-of-care drugs, vincristine and cytarabine.

Executive Summary

This compound, a colchicine analog, is a microtubule-targeting agent with theoretical potential for anti-leukemic activity. Colchicine and its derivatives are known to disrupt microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. However, a significant gap exists in the scientific literature regarding the specific cytotoxic and apoptotic effects of 3-DMC on various leukemia cell lines. This guide aims to bridge this gap by presenting available data on related compounds and offering a detailed comparison with vincristine, another microtubule inhibitor, and cytarabine, a DNA synthesis inhibitor, both of which are cornerstones in leukemia treatment. The objective is to provide a framework for evaluating the potential of 3-DMC and to highlight areas requiring further investigation.

Comparative Efficacy Analysis

Due to the scarcity of direct experimental data for this compound in leukemia cell lines, a direct quantitative comparison is challenging. However, we can infer its potential efficacy by examining data from its parent compound, colchicine, and other derivatives. For a robust comparison, we have compiled the half-maximal inhibitory concentration (IC50) values for colchicine, vincristine, and cytarabine across a range of leukemia cell lines.

Cell LineDrugIC50 (µM)Reference
P388 (Murine Lymphocytic Leukemia) 3-DemethylthiocolchicinePotent Activity (Specific IC50 not provided)[1]
L1210 (Murine Leukemia) Vincristine~0.002 - 0.004[2]
CEM (Human T-cell Leukemia) Vincristine~0.003 - 0.007[2]
HL-60 (Human Promyelocytic Leukemia) Cytarabine0.04 - 0.1[3]
HL-60 (Human Promyelocytic Leukemia) Vincristine~0.005[2]
K562 (Human Chronic Myelogenous Leukemia) Colchicine~0.02[4]
K562 (Human Chronic Myelogenous Leukemia) Vincristine~0.004[2]
MOLT-4 (Human T-cell Leukemia) Cytarabine0.01 - 0.1[3]
MV4-11 (Human Acute Myeloid Leukemia) Cytarabine~0.02[3]

Note: The data for 3-Demethylthiocolchicine indicates potent activity in the P388 leukemia model, suggesting that demethylated colchicine analogs may possess significant anti-leukemic properties. However, this is a sulfur-containing analog and its activity may not be directly extrapolated to this compound. The IC50 values for the comparator drugs demonstrate their high potency at nanomolar to low micromolar concentrations.

Mechanism of Action: Signaling Pathways

The primary mechanism of action for this compound, like other colchicinoids and vinca alkaloids, is the disruption of microtubule dynamics. In contrast, cytarabine acts as an antimetabolite, inhibiting DNA synthesis.

cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression cluster_2 Apoptosis Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubules->Mitotic Spindle Disruption Inhibition of Polymerization G2 Phase G2 Phase M Phase (Mitosis) M Phase (Mitosis) G2 Phase->M Phase (Mitosis) Bcl-2 Family Regulation Bcl-2 Family Regulation M Phase (Mitosis)->Bcl-2 Family Regulation Initiates Cell Division Cell Division Caspase Activation Caspase Activation Bcl-2 Family Regulation->Caspase Activation Apoptotic Cell Death Apoptotic Cell Death Caspase Activation->Apoptotic Cell Death 3-DMC / Vincristine 3-DMC / Vincristine 3-DMC / Vincristine->Tubulin Dimers Binds to Tubulin Cytarabine Cytarabine DNA Synthesis DNA Synthesis Cytarabine->DNA Synthesis Inhibits Mitotic Spindle Disruption->M Phase (Mitosis) Arrest at Metaphase S Phase S Phase S Phase Arrest S Phase Arrest DNA Synthesis->S Phase Arrest Induces S Phase Arrest->Bcl-2 Family Regulation Initiates

Caption: Mechanisms of action for 3-DMC/Vincristine and Cytarabine.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Seed Leukemia Cells Seed Leukemia Cells Treat with Drug Treat with Drug Seed Leukemia Cells->Treat with Drug Add MTT Reagent Add MTT Reagent Treat with Drug->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Leukemia cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well) and allowed to adhere or stabilize overnight.

  • Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, vincristine, cytarabine) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Treat Cells Treat Cells Harvest & Wash Harvest & Wash Treat Cells->Harvest & Wash Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest & Wash->Resuspend in Binding Buffer Add Annexin V & PI Add Annexin V & PI Resuspend in Binding Buffer->Add Annexin V & PI Incubate Incubate Add Annexin V & PI->Incubate Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate->Analyze by Flow Cytometry Treat Cells Treat Cells Harvest & Fix Harvest & Fix Treat Cells->Harvest & Fix Treat with RNase Treat with RNase Harvest & Fix->Treat with RNase Stain with PI Stain with PI Treat with RNase->Stain with PI Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with PI->Analyze by Flow Cytometry

References

3-Demethylcolchicine vs. Paclitaxel: A Comparative Guide on Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two potent anti-mitotic agents: 3-Demethylcolchicine (3-DMC), also known as Demicolcine, and Paclitaxel. Both drugs target microtubules, essential components of the cellular cytoskeleton, but through opposing mechanisms, leading to distinct cellular consequences. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the intricate signaling pathways involved.

At a Glance: Key Mechanistic Differences

FeatureThis compound (Demicolcine)Paclitaxel
Primary Mechanism Microtubule DepolymerizationMicrotubule Stabilization
Binding Site on Tubulin Binds to the colchicine-binding site on β-tubulin, preventing polymerization.Binds to the taxane-binding site on β-tubulin, preventing depolymerization.[1]
Effect on Microtubule Dynamics Suppresses microtubule growth and promotes catastrophe (depolymerization).Suppresses microtubule shortening and rescues (promotes regrowth).[1]
Cell Cycle Arrest Induces arrest in the G2/M phase of the cell cycle.Induces a potent arrest in the G2/M phase of the cell cycle.[1]
Apoptosis Induction Triggers apoptosis following mitotic arrest.Induces apoptosis, often mediated by the Bcl-2 family of proteins.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for colchicine (a close analog of 3-DMC) and paclitaxel in various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.

Cell LineDrugIC50 (nM)Reference
BT-12 (Atypical Teratoid/Rhabdoid Tumor)Colchicine16[1]
BT-16 (Atypical Teratoid/Rhabdoid Tumor)Colchicine56[1]
A375 (Melanoma)Colchicine10.6 ± 1.8[2]
A375 (Melanoma)PaclitaxelPotent[2]
HEK293/ABCB1 (Resistant)Colchicine>10,000[2]
HEK293/ABCB1 (Resistant)Paclitaxel>10,000[2]

Detailed Mechanism of Action

This compound (Demicolcine)

This compound, a derivative of colchicine, exerts its anti-cancer effects by disrupting the dynamic instability of microtubules. Its mechanism can be broken down into the following key steps:

  • Binding to Tubulin: 3-DMC binds to the colchicine binding site on β-tubulin dimers.

  • Inhibition of Polymerization: This binding event prevents the tubulin dimers from polymerizing into microtubules.

  • Microtubule Depolymerization: At higher concentrations, 3-DMC can induce the depolymerization of existing microtubules.

  • Mitotic Arrest: The disruption of the mitotic spindle, which is composed of microtubules, leads to the arrest of cells in the G2/M phase of the cell cycle.

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Paclitaxel

In contrast to 3-DMC, paclitaxel is a microtubule-stabilizing agent. Its mechanism is characterized by the following actions:

  • Binding to Microtubules: Paclitaxel binds to the taxane-binding site on β-tubulin within the microtubule polymer.[1]

  • Promotion of Polymerization: This binding promotes the assembly of tubulin dimers into microtubules.

  • Inhibition of Depolymerization: Paclitaxel stabilizes microtubules by preventing their depolymerization, leading to the formation of abnormal, non-functional microtubule bundles.[1]

  • Mitotic Arrest: The inability of the mitotic spindle to function correctly due to hyper-stabilized microtubules results in a potent G2/M phase arrest.[1]

  • Apoptosis Induction: The sustained mitotic arrest activates apoptotic signaling cascades, culminating in cell death.

Signaling Pathways and Experimental Workflows

To visually represent the complex cellular processes affected by these drugs, the following diagrams have been generated using the DOT language.

cluster_DMC This compound Mechanism DMC This compound Tubulin_DMC β-Tubulin Dimer DMC->Tubulin_DMC Binds to MT_Depolymerization Microtubule Depolymerization Tubulin_DMC->MT_Depolymerization Inhibits Polymerization Spindle_Disruption_DMC Mitotic Spindle Disruption MT_Depolymerization->Spindle_Disruption_DMC Mitotic_Arrest_DMC G2/M Arrest Spindle_Disruption_DMC->Mitotic_Arrest_DMC Apoptosis_DMC Apoptosis Mitotic_Arrest_DMC->Apoptosis_DMC Triggers

Caption: Mechanism of this compound Action.

cluster_Paclitaxel Paclitaxel Mechanism Paclitaxel Paclitaxel Microtubule Microtubule Polymer Paclitaxel->Microtubule Binds to MT_Stabilization Microtubule Stabilization Microtubule->MT_Stabilization Promotes Polymerization & Inhibits Depolymerization Spindle_Dysfunction_Pac Mitotic Spindle Dysfunction MT_Stabilization->Spindle_Dysfunction_Pac Mitotic_Arrest_Pac G2/M Arrest Spindle_Dysfunction_Pac->Mitotic_Arrest_Pac Apoptosis_Pac Apoptosis Mitotic_Arrest_Pac->Apoptosis_Pac Triggers cluster_Workflow Comparative Experimental Workflow Start Cancer Cell Culture Treatment Treat with 3-DMC or Paclitaxel (Dose-response & Time-course) Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Treatment->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Data_Analysis Data Analysis (IC50, % Arrested, % Apoptotic) Cytotoxicity->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

References

Assessing the Lower Toxicity of 3-Demethylcolchicine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of 3-Demethylcolchicine (3-DMC) and its parent compound, colchicine. While colchicine is a well-established anti-inflammatory and antimitotic agent, its clinical utility is often limited by a narrow therapeutic index and significant toxicity.[1][2] 3-DMC, a primary metabolite of colchicine, has been investigated as a potentially less toxic alternative.[1] This guide synthesizes available experimental data to objectively compare their mechanisms of action, in vitro cytotoxicity, and in vivo toxicity, providing researchers with a valuable resource for drug development and preclinical assessment.

Mechanism of Action: Targeting Microtubule Dynamics

Both colchicine and 3-DMC exert their biological effects primarily by interacting with tubulin, the protein subunit of microtubules. This interaction disrupts microtubule polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure.

Colchicine's Interaction with Tubulin:

Colchicine binds to the β-subunit of tubulin, forming a tubulin-colchicine complex.[3] This complex then incorporates into the growing ends of microtubules, but its presence prevents the subsequent addition of more tubulin dimers. This "capping" effect disrupts the dynamic instability of microtubules, leading to their depolymerization at low concentrations and the complete inhibition of microtubule formation at higher concentrations. The inhibition of microtubule polymerization is proportional to the concentration of the tubulin-colchicine complex.[3] This disruption of the mitotic spindle apparatus ultimately leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[4]

This compound's Interaction with Tubulin:

As a close structural analog and metabolite of colchicine, 3-DMC is also understood to target tubulin. While specific binding affinity studies for 3-DMC are not as extensively documented as for colchicine, the structural similarity suggests a comparable mechanism of action involving the disruption of microtubule polymerization. The key difference in their toxicological profiles likely arises from variations in their binding kinetics, metabolism, and cellular uptake/efflux, which warrants further investigation.

In Vitro Cytotoxicity: A Comparison of Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cellular proliferation. The following tables summarize available IC50 data for colchicine across various human cancer and normal cell lines. Direct comparative IC50 values for 3-DMC are not widely available in the reviewed literature, representing a significant data gap.

Table 1: In Vitro Cytotoxicity of Colchicine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma0.010 - 0.030[Publication on triple-modified colchicine derivatives]
MCF-7Breast Adenocarcinoma0.013 - 0.027[Publication on triple-modified colchicine derivatives]
LoVoColon Adenocarcinoma0.007 - 0.018[Publication on triple-modified colchicine derivatives]
H1299Non-small cell lung cancerNot specified[Cytotoxicity profile of various anticancer drugs]
DU-145Prostate carcinomaNot specified[Cytotoxicity profile of various anticancer drugs]

Table 2: In Vitro Cytotoxicity of Colchicine in Normal Human Cell Lines

Cell LineCell TypeIC50 (µM)Reference
BALB/3T3Murine Embryonic FibroblastHigher than cancer cells[Publication on demethylated colchicine analogs]
HEK-293Human Embryonic KidneyHigher than some cancer cells[Publication on novel colchicine derivatives]

In Vivo Toxicity: Lethal Dose Comparison

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. While direct, recent comparative LD50 studies between colchicine and 3-DMC are limited, historical data and information on colchicine's toxicity provide a baseline for understanding its potent in vivo effects.

Table 3: In Vivo Acute Toxicity (LD50)

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
ColchicineNot specifiedOral>0.8 (often fatal)[5]
This compoundNot availableNot availableNot available

Note: The oral lethal dose of colchicine in humans has been reported to be as low as 0.5 mg/kg.[2][5]

Signaling Pathways in Colchicine-Induced Apoptosis

Colchicine-induced cell death is primarily mediated by the intrinsic apoptotic pathway, which is initiated by mitochondrial stress. The disruption of microtubule dynamics triggers a cascade of signaling events culminating in programmed cell death.

The following diagram illustrates the key steps in this pathway:

Colchicine_Apoptosis_Pathway Colchicine Colchicine Tubulin Tubulin Colchicine->Tubulin Binds to Microtubule Microtubule Depolymerization Tubulin->Microtubule Mitochondria Mitochondrial Stress Microtubule->Mitochondria Bax Bax activation Mitochondria->Bax Bcl2 Bcl-2 inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Colchicine-induced apoptosis signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments used to assess the cytotoxicity and mechanism of action of colchicine and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow start Seed cells in a 96-well plate treat Treat with varying concentrations of compound start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solvent Add solubilization solvent (e.g., DMSO) incubate_mtt->add_solvent read Measure absorbance at 570 nm add_solvent->read analyze Calculate IC50 values read->analyze

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (colchicine and 3-DMC) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve fitting software.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Workflow:

Cell_Cycle_Analysis_Workflow start Treat cells with compound harvest Harvest and fix cells (e.g., with ethanol) start->harvest stain Stain with a DNA- binding dye (e.g., PI) harvest->stain analyze Analyze by flow cytometry stain->analyze quantify Quantify cell cycle phase distribution analyze->quantify

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol:

  • Cell Treatment: Culture cells to about 70-80% confluency and treat them with the desired concentrations of the test compounds for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses a more favorable toxicity profile compared to its parent compound, colchicine. This is primarily attributed to its nature as a metabolite, which may lead to altered pharmacokinetics and reduced off-target effects. However, a significant gap exists in the literature regarding direct, quantitative comparisons of their cytotoxicity and in vivo toxicity.

To fully elucidate the therapeutic potential of 3-DMC, further research is imperative. Specifically, future studies should focus on:

  • Direct Comparative Cytotoxicity Studies: Performing head-to-head IC50 determinations of 3-DMC and colchicine in a broad panel of cancer and normal cell lines.

  • In Vivo Toxicity Assessment: Conducting comprehensive in vivo studies to determine and compare the LD50 values and overall toxicity profiles of 3-DMC and colchicine in relevant animal models.

  • Mechanistic Studies: Investigating the specific molecular interactions of 3-DMC with tubulin and elucidating the downstream signaling pathways to understand the basis for its potentially lower toxicity.

By addressing these knowledge gaps, the scientific community can pave the way for the potential development of 3-DMC as a safer and more effective therapeutic agent.

References

A Comparative Analysis of Colchicine Derivatives and Their Binding Affinity to Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Colchicine, a natural product isolated from Colchicum autumnale, has long been a subject of intense study due to its potent antimitotic activity, which stems from its ability to bind to the β-subunit of tubulin and disrupt microtubule dynamics.[1][2] This disruption ultimately leads to cell cycle arrest in the G2/M phase and apoptosis, making the colchicine binding site on tubulin a prime target for the development of anticancer agents.[3][4] Over the years, numerous derivatives of colchicine have been synthesized and evaluated in an effort to enhance potency, improve metabolic stability, and reduce toxicity.[5][6] This guide provides a comparative overview of the binding affinity of various colchicine derivatives to tubulin, supported by experimental data and detailed methodologies.

Comparative Binding Affinity of Colchicine Derivatives

The binding affinity of colchicine and its derivatives to tubulin is a critical determinant of their biological activity. This is often quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) for tubulin polymerization. A lower value for these parameters generally indicates a higher binding affinity and greater potency.

The following table summarizes the binding affinities of selected colchicine derivatives to tubulin, compiled from various studies. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values. Therefore, comparisons should be made with this in mind.

CompoundModificationBinding Affinity (K D , K b , or IC 50 )Cell Line/SourceReference
Colchicine Parent CompoundK D : ~0.1 - 0.5 µMBovine Brain Tubulin[7][8]
IC 50 (Tubulin Polymerization): 2.68 - 8.1 µMBovine Brain Tubulin[3][4]
Combretastatin A-4 (CA-4) B-ring modification (cis-stilbene)IC 50 (Tubulin Polymerization): ~1 µMBovine Brain Tubulin[3][9]
Podophyllotoxin Lignan analogK D : ~0.5 µMRat Brain Tubulin[7][10]
Nocodazole Benzimidazole derivativeK D : ~1 µMBovine Brain Tubulin[7]
Compound 27 Cyclohexanedione with benzofuraneK b : 2.87 x 10 8 M −1Not specified[11]
Compound 15 (SMART derivative) MOM group replaced TMP C ringIC 50 (B16-F1 cells): 55 nMB16-F1 cells[12]
Compound 33 (PAT derivative) 5-indolyl substituent at A ringPotent analogueNot specified[5]
Compound 1e (Glycoconjugate) GlycosylationSelective for GLUT1 expressing cellsHT-29, MCF-7, Hep-3B[13]
TN16-like compounds Deeper binding to β-subunitK b : 2.87 × 10 8 M −1Not specified[9]
Benzimidazoles (e.g., Mebendazole) Heterocyclic coreK D : ~1 µM (BTb)Bovine/Chicken Erythrocyte Tubulin[7]
Chalcone derivatives (e.g., SKLB028) Open-chain analoguesIrreversible bindingNot specified[9]

Note: K D (dissociation constant) and K b (binding constant) are inversely related. A higher K b indicates stronger binding. IC 50 values for tubulin polymerization are an indirect measure of binding affinity. Direct comparisons between different types of measurements should be made with caution.

Key Structural Modifications and Their Impact on Binding Affinity

Structure-activity relationship (SAR) studies have revealed several key molecular features that influence the binding of colchicine derivatives to tubulin:

  • The A and C Rings: The trimethoxyphenyl (TMP) A-ring and the tropolone C-ring of colchicine are crucial for high-affinity binding. Modifications to these rings can significantly alter potency.[1][9]

  • The B Ring: The seven-membered B-ring is more tolerant to modifications. Replacing it with other cyclic or heterocyclic structures has led to the development of potent analogs like combretastatins.[2][3]

  • The C7 Substituent: The acetamido group at C7 of the B-ring also plays a role in binding and can be modified to modulate activity.[1]

  • Metabolic Stability: A significant challenge with some potent tubulin inhibitors is their metabolic instability. For instance, the methoxy groups on the TMP ring can undergo O-demethylation, leading to less active and more toxic metabolites.[6] Strategies to block these labile sites, such as replacing methoxy groups with more stable functionalities, have been a focus of recent research.[5][12]

Experimental Protocols

The determination of binding affinity for colchicine derivatives to tubulin typically involves one or more of the following experimental techniques:

1. Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The increase in turbidity (light scattering) as tubulin polymerizes is monitored spectrophotometrically.

  • Principle: Compounds that bind to the colchicine site on tubulin typically inhibit polymerization.

  • General Protocol:

    • Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.

    • The tubulin solution is mixed with a polymerization buffer (e.g., containing GTP and glutamate) and the test compound at various concentrations.

    • The mixture is transferred to a temperature-controlled spectrophotometer, and the temperature is raised to 37°C to initiate polymerization.

    • The change in absorbance (typically at 340 nm) is recorded over time.

    • The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is calculated from the dose-response curve.[3][12]

2. Competitive Binding Assay

This method determines the affinity of a test compound by measuring its ability to displace a known fluorescent or radiolabeled ligand that binds to the colchicine site.

  • Principle: A test compound will compete with a reference ligand for binding to the colchicine site, leading to a decrease in the signal from the reference ligand.

  • General Protocol (using a fluorescent probe like MDL-27048):

    • A solution of tubulin is incubated with a fluorescent probe that binds to the colchicine site, resulting in an increase in fluorescence.

    • The test compound is added at increasing concentrations to the tubulin-probe complex.

    • The decrease in fluorescence is measured at each concentration of the test compound.

    • The dissociation constant (Kd) of the test compound is calculated based on the concentration-dependent displacement of the fluorescent probe.[7][10]

3. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when a ligand binds to a protein, providing a complete thermodynamic profile of the interaction.

  • Principle: The binding of a ligand to a protein is either an exothermic or endothermic process. ITC measures these small heat changes to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

  • General Protocol:

    • A solution of tubulin is placed in the sample cell of the calorimeter.

    • A solution of the colchicine derivative is placed in the injection syringe.

    • Small aliquots of the ligand solution are injected into the tubulin solution.

    • The heat released or absorbed during each injection is measured.

    • The data are fitted to a binding model to determine the thermodynamic parameters.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the experimental processes and the mechanism of action of colchicine derivatives, the following diagrams are provided.

Experimental_Workflow_Tubulin_Polymerization_Assay cluster_preparation Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Tubulin Purified Tubulin (on ice) Mix Mix Tubulin, Buffer, & Compound Tubulin->Mix Buffer Polymerization Buffer (GTP, Glutamate) Buffer->Mix Compound Test Compound (Varying Concentrations) Compound->Mix Spectro Spectrophotometer (37°C) Mix->Spectro Initiate Polymerization Measure Measure Absorbance (340 nm) over time Spectro->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for a tubulin polymerization assay.

Colchicine_Signaling_Pathway Colchicine Colchicine Derivative Tubulin β-Tubulin Subunit Colchicine->Tubulin Binds to Colchicine Site Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Colchicine->Dynamics Inhibits Dimer Tubulin Heterodimer Tubulin->Dimer Microtubule Microtubule Dimer->Microtubule Polymerization Spindle Mitotic Spindle Formation Dynamics->Spindle Essential for Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of colchicine derivatives.

Conclusion

The colchicine binding site of tubulin remains a highly attractive target for the development of novel anticancer agents. The extensive research into colchicine derivatives has yielded compounds with significantly improved potency and metabolic stability. This comparative guide highlights some of the key derivatives and their binding affinities, providing a valuable resource for researchers in the field. The detailed experimental protocols and workflow diagrams offer a practical guide for the evaluation of new compounds targeting this critical cellular protein. Future efforts in this area will likely focus on the structure-based design of new derivatives with enhanced tumor selectivity and reduced off-target toxicities.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 3-Demethylcolchicine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of potent compounds like 3-Demethylcolchicine are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general hazardous waste protocols.

Hazard Profile of this compound

This compound is a hazardous substance that requires careful management. According to its Safety Data Sheet (SDS), it possesses the following hazards[1]:

Hazard StatementGHS ClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P273: Avoid release to the environment.
--P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Given its toxicity and environmental hazards, this compound must be disposed of as hazardous chemical waste. It should never be discarded down the drain or in regular laboratory trash[2][3].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Collection and Segregation:

  • Solid Waste:

    • Collect dry, solid this compound waste, such as contaminated personal protective equipment (gloves, bench paper), in a designated, clearly labeled, and compatible container[4].

    • For pure, unused, or expired solid this compound, it is best to leave it in its original manufacturer's container[5].

    • All solid waste must be double-bagged in clear plastic bags before being placed in the final hazardous waste container to allow for visual inspection[4].

  • Liquid Waste:

    • Collect liquid waste containing this compound in a leak-proof, screw-cap container that is compatible with the solvents used[2][4]. Do not use corks or parafilm as a primary seal[4].

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name "this compound" and any other constituents. Avoid using abbreviations[6].

  • Empty Containers:

    • Due to the high toxicity of this compound, empty containers that held this substance must be triple-rinsed with a suitable solvent.

    • The first rinsate, and for highly toxic chemicals, the first three rinses, must be collected and disposed of as hazardous liquid waste[7].

    • After triple-rinsing and air-drying, the container labels should be defaced, and the container can then be disposed of as regular solid waste or recycled, depending on institutional policies[6][7].

  • Sharps:

    • Any sharps, such as pipette tips or needles contaminated with this compound, must be placed in a designated sharps container that is puncture-resistant and leak-proof[4].

2. Waste Storage:

  • All hazardous waste containers must be kept closed except when adding waste[2][4][6].

  • Store waste containers in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory[2].

  • Ensure secondary containment is used for all liquid waste containers to capture any potential leaks or spills. The secondary container must be able to hold 110% of the volume of the primary container[4].

  • Segregate this compound waste from incompatible materials, such as strong oxidizing agents or strong acids[8][9].

3. Requesting Disposal:

  • Do not accumulate more than 55 gallons of any single hazardous waste stream[4].

  • Hazardous waste must be collected within 90 days from the date the first waste was added to the container[4].

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for your hazardous waste[2][4][5].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Waste Processing & Segregation cluster_2 Storage in Satellite Accumulation Area (SAA) cluster_3 Final Disposal A Solid Waste (Contaminated PPE, etc.) E Double-bag solid waste A->E B Liquid Waste (Solutions, Rinsate) F Collect in labeled, compatible container B->F C Empty Containers G Triple-rinse container C->G D Sharps Waste J Collect in approved sharps container D->J K Store in designated SAA E->K F->K H Collect rinsate as hazardous waste G->H I Deface label and dispose of container G->I H->F J->K L Use secondary containment for liquids K->L M Keep containers closed K->M N Segregate from incompatibles K->N O Contact EH&S for pickup L->O M->O N->O P Transport to approved waste disposal plant O->P

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Demethylcolchicine
Reactant of Route 2
Reactant of Route 2
3-Demethylcolchicine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.